molecular formula C58H66O15S2 B595586 Fasiglifam hemihydrate CAS No. 1374598-80-7

Fasiglifam hemihydrate

货号: B595586
CAS 编号: 1374598-80-7
分子量: 1067.3 g/mol
InChI 键: OJXYMYYDAVXPIK-IWKNALKQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fasiglifam (TAK-875) is a selective GPR40 agonist with EC50 of 14 nM in human GPR40 expressing CHO cell line, 400-fold more potent than oleic acid.TAK-875 exhibits potent agonist activity and high binding affinity to the human GPR40 receptor with Ki of 38 nM. TAK-875 displays weaker affinity toward the rat GPR40 receptor with Ki of 140 nM. TAK-875 displays excellent selectivity, as TAK-875 has little agonist potency to other members of the FFA receptor family with EC50 of >10 μM.In a rat model of diabetes, single oral dosing of TAK-875 at 0.3-3 mg/kg reduces the blood glucose excursion and augments insulin secretion during an oral glucose tolerance test, when TAK-875 is administered 1 hour before an oral glucose challenge.

属性

IUPAC Name

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXYMYYDAVXPIK-IWKNALKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H66O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160191
Record name Fasiglifam hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1067.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374598-80-7
Record name Fasiglifam hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374598807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasiglifam hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASIGLIFAM HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDT91CH8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TAK-875: A Technical Whitepaper on its GPR40 Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TAK-875, also known as fasiglifam (B1672068), is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS) in response to free fatty acids (FFAs).[2][3][4][5] TAK-875 was developed as a therapeutic agent for type 2 diabetes mellitus (T2DM) with the aim of enhancing insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia associated with other insulin secretagogues like sulfonylureas.[2][6][7] While it showed promising efficacy in clinical trials, its development was terminated in Phase 3 due to concerns about liver toxicity.[8][9][10][11] This technical guide provides an in-depth overview of the GPR40 agonist activity of TAK-875, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: GPR40 Agonism

TAK-875 acts as a selective agonist at the GPR40 receptor.[1][3][4] The binding of TAK-875 to GPR40 on pancreatic β-cells initiates a signaling cascade that potentiates insulin release in the presence of elevated glucose levels.[3][6][10][12] This glucose-dependency is a key feature of GPR40 agonists, offering a potential safety advantage over other classes of insulin secretagogues.[2][6][7]

The primary signaling pathway activated by GPR40 agonists involves the Gαq protein subunit.[2] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular Ca2+ concentration is a critical step in the exocytosis of insulin-containing granules.[2][3][5][12]

Some evidence also suggests that TAK-875 may act as an ago-allosteric modulator of GPR40, meaning it binds to a site distinct from the endogenous FFA binding site and positively modulates the receptor's response to endogenous ligands.[13][14]

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAK-875 TAK-875 GPR40 GPR40 TAK-875->GPR40 Binds Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Insulin_Exocytosis Insulin Exocytosis Ca2_increase->Insulin_Exocytosis Triggers Calcium_Mobilization_Workflow start Start cell_plating Plate GPR40-expressing cells in microplate start->cell_plating incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with calcium-sensitive dye incubation1->dye_loading incubation2 Incubate at 37°C dye_loading->incubation2 plate_reader Place plate in fluorescence reader incubation2->plate_reader compound_prep Prepare serial dilutions of TAK-875 injection Inject TAK-875 solutions compound_prep->injection baseline Establish baseline fluorescence plate_reader->baseline baseline->injection measurement Measure fluorescence over time injection->measurement analysis Plot dose-response curve and calculate EC50 measurement->analysis end End analysis->end

References

The Rise and Fall of Fasiglifam: A Technical Review of a GPR40 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (B1672068) (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] Developed by Takeda Pharmaceutical Company, it reached Phase III clinical trials for the treatment of type 2 diabetes mellitus.[3] Fasiglifam demonstrated significant efficacy in improving glycemic control with a low risk of hypoglycemia by enhancing glucose-dependent insulin (B600854) secretion.[4][5] However, its development was terminated due to concerns about liver safety.[6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, clinical trial results, and the eventual discontinuation of Fasiglifam, with a focus on the scientific data and experimental methodologies.

Discovery and Synthesis

The discovery of Fasiglifam originated from a GPR40 agonist discovery program at Takeda.[3][8] The development process involved optimizing a lead compound, a phenylpropanoic acid derivative, to improve its in vitro agonist activity and pharmacokinetic profile.[8][9] Cyclization of the phenylpropanoic acid moiety led to the discovery of a dihydrobenzofuran derivative with enhanced properties, which ultimately resulted in the identification of Fasiglifam ([(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate).[8][10]

While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme has been described in scientific literature.[8][11] The synthesis involves the coupling of key intermediates to construct the biphenyl (B1667301) ether core, followed by the introduction of the dihydrobenzofuran acetic acid moiety.[8] Radiolabeled versions of Fasiglifam, such as ¹⁴C-TAK-875 and ³H-TAK-875, were synthesized for use in metabolic and binding studies.[11][12]

Mechanism of Action

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the receptor that is distinct from the binding site of endogenous free fatty acids (FFAs).[1][10][13] This allosteric binding potentiates the effect of FFAs on the receptor, leading to a robust, glucose-dependent insulin secretion from pancreatic β-cells.[1][10]

The signaling pathway initiated by Fasiglifam binding to GPR40 involves the activation of the Gαq protein subunit.[8][14] This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[15] The combined effect of increased intracellular Ca²⁺ and PKC activation enhances the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[15][16] This glucose dependency is a key feature that minimizes the risk of hypoglycemia.[4][16]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fasiglifam Fasiglifam GPR40 GPR40/FFAR1 Fasiglifam->GPR40 Binds to allosteric site FFA Free Fatty Acids FFA->GPR40 Binds to orthosteric site Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_Secretion Potentiates PKC->Insulin_Secretion Potentiates

Fasiglifam's GPR40 Signaling Pathway

Efficacy and Clinical Trial Data

Fasiglifam demonstrated promising efficacy in Phase II and Phase III clinical trials.[5][17] It significantly reduced glycated hemoglobin (HbA1c) and fasting plasma glucose levels in patients with type 2 diabetes.[5][17]

Phase III Clinical Trial (24 weeks) [5][17]Placebo Fasiglifam 25 mg Fasiglifam 50 mg
Change in HbA1c from baseline +0.16%-0.57%-0.83%
Patients achieving HbA1c <6.9% 13.8%30.2%54.8%

A 52-week open-label Phase III study in Japanese patients also showed sustained reductions in HbA1c levels with both monotherapy and combination therapy.[18] A key advantage observed in these trials was the low incidence of hypoglycemia, which is a common side effect of other insulin secretagogues like sulfonylureas.[18]

Hepatotoxicity and Discontinuation

Despite its efficacy, the development of Fasiglifam was terminated in 2013 due to concerns about drug-induced liver injury (DILI).[6][19] An increase in the incidence of elevated liver enzymes (ALT and AST) was observed in patients treated with Fasiglifam compared to placebo in Phase III trials.[7][20]

Liver Enzyme Elevation (≥3x ULN) in Phase III Cardiovascular Outcomes Trial [20]Placebo Fasiglifam
Incidence 0.5%2.1%

The proposed mechanism for Fasiglifam-induced hepatotoxicity involves the formation of a reactive acyl glucuronide (TAK-875-AG) metabolite in hepatocytes.[12] This metabolite can covalently bind to cellular proteins, leading to cellular stress and injury.[12] Additionally, TAK-875 and its glucuronide metabolite were found to inhibit bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRP2, MRP3), which could lead to the accumulation of bile acids and further contribute to liver damage.[12] Studies in HepG2 cells, a human hepatoma cell line, showed that Fasiglifam induced cytotoxicity and reactive oxygen species (ROS) generation in a GPR40-dependent manner.[21]

Fasiglifam_Hepatotoxicity_Workflow Fasiglifam Fasiglifam (TAK-875) Hepatocytes Hepatocytes Fasiglifam->Hepatocytes Metabolized in Transporter_Inhibition Inhibition of BSEP, MRP2, MRP3 Fasiglifam->Transporter_Inhibition Causes ROS_Generation ROS Generation Fasiglifam->ROS_Generation Induces (GPR40-dependent) Acyl_Glucuronide Reactive Acyl Glucuronide (TAK-875-AG) Hepatocytes->Acyl_Glucuronide Forms Protein_Binding Covalent Protein Binding Acyl_Glucuronide->Protein_Binding Leads to Acyl_Glucuronide->Transporter_Inhibition Causes Cell_Stress Cellular Stress & Injury Protein_Binding->Cell_Stress Induces Bile_Acid_Accumulation Bile Acid Accumulation Transporter_Inhibition->Bile_Acid_Accumulation Results in Mitochondrial_Dysfunction Mitochondrial Dysfunction Bile_Acid_Accumulation->Mitochondrial_Dysfunction Contributes to Mitochondrial_Dysfunction->Cell_Stress Induces ROS_Generation->Cell_Stress Induces DILI Drug-Induced Liver Injury (DILI) Cell_Stress->DILI Leads to Experimental_Workflow cluster_insulin Insulin Secretion Assay cluster_binding Covalent Binding Assay Insulin_Start Culture Islets/Cells Insulin_Preincubate Pre-incubate (Low Glucose) Insulin_Start->Insulin_Preincubate Insulin_Stimulate Incubate with Fasiglifam (Low/High Glucose) Insulin_Preincubate->Insulin_Stimulate Insulin_Collect Collect Supernatant Insulin_Stimulate->Insulin_Collect Insulin_Measure Measure Insulin (ELISA) Insulin_Collect->Insulin_Measure Binding_Start Incubate Hepatocytes with ¹⁴C-Fasiglifam Binding_Lysis Cell Lysis & Protein Precipitation Binding_Start->Binding_Lysis Binding_Quantify Quantify Protein Binding_Lysis->Binding_Quantify Binding_Radioactivity Measure Radioactivity Binding_Lysis->Binding_Radioactivity Binding_Calculate Calculate Covalent Binding Binding_Quantify->Binding_Calculate Binding_Radioactivity->Binding_Calculate

References

Fasiglifam: A Selective FFAR1 Modulator for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fasiglifam (TAK-875) is a potent and selective agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2] Developed for the treatment of type 2 diabetes mellitus, Fasiglifam enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][3] This document provides a comprehensive technical overview of Fasiglifam, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. While showing promising efficacy in improving glycemic control, the development of Fasiglifam was terminated in Phase 3 clinical trials due to concerns about liver safety.[4]

Core Mechanism of Action

Fasiglifam acts as an ago-allosteric modulator of FFAR1.[1][3] This means it binds to a site on the receptor that is distinct from the binding site of endogenous free fatty acids (FFAs).[1] While Fasiglifam itself has partial agonist activity, it demonstrates positive cooperativity with endogenous FFAs, amplifying their effect on the receptor.[1][3] This cooperative action is crucial for its insulinotropic effect in vivo, which is diminished when plasma FFA levels are reduced.[1]

Upon binding to FFAR1 on pancreatic β-cells, Fasiglifam activates the Gαq signaling pathway. This leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations ([Ca2+]i).[1] This elevation in [Ca2+]i, in the presence of elevated glucose, potentiates the secretion of insulin.[3]

Chemical Structure

Chemical Name: (S)-2-(6-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid.[2]

Molecular Formula: C29H32O7S[2]

Molecular Weight: 524.63 g/mol [2]

Quantitative Data Summary

Preclinical In Vitro Activity
ParameterCell LineSpeciesValueReference
EC50 (IP Production) CHO-hGPR40Human72 nM[1]
EC50 (IP Production) CHO-hGPR40Human14 nM[2]
Phase III Clinical Trial Efficacy Data (24 Weeks)
ParameterPlacebo (n=67)Fasiglifam 25 mg (n=63)Fasiglifam 50 mg (n=62)Reference
Change from Baseline in HbA1c (%) +0.16-0.57-0.83[4]
Patients Achieving HbA1c <6.9% (%) 13.830.254.8[4]
Phase III Clinical Trial Safety Data (24 Weeks)
Adverse EventPlaceboFasiglifam 25 mgFasiglifam 50 mgReference
Incidence of Treatment-Emergent Adverse Events Similar across all groupsSimilar across all groupsSimilar across all groups[4]
Hypoglycemia 001 patient[4]
Clinically Meaningful Changes in Body Weight NoneNoneNone[4]

Note: Despite the favorable profile in this study, the overall global clinical trial data raised concerns about liver safety, leading to the termination of Fasiglifam's development.[4]

Pharmacokinetics in Rats
ParameterDoseMale RatsFemale RatsReference
Oral Bioavailability 10 mg/kg & 50 mg/kg85-120%91-108%
Terminal Half-life (t1/2) 5 mg/kg (IV)12.4 h11.2 h

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the ability of a test compound, such as Fasiglifam, to induce calcium release in cells expressing FFAR1.

Materials:

  • FFAR1-expressing cells (e.g., CHO-hFFAR1)

  • Parental cells (not expressing FFAR1) as a negative control

  • Cell culture medium (e.g., DMEM/F12)

  • Fura-2 AM or other suitable calcium-sensitive fluorescent dye

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compound (Fasiglifam) and positive control (e.g., a known FFAR1 agonist)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the FFAR1-expressing and parental cells into 96-well black-walled, clear-bottom plates at an appropriate density and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with KRH buffer. Incubate the cells with Fura-2 AM (or alternative dye) in KRH buffer for 45-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, wash the cells twice with KRH buffer to remove extracellular dye.

  • Assay: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a set period.

  • Compound Addition: Use the automated injector to add the test compound (Fasiglifam) at various concentrations.

  • Data Acquisition: Immediately after compound addition, continuously measure the fluorescence signal for several minutes to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the response over baseline and plot the concentration-response curve to determine the EC50 value.

In Vitro Insulin Secretion Assay

This protocol assesses the effect of a test compound on glucose-stimulated insulin secretion from pancreatic β-cell lines or isolated islets.

Materials:

  • Pancreatic β-cell line (e.g., INS-1 833/15) or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

  • Test compound (Fasiglifam)

  • Insulin ELISA kit

Procedure:

  • Cell/Islet Preparation: Plate the β-cells or place batches of isolated islets into multi-well plates.

  • Pre-incubation: Pre-incubate the cells/islets in KRBB with low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with fresh KRBB containing:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

    • High glucose (16.7 mM) + varying concentrations of Fasiglifam

  • Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and Fasiglifam to that with high glucose alone to determine the potentiation of GSIS.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol evaluates the effect of a test compound on glucose disposal in an animal model of diabetes or normal animals.

Materials:

  • Rodent model (e.g., Zucker diabetic fatty rats or normal Wistar rats)

  • Test compound (Fasiglifam) formulated in a suitable vehicle

  • Glucose solution for oral gavage (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample (time 0).

  • Compound Administration: Administer Fasiglifam or vehicle orally at a defined time (e.g., 30-60 minutes) before the glucose challenge.

  • Glucose Challenge: Administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time. Calculate the area under the curve (AUC) for glucose excursion. A reduction in the AUC in the Fasiglifam-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizations

FFAR1 Signaling Pathway

FFAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FFA Free Fatty Acids (Endogenous Ligand) FFAR1 FFAR1/GPR40 FFA->FFAR1 Binds to orthosteric site Fasiglifam Fasiglifam (Ago-allosteric Modulator) Fasiglifam->FFAR1 Binds to allosteric site Gq Gαq FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2+ Ca²⁺ Release ER->Ca2+ Triggers Insulin_Secretion Glucose-Stimulated Insulin Secretion (GSIS) Ca2+->Insulin_Secretion Potentiates

Caption: FFAR1 signaling cascade initiated by Fasiglifam.

Experimental Workflow for FFAR1 Agonist Evaluation

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Screening High-Throughput Screening (e.g., Calcium Assay) Binding_Assay Radioligand Binding Assay (Determine Affinity & Selectivity) Screening->Binding_Assay Functional_Assay Functional Assays (Insulin Secretion, IP1 Accumulation) Binding_Assay->Functional_Assay PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Functional_Assay->PK_PD Efficacy_Models Efficacy in Animal Models (e.g., OGTT in diabetic rats) PK_PD->Efficacy_Models Phase1 Phase I Trials (Safety, Tolerability, PK in Humans) Efficacy_Models->Phase1 Phase2 Phase II Trials (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy & Safety) Phase2->Phase3 Termination Development Termination (Liver Safety Concerns) Phase3->Termination

Caption: Workflow for evaluating a novel FFAR1 agonist.

Ago-Allosteric Mechanism of Fasiglifam

Ago_Allosteric_Mechanism cluster_receptor FFAR1 Receptor cluster_ligands Ligands cluster_activity Receptor Activity R Inactive Receptor R_FFA FFA-Bound Receptor R_Fasiglifam Fasiglifam-Bound Receptor Basal Basal Activity R->Basal R_Both FFA & Fasiglifam Bound Receptor Partial Partial Agonism R_FFA->Partial R_Fasiglifam->Partial Full Full Agonism (Potentiated) R_Both->Full FFA FFA FFA->R_FFA FFA->R_Both Fasiglifam Fasiglifam Fasiglifam->R_Fasiglifam Fasiglifam->R_Both

Caption: Fasiglifam's ago-allosteric modulation of FFAR1.

References

The Pharmacokinetics of Fasiglifam Hemihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Development: It is important to note that the clinical development of fasiglifam (B1672068) (TAK-875) was terminated during Phase III trials due to concerns regarding liver safety.[1][2] This guide provides a summary of the pharmacokinetic data gathered during its development.

Fasiglifam, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), was developed for the treatment of type 2 diabetes mellitus.[2][3] Its mechanism of action involves the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[4][5] This document provides a detailed overview of the pharmacokinetics of fasiglifam hemihydrate, including its absorption, distribution, metabolism, and excretion, as well as the methodologies of key experiments.

Mechanism of Action: GPR40-Mediated Insulin Secretion

Fasiglifam acts as an ago-allosteric modulator of GPR40, enhancing the signaling cascade that leads to insulin release from pancreatic β-cells in a glucose-dependent manner.[4][5] The activation of GPR40 by fasiglifam initiates a Gαq-mediated signaling pathway, resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5] The subsequent increase in intracellular calcium is a key trigger for the exocytosis of insulin-containing granules.[4][5]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fasiglifam Fasiglifam GPR40 GPR40 (FFAR1) Fasiglifam->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Vesicles Insulin Vesicles Ca_ER->Insulin_Vesicles Triggers fusion of PKC->Insulin_Vesicles Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GPR40 Signaling Pathway for Insulin Secretion.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of fasiglifam has been evaluated in both preclinical species and humans. The drug exhibits high oral bioavailability.[6]

Table 1: Human Pharmacokinetic Parameters of Fasiglifam (Single Oral Dose)
ParameterHealthy Volunteers (25-800 mg)[3]Subjects with Normal Hepatic Function (25 mg)[6]
Tmax (h) 3 - 4-
Cmax (ng/mL) Dose-dependent-
AUC (ng·h/mL) Greater than proportional increase at doses >200 mg35,482
t½ (h) 28.1 - 36.6Lower than in subjects with hepatic impairment
Oral Bioavailability High (preclinical data)[6]-

Note: A study co-administering fasiglifam with a high-fat meal showed a 40% decrease in Cmax and a 17% decrease in AUC.[3]

Table 2: Rat Pharmacokinetic Parameters of Fasiglifam (Single Dose)[7]
RouteDose (mg/kg)SexCmax (µg/mL)t½ (h)Oral Bioavailability (%)
IV5Male8.8 ± 0.912.4-
IV5Female9.2 ± 1.211.2-
Oral10Male12.4 ± 2.611.185 - 120
Oral10Female12.9 ± 3.511.691 - 108
Oral50Male76.2 ± 3.710.385 - 120
Oral50Female83.7 ± 13.29.891 - 108

Metabolism and Excretion

Fasiglifam is primarily cleared through metabolism, with glucuronidation being the predominant pathway.[1] The major route of excretion for fasiglifam and its metabolites is via the feces.[1]

Table 3: Major Circulating Metabolites of Fasiglifam in Human Plasma
MetaboliteDescriptionRelative Abundance in Plasma
FasiglifamParent drugMajor component
M-IOxidative cleavage metabolite<10% of plasma radioactivity[1]
Fasiglifam-GAcyl glucuronide of fasiglifam<2% of plasma radioactivity[1]
T-1676427Hydroxylated fasiglifam<2% of plasma radioactivity[1]
M-I-GGlucuronide of M-I<2% of plasma radioactivity[1]

The formation of a reactive acyl glucuronide metabolite (fasiglifam-G) has been investigated as a potential contributor to the observed drug-induced liver injury.[1]

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study

A representative experimental protocol for a single-dose human pharmacokinetic study of fasiglifam is outlined below, based on common practices in the field.

  • Study Design: An open-label, single-dose study in healthy adult volunteers.

  • Subject Selection: Healthy male and female subjects, aged 18-55 years, with a body mass index within the normal range. Subjects undergo a comprehensive health screening, including liver function tests.

  • Dosing: Subjects receive a single oral dose of this compound (e.g., 50 mg) after an overnight fast.

  • Blood Sampling: Serial blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma is stored frozen at -80°C until analysis.

  • Bioanalytical Method: Quantification of fasiglifam and its major metabolites in plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]

    • Sample Preparation: Protein precipitation is a common method for extracting the analyte from the plasma matrix. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[7] An internal standard is added prior to precipitation for accurate quantification.

    • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[1][7]

    • Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for fasiglifam and its metabolites.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

PK_Workflow Study_Design Study Design & Protocol Approval Subject_Recruitment Subject Recruitment & Screening Study_Design->Subject_Recruitment Dosing Drug Administration (Oral Fasiglifam) Subject_Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

Fasiglifam (TAK-875): A Technical Whitepaper on its Ago-Allosteric Modulator Properties at the GPR40/FFAR1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasiglifam (B1672068) (TAK-875) is a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), which was developed for the treatment of type 2 diabetes mellitus (T2DM).[1] This document provides a detailed technical overview of Fasiglifam's core mechanism of action as an ago-allosteric modulator. It consolidates quantitative data from key preclinical and clinical studies, outlines detailed experimental protocols, and presents visual diagrams of its signaling pathways and mechanistic action. While showing initial promise in improving glycemic control, the clinical development of Fasiglifam was terminated due to concerns about liver safety.[2][3][4] Nevertheless, the study of Fasiglifam has provided significant insights into the pharmacology of GPR40 and the therapeutic potential of ago-allosteric modulators.

Core Mechanism: Ago-Allosteric Modulation of GPR40

Fasiglifam acts as an ago-allosteric modulator of the GPR40 receptor.[1][5][6] This means it binds to a site on the receptor that is distinct from the binding site of endogenous ligands, which are free fatty acids (FFAs).[1][7] Fasiglifam exhibits partial agonist activity on its own but, more importantly, demonstrates positive cooperativity with endogenous FFAs.[1][6][7] This cooperative binding enhances the receptor's response to circulating FFAs, leading to a more potent downstream signaling cascade that results in glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][6][8]

The ago-allosteric nature of Fasiglifam is a key feature, as it implies that its insulinotropic effect is amplified in the presence of elevated FFAs, a condition often observed postprandially in individuals with T2DM.[6][9] This mechanism was suggested to contribute to its glucose-dependent action and a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[8][10]

GPR40 Signaling Pathway

Upon binding of Fasiglifam and/or FFAs, the GPR40 receptor couples to the Gαq subunit of the heterotrimeric G protein.[8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial Ca2+ release can lead to further influx of extracellular Ca2+ through voltage-gated calcium channels, resulting in an overall increase in intracellular Ca2+ concentration ([Ca2+]i).[8]

  • DAG Pathway: DAG, along with the increased [Ca2+]i, activates protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets involved in the machinery of insulin granule exocytosis.[8]

Together, these pathways culminate in the potentiation of glucose-stimulated insulin secretion (GSIS).[8]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 G_protein Gαq GPR40->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Fasiglifam Fasiglifam Fasiglifam->GPR40 Allosteric Site FFA Free Fatty Acids (Endogenous Ligand) FFA->GPR40 Orthosteric Site Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Insulin_Exocytosis Insulin Granule Exocytosis PKC->Insulin_Exocytosis Potentiates Ca_influx Ca2+ Influx Ca_release->Ca_influx Ca_influx->PKC Co-activates Ca_influx->Insulin_Exocytosis Triggers

GPR40 Signaling Pathway Activated by Fasiglifam and FFAs.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Fasiglifam from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of Fasiglifam

AssayCell LineParameterValueReference
IP ProductionCHO-hGPR40EC5072 nM[11]
Intracellular Ca2+ InfluxCHO-hGPR40-Concentration-dependent increase (3-30 µM)[11]
Insulin SecretionINS-1 833/15 cells-Dose-dependent stimulation (0.001-10 µM) in the presence of 10 mM glucose[11]

Table 2: Summary of Phase III Clinical Trial Efficacy Data (24 Weeks)

Treatment GroupNBaseline HbA1c (Mean)LS Mean Change from Baseline in HbA1c% Patients Achieving HbA1c <6.9%Reference
Placebo67~8.1%+0.16%13.8%[2][12]
Fasiglifam 25 mg63~8.2%-0.57%30.2%[2][12]
Fasiglifam 50 mg62~8.2%-0.83%54.8%[2][12]

Table 3: Liver Safety Data from Cardiovascular Outcomes Trial

ParameterFasiglifamPlaceboP-valueReference
Incidence of ALT or AST ≥3x ULN2.1%0.5%< 0.001[3]
Incidence of ALT or AST ≥10x ULN0.31%0.06%< 0.001[3]

Detailed Experimental Protocols

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay is fundamental to assessing the activation of the Gαq-coupled GPR40 receptor.

Objective: To measure the increase in intracellular calcium concentration in response to Fasiglifam and/or FFAs in cells expressing the GPR40 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (hGPR40/CHO) are cultured in appropriate media.[7]

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured before the automated addition of test compounds (Fasiglifam, FFAs, or vehicle control).

  • Data Acquisition: Fluorescence intensity is monitored in real-time immediately following compound addition. The increase in fluorescence corresponds to the increase in [Ca2+]i.

  • Data Analysis: The change in fluorescence (peak minus baseline) is calculated. Dose-response curves are generated by plotting the fluorescence change against the logarithm of the agonist concentration to determine EC50 values.

Calcium_Mobilization_Workflow A Culture hGPR40/CHO Cells B Seed cells in 96-well plate A->B C Incubate with Ca2+ sensitive dye (e.g., Fluo-4 AM) B->C D Measure baseline fluorescence (Plate Reader) C->D E Add Test Compounds (Fasiglifam, FFAs) D->E F Monitor fluorescence change in real-time E->F G Data Analysis: Calculate EC50 F->G

Workflow for Intracellular Calcium Mobilization Assay.
In Vitro Insulin Secretion Assay

This assay quantifies the primary therapeutic endpoint of GPR40 activation in pancreatic β-cells.

Objective: To measure the amount of insulin secreted from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets in response to Fasiglifam under varying glucose concentrations.

Methodology:

  • Cell Culture/Islet Isolation: MIN6 cells are seeded in 96-well plates and cultured for 2 days.[6] Alternatively, pancreatic islets can be isolated from mice.

  • Pre-incubation: Cells or islets are washed and pre-incubated for approximately 2 hours in a Krebs-Ringer bicarbonate-HEPES (KRBH) buffer containing a low glucose concentration (e.g., 1-3 mM) to establish a basal insulin secretion state.[6]

  • Stimulation: The pre-incubation buffer is replaced with fresh KRBH buffer containing stimulating concentrations of glucose (e.g., 16 mM) and the test compounds (Fasiglifam, FFAs, vehicle).[6]

  • Incubation: The cells/islets are incubated for a defined period (e.g., 2 hours) at 37°C.[6]

  • Supernatant Collection: After incubation, the supernatant from each well is collected.[6]

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using a quantitative assay such as an enzyme-linked immunosorbent assay (ELISA) or AlphaLISA.[6]

  • Data Analysis: The amount of secreted insulin is normalized to the total protein content or DNA content of the cells/islets. The data is then analyzed to determine the dose-dependent effect of Fasiglifam on glucose-stimulated insulin secretion.

In Vivo Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

This in vivo model assesses the effect of a compound on glucose homeostasis.

Objective: To evaluate the ability of Fasiglifam to improve glucose tolerance and potentiate insulin secretion in a diabetic animal model.

Methodology:

  • Animal Model: Use a diabetic rat model, such as the N-STZ-1.5 rat.[6]

  • Acclimatization and Fasting: Animals are acclimatized and then fasted overnight prior to the experiment.

  • Compound Administration: Fasiglifam, a lipolysis inhibitor (e.g., acipimox, to modulate endogenous FFA levels), or vehicle is administered via oral gavage.[6][9]

  • Glucose Challenge: After a set time following compound administration (e.g., 60 minutes), a glucose solution is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Biochemical Analysis: Plasma glucose and insulin levels are measured for each time point. Plasma FFA levels are also measured to confirm the effect of any co-administered lipolysis inhibitor.[6][9]

  • Data Analysis: The Area Under the Curve (AUC) for glucose and insulin is calculated to quantify the overall effect of the treatment on glucose tolerance and insulin secretion.

Ago_Allosteric_Mechanism cluster_receptor_states cluster_ligands cluster_response Inactive GPR40 (Inactive) Basal Basal Insulin Secretion Inactive->Basal Active_Partial GPR40 (Partially Active) Active_Full GPR40 (Fully Active) Active_Partial->Active_Full Partial Partial Potentiation of GSIS Active_Partial->Partial Synergistic Synergistic Potentiation of GSIS Active_Full->Synergistic Fasiglifam Fasiglifam Fasiglifam->Active_Partial FFA FFA FFA->Active_Partial + FFA

Logical Diagram of Fasiglifam's Ago-Allosteric Action.

Discussion and Conclusion

Fasiglifam is a well-characterized ago-allosteric modulator of GPR40.[1][5][6] Its mechanism, involving positive cooperativity with endogenous FFAs to potentiate glucose-dependent insulin secretion, represented a novel and promising approach for T2DM therapy.[1][6] Preclinical and early clinical data demonstrated significant efficacy in glycemic control with a minimal risk of hypoglycemia.[2]

However, the emergence of a liver safety signal in later-stage clinical trials led to the discontinuation of its development.[3][4] Mechanistic studies have since explored potential causes for this hepatotoxicity, including the formation of reactive metabolites and mitochondrial dysfunction.[13] Despite its ultimate clinical failure, the scientific investigation into Fasiglifam has been invaluable. It has deepened the understanding of GPR40 pharmacology and highlighted the potential and the challenges of targeting this receptor. The concept of ago-allosteric modulation remains a compelling strategy in drug design, offering the potential for more physiological and fine-tuned therapeutic effects.

References

TAK-875 and the GPR40 Receptor: A Technical Guide to Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and signaling pathways associated with TAK-875 (fasiglifam), a selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has been a significant target for the development of therapies for type 2 diabetes due to its role in enhancing glucose-dependent insulin (B600854) secretion.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular interactions and pathways.

Quantitative Binding and Activity Data

The interaction of TAK-875 with the GPR40 receptor has been characterized by various in vitro assays, providing quantitative measures of its potency and binding affinity. The following table summarizes these key parameters.

ParameterSpeciesValue (µM)Cell Line/SystemAssay TypeReference(s)
EC50 Human0.014CHO cellsIntracellular Calcium Increase (FLIPR)[1]
Human0.072CHO-hGPR40 cellsIntracellular Inositol (B14025) Monophosphate (IP) Production[3]
Ki Human0.038Membranes from cells overexpressing hGPR40Radioligand Binding Assay[1]
Rat0.14Membranes from cells overexpressing rGPR40Radioligand Binding Assay[1]

EC50 (Half-maximal effective concentration): Represents the concentration of TAK-875 required to elicit 50% of the maximal response in a functional assay, such as calcium mobilization or inositol phosphate (B84403) production. A lower EC50 value indicates higher potency.

Ki (Inhibition constant): Represents the equilibrium dissociation constant for the binding of an unlabeled ligand (in this case, TAK-875) to a receptor in a competition binding assay against a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding and activity parameters of TAK-875 for the GPR40 receptor involves several key experimental methodologies. Below are detailed protocols for representative assays.

Radioligand Competition Binding Assay for Ki Determination

This protocol describes a filtration-based radioligand competition binding assay to determine the inhibition constant (Ki) of TAK-875 for the human GPR40 receptor. This method is considered a gold standard for measuring the affinity of a ligand to its receptor.[4]

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO) overexpressing the human GPR40 receptor.
  • Radioligand: A tritiated GPR40 agonist, such as [3H]-labeled ligand 3-[4-({2′,6′-dimethyl-6-[(4-3H)phenylmethoxy]biphenyl-3-yl}methoxy)phenyl]propanoic acid, as a tracer.[1]
  • Test Compound: TAK-875 (fasiglifam).
  • Non-specific Binding Control: A high concentration of a known, unlabeled GPR40 agonist.
  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail: A suitable liquid scintillation fluid.
  • 96-well Filter Plates: Glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[5]
  • Filtration Apparatus: A 96-well vacuum manifold.
  • Scintillation Counter: A microplate scintillation counter.

2. Procedure:

  • Membrane Preparation: Frozen cell pellets containing the GPR40 receptor are homogenized in a lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).[5]
  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[5]
  • Add 150 µL of the prepared cell membrane suspension (typically 50-120 µg of protein) to each well.[5]
  • Add 50 µL of various concentrations of TAK-875 (the competing test compound) or buffer for total binding determination. For non-specific binding, add 50 µL of the non-specific binding control.
  • Add 50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).
  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[5]
  • Filtration: The incubation is terminated by rapid vacuum filtration through the pre-soaked 96-well filter plate. This separates the receptor-bound radioligand from the free radioligand.[4][5]
  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]
  • Drying and Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.[5]

3. Data Analysis:

  • The raw counts per minute (CPM) are used to calculate the amount of specifically bound radioligand by subtracting the non-specific binding from the total binding for each concentration of TAK-875.
  • The data are then plotted as the percentage of specific binding versus the log concentration of TAK-875.
  • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of TAK-875 that inhibits 50% of the specific binding of the radioligand).
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.[5]

Intracellular Calcium Mobilization Assay (FLIPR) for EC50 Determination

This protocol describes a functional assay to measure the potency (EC50) of TAK-875 by quantifying the increase in intracellular calcium concentration upon GPR40 activation. This is typically performed using a Fluorometric Imaging Plate Reader (FLIPR).

1. Materials and Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the human GPR40 receptor.
  • Cell Culture Medium: Appropriate medium for the chosen cell line.
  • Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Calcium-6.
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
  • Test Compound: TAK-875.
  • 96- or 384-well black-walled, clear-bottom assay plates.

2. Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the assay plates and allow them to adhere and grow to a confluent monolayer.
  • Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
  • Washing: Gently wash the cells with assay buffer to remove any excess dye.
  • FLIPR Assay:
  • Place the assay plate into the FLIPR instrument.
  • Establish a stable baseline fluorescence reading for each well.
  • Add various concentrations of TAK-875 to the wells.
  • The FLIPR instrument will continuously monitor the fluorescence intensity in each well before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

3. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated for each well.
  • The ΔF is plotted against the log concentration of TAK-875.
  • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the EC50 value.

Signaling Pathways and Visualizations

Activation of GPR40 by an agonist like TAK-875 initiates a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells.[1][2]

GPR40 Signaling Pathway

The binding of TAK-875 to GPR40 on pancreatic β-cells triggers the following signaling cascade:

  • Gαq Activation: The activated GPR40 receptor couples to the Gαq subunit of the heterotrimeric G-protein.[1]

  • Phospholipase C (PLC) Activation: Gαq activates phospholipase C (PLC).[6]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.[6]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[6]

  • Enhanced Insulin Secretion: The rise in intracellular Ca2+ and the activation of PKC potentiate the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels. This glucose-dependency is a key therapeutic advantage, reducing the risk of hypoglycemia.[7]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPR40 GPR40 Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gaq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates InsulinVesicle Insulin Granule PKC->InsulinVesicle Potentiates InsulinSecretion Insulin Secretion (Glucose-Dependent) InsulinVesicle->InsulinSecretion Exocytosis ER->InsulinVesicle Ca²⁺ release TAK875 TAK-875 TAK875->GPR40 Binds to

Caption: GPR40 signaling cascade initiated by TAK-875.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound like TAK-875.

Radioligand_Binding_Workflow start Start prep_membranes Prepare GPR40-expressing cell membranes start->prep_membranes setup_assay Set up 96-well plate: - Membranes - Radioligand ([³H]-agonist) - TAK-875 (various conc.) prep_membranes->setup_assay incubation Incubate to reach binding equilibrium setup_assay->incubation filtration Rapid vacuum filtration to separate bound/free ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Quantify bound radioactivity (scintillation counting) washing->counting analysis Data Analysis: - Calculate specific binding - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Cellular Pathways Activated by Fasiglifam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasiglifam (B1672068) (TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Primarily expressed on pancreatic β-cells and enteroendocrine cells, GPR40 activation by fasiglifam plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] This technical guide provides an in-depth overview of the cellular pathways activated by fasiglifam, with a focus on its mechanism of action in pancreatic β-cells. We will detail the key signaling cascades, present quantitative data from in vitro studies, and provide comprehensive experimental protocols for key assays used to characterize GPR40 agonists. While fasiglifam's clinical development was terminated due to concerns about liver safety, understanding its mechanism of action remains valuable for the development of future GPR40-targeting therapeutics.[3][5]

Core Mechanism of Action: GPR40 Agonism

Fasiglifam exerts its primary pharmacological effect by binding to and activating GPR40, a G-protein coupled receptor that is preferentially coupled to the Gαq/11 subunit.[6][7] This activation initiates a cascade of intracellular events, primarily within pancreatic β-cells, that augment the secretion of insulin in a glucose-dependent manner. This glucose dependency is a key feature of GPR40 agonists, minimizing the risk of hypoglycemia, a common side effect of many other insulin secretagogues.[8][9]

Primary Signaling Pathway in Pancreatic β-Cells: The Gq/11 Cascade

Upon binding of fasiglifam to GPR40 on pancreatic β-cells, the associated Gαq/11 protein is activated. This initiates the following signaling cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[7][10]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][11]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[6][7] This leads to a rapid and transient increase in intracellular calcium concentration.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[12][13]

  • Potentiation of Insulin Exocytosis: The synergistic action of elevated intracellular calcium and activated PKC enhances the exocytosis of insulin-containing granules from the β-cell, but only in the presence of elevated glucose levels.[8][14] The glucose-dependent nature of this process is linked to the initial depolarization of the β-cell membrane caused by glucose metabolism, which is a prerequisite for the amplifying effect of the GPR40-mediated pathway.[8]

Caption: Gq/11 Signaling Pathway Activated by Fasiglifam in Pancreatic β-Cells.

Potential Secondary Pathway in Enteroendocrine Cells: Gs Signaling

In addition to its primary action on pancreatic β-cells, fasiglifam may also activate GPR40 in enteroendocrine L-cells of the gut.[3][4] In these cells, GPR40 has been suggested to couple to the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent secretion of glucagon-like peptide-1 (GLP-1).[7][15] GLP-1 is an incretin (B1656795) hormone that can further potentiate glucose-stimulated insulin secretion from pancreatic β-cells. However, some studies suggest that the GLP-1 secretory effect of fasiglifam is modest.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Fasiglifam Fasiglifam GPR40 GPR40 (FFAR1) Fasiglifam->GPR40 Binds to Gs Gαs GPR40->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion Leads to

Caption: Potential Gs Signaling Pathway in Enteroendocrine L-Cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the cellular activities of fasiglifam from various in vitro studies.

Table 1: In Vitro Potency of Fasiglifam (EC50 Values)

AssayCell LineSpeciesEC50 (nM)Reference
GPR40 ActivationCHO-hGPR40Human72[1]
Intracellular IP ProductionCHO-hGPR40Human72[1]
Calcium MobilizationCHO-hGPR40Human29.6[1]
Calcium MobilizationHEK293-rGPR40RatNot specified[1]

Table 2: Fasiglifam-Mediated Insulin Secretion

Cell TypeGlucose Concentration (mM)Fasiglifam Concentration (µM)Fold Increase in Insulin SecretionReference
INS-1 833/15 cells100.001 - 10Dose-dependent increase[1]
Rat Islets2.8Not specifiedNo significant potentiation[2]
Rat Islets8.3Not specifiedSignificant potentiation[2]
Rat Islets16.7Not specifiedSignificant potentiation[2]
MIN6 cells160.1 - 10Dose-dependent increase

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay (FLIPR Assay)

This protocol describes a common method for measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis A1 Seed cells expressing GPR40 in a 96-well plate A2 Incubate overnight A1->A2 B1 Prepare calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in assay buffer A2->B1 B2 Add dye solution to cells B1->B2 B3 Incubate for 1 hour at 37°C B2->B3 C1 Place cell plate in FLIPR instrument B3->C1 C2 Establish baseline fluorescence reading C1->C2 C3 Add Fasiglifam at various concentrations C2->C3 C4 Monitor fluorescence changes over time C3->C4 D1 Calculate the change in fluorescence intensity C4->D1 D2 Generate dose-response curves D1->D2 D3 Determine EC50 values D2->D3

Caption: Experimental Workflow for Calcium Mobilization Assay.

Materials:

  • Cells stably or transiently expressing GPR40 (e.g., CHO-hGPR40, HEK293-hGPR40)

  • 96-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fasiglifam stock solution

  • FLIPR instrument or equivalent

Procedure:

  • Cell Plating: Seed GPR40-expressing cells into a 96-well microplate at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive fluorescent dye according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of fasiglifam in the assay buffer in a separate compound plate.

  • Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence of the cells. It will then automatically add the fasiglifam solutions from the compound plate to the cell plate and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured. Dose-response curves are generated by plotting the peak fluorescence response against the concentration of fasiglifam to determine the EC50 value.

Inositol Phosphate (IP1) Accumulation Assay (HTRF Assay)

This protocol outlines a method to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Cells expressing GPR40

  • White 96-well or 384-well microplates

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)

  • Stimulation buffer containing LiCl

  • Fasiglifam stock solution

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed GPR40-expressing cells into a white microplate and culture until confluent.

  • Cell Stimulation: Remove the culture medium and add stimulation buffer containing LiCl. LiCl is used to inhibit the degradation of IP1, allowing it to accumulate.

  • Compound Addition: Add various concentrations of fasiglifam to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well. Incubate at room temperature for 1 hour in the dark.

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced by the cells. A standard curve is used to convert the HTRF ratio to the concentration of IP1. Dose-response curves are then generated to determine the EC50 of fasiglifam.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation method to measure insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.

Materials:

  • Pancreatic β-cell line or isolated pancreatic islets

  • Culture medium

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)

  • KRBH buffer with high glucose (e.g., 16.7 mM)

  • Fasiglifam stock solution

  • Insulin ELISA kit

Procedure:

  • Cell/Islet Preparation: Culture cells to confluency or allow isolated islets to recover overnight in culture medium.

  • Pre-incubation: Wash the cells/islets with KRBH buffer containing low glucose and then pre-incubate in the same buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.

  • Stimulation: Remove the pre-incubation buffer and add fresh KRBH buffer containing either low glucose or high glucose, with or without various concentrations of fasiglifam.

  • Incubation: Incubate the cells/islets for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein or DNA content of the cells/islets in each well. Calculate the fold-change in insulin secretion in response to high glucose and fasiglifam compared to the basal (low glucose) condition.

Conclusion

Fasiglifam activates GPR40, primarily triggering the Gq/11 signaling pathway in pancreatic β-cells to potentiate glucose-stimulated insulin secretion. This involves the generation of IP3 and DAG, leading to increased intracellular calcium and PKC activation. A potential secondary mechanism in enteroendocrine cells may involve the Gs pathway and GLP-1 secretion. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of diabetes and metabolic diseases, facilitating the study of GPR40 agonists and the development of novel therapeutics. While the journey of fasiglifam was halted, the insights gained from its mechanism of action continue to inform and guide future drug discovery efforts targeting GPR40.

References

The GPR40 Agonist Fasiglifam: A Technical Guide to its Glucose-Dependent Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (B1672068) (also known as TAK-875) is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating free fatty acid (FFA)-induced potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[2][4] Fasiglifam was developed as a novel oral anti-diabetic drug for the treatment of type 2 diabetes mellitus (T2DM). Its mechanism of action, which relies on ambient glucose levels to stimulate insulin release, offered the potential for effective glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[2][5] Although its clinical development was terminated due to concerns about liver safety, the study of Fasiglifam has provided significant insights into the pharmacology of GPR40 and its role in glucose homeostasis.[6][7] This technical guide provides an in-depth overview of Fasiglifam's effect on glucose-dependent insulin secretion, including its signaling pathway, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action: A Dual Signaling Cascade

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the receptor distinct from the endogenous ligand (FFA) binding site and potentiates the receptor's activity in a cooperative manner with FFAs.[2][8] Upon binding to GPR40 on pancreatic β-cells, Fasiglifam activates the Gαq subunit of the heterotrimeric G protein. This activation initiates a dual signaling cascade that ultimately enhances insulin secretion in a glucose-dependent manner.

The activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • The IP3 Pathway and Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This initial rise in cytosolic Ca2+ is a key event in amplifying the glucose-induced Ca2+ oscillations that are critical for insulin granule exocytosis.[1]

  • The DAG Pathway and Protein Kinase C Activation : DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates various downstream targets involved in the insulin secretion machinery, further augmenting the exocytosis of insulin-containing granules.[1]

Crucially, the insulinotropic effect of Fasiglifam is glucose-dependent. At low glucose concentrations, pancreatic β-cells are hyperpolarized, and there is minimal Ca2+ influx. Fasiglifam does not stimulate insulin secretion under these conditions.[4] However, at elevated glucose levels, glucose metabolism leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of extracellular Ca2+ through voltage-gated calcium channels. Fasiglifam's signaling cascade synergizes with these glucose-induced events to significantly potentiate insulin secretion.[1]

Fasiglifam_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Fasiglifam Fasiglifam GPR40 GPR40/FFAR1 Fasiglifam->GPR40 Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Gq Gαq GPR40->Gq Metabolism Glucose Metabolism GLUT->Metabolism KATP KATP Channel Depolarization Membrane Depolarization KATP->Depolarization VGCC Voltage-Gated Ca2+ Channel Ca_cyto Cytosolic Ca2+ VGCC->Ca_cyto influx PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC PKC DAG->PKC ER->Ca_cyto releases Ca_ER Ca2+ Ca_cyto->PKC activates InsulinVesicle Insulin Vesicle Exocytosis Ca_cyto->InsulinVesicle triggers PKC->InsulinVesicle potentiates ATP ↑ ATP/ADP Ratio Metabolism->ATP ATP->KATP closes Depolarization->VGCC opens

Fasiglifam's signaling pathway in pancreatic β-cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for Fasiglifam from various in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of Fasiglifam

ParameterSpecies/Cell LineValueReference(s)
EC50 for GPR40 Activation Human GPR40 expressing CHO cells14 nM[3]
EC50 for GPR40 Activation Human GPR40 expressing CHO cells72 nM[1]
EC50 for Ca2+ Influx CHO cells expressing human GPR4029.6 nM[1]
Ki for GPR40 Binding Human GPR4038 nM[3]
Ki for GPR40 Binding Rat GPR40140 nM[3]
EC50 for IP Production CHO-hGPR40 cells72 nM[1]

Table 2: Clinical Efficacy of Fasiglifam in Patients with Type 2 Diabetes (24-Week, Phase III Study in Japanese Patients)

ParameterPlacebo (n=67)Fasiglifam 25 mg (n=63)Fasiglifam 50 mg (n=62)Reference(s)
Mean Change in HbA1c from Baseline (%) +0.16-0.57-0.83[5]
Patients Achieving HbA1c <6.9% (%) 13.830.254.8[5]
Mean Change in Fasting Plasma Glucose (mmol/L) -0.17-1.40-1.41[5]

Table 3: Incidence of Elevated Liver Enzymes in a Cardiovascular Outcomes Safety Trial

ParameterPlaceboFasiglifamReference(s)
ALT or AST ≥3 x Upper Limit of Normal (%) 0.52.1[6]
ALT or AST ≥10 x Upper Limit of Normal (%) 0.060.31[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments used to characterize the effects of Fasiglifam.

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., MIN6, CHO-hGPR40) GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay Cell_Culture->GSIS_Assay Ca_Assay Intracellular Calcium (Ca2+) Flux Assay Cell_Culture->Ca_Assay IP_Assay Inositol Phosphate (B84403) (IP) Accumulation Assay Cell_Culture->IP_Assay Islet_Isolation Pancreatic Islet Isolation (e.g., from mice) Islet_Isolation->GSIS_Assay Animal_Model Animal Model (e.g., Zucker diabetic fatty rats) Drug_Admin Fasiglifam Administration (e.g., oral gavage) Animal_Model->Drug_Admin Blood_Sampling Blood Glucose and Insulin Measurement Drug_Admin->Blood_Sampling

General workflow for in vitro and in vivo studies of Fasiglifam.
Glucose-Stimulated Insulin Secretion (GSIS) Assay with MIN6 Cells or Isolated Islets

This assay measures the amount of insulin secreted by pancreatic β-cells in response to different glucose concentrations, with and without Fasiglifam.

Materials:

  • MIN6 cells or isolated rodent/human pancreatic islets

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing: 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES (pH 7.4), and 0.1% BSA.

  • KRBH with low glucose (e.g., 2.8 mM)

  • KRBH with high glucose (e.g., 16.7 mM)

  • Fasiglifam stock solution (in DMSO)

  • Insulin ELISA kit

Protocol:

  • Cell/Islet Preparation:

    • MIN6 Cells: Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.

    • Islets: Isolate pancreatic islets using collagenase digestion and hand-pick islets of similar size for each experiment. Culture islets overnight to allow for recovery.

  • Pre-incubation:

    • Gently wash the cells/islets twice with KRBH containing low glucose.

    • Pre-incubate the cells/islets in KRBH with low glucose for 1-2 hours at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.

  • Incubation:

    • Remove the pre-incubation buffer.

    • Add KRBH containing low glucose, high glucose, or high glucose with varying concentrations of Fasiglifam to the respective wells/tubes. Ensure the final DMSO concentration is consistent across all conditions and typically below 0.1%.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant (KRBH buffer) from each well/tube.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

    • To normalize the data, the cells/islets can be lysed, and the total protein or DNA content can be measured. Insulin secretion is then expressed as insulin (ng/mL) per mg of protein or µg of DNA.

Intracellular Calcium (Ca2+) Flux Assay

This assay measures changes in intracellular calcium concentration in response to Fasiglifam, providing insight into the activation of the Gαq signaling pathway.

Materials:

  • CHO cells stably expressing human GPR40 (CHO-hGPR40) or other suitable cell lines (e.g., MIN6).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Fasiglifam stock solution.

  • A fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.

Protocol:

  • Cell Seeding: Seed CHO-hGPR40 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Wash the cells with HBSS.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C in the dark.

    • Wash the cells gently with HBSS to remove excess dye.

  • Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Measure the baseline fluorescence for a short period.

    • Using the instrument's injector, add varying concentrations of Fasiglifam to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves can be generated to determine the EC50 of Fasiglifam for calcium mobilization.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activity, providing a quantitative measure of Gq-coupled receptor activation.

Materials:

  • CHO-hGPR40 cells or other suitable cell lines.

  • Inositol-free medium.

  • [3H]-myo-inositol.

  • Stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Fasiglifam stock solution.

  • Dowex anion-exchange resin.

  • Scintillation counter.

Protocol:

  • Cell Labeling:

    • Seed cells in 12- or 24-well plates.

    • Label the cells by incubating them overnight in inositol-free medium supplemented with [3H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Pre-incubation: Wash the cells with a physiological buffer to remove unincorporated [3H]-myo-inositol.

  • Stimulation:

    • Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes.

    • Add varying concentrations of Fasiglifam and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • Extraction and Separation:

    • Stop the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

    • Scrape the cells and collect the lysate.

    • Neutralize the lysate.

    • Separate the total inositol phosphates from free [3H]-myo-inositol and other cellular components using Dowex anion-exchange chromatography.

  • Quantification:

    • Elute the inositol phosphates from the column.

    • Measure the radioactivity of the eluate using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of inositol phosphate accumulated. Dose-response curves can be generated to determine the EC50 of Fasiglifam for IP production.

Conclusion

Fasiglifam is a GPR40 agonist that potentiates insulin secretion in a glucose-dependent manner through the activation of the Gαq-PLC-IP3/DAG signaling pathway. While its clinical development was halted, the extensive research on Fasiglifam has significantly advanced our understanding of GPR40 pharmacology and its potential as a therapeutic target for type 2 diabetes. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of metabolic disease and drug discovery, facilitating further investigation into the intricate mechanisms of glucose homeostasis and the development of next-generation GPR40 modulators.

References

Preclinical Toxicology of TAK-875: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-875 (Fasiglifam) is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It was developed for the treatment of type 2 diabetes mellitus. Activation of GPR40 in pancreatic β-cells by TAK-875 enhances glucose-dependent insulin (B600854) secretion[1][2]. Despite promising efficacy in Phase II and III clinical trials, the development of TAK-875 was terminated due to concerns of drug-induced liver injury (DILI) in a subset of patients[1][3][4][5][6]. This technical guide provides a comprehensive overview of the preclinical toxicology reports for TAK-875, focusing on the data and experimental protocols that shed light on its hepatotoxic potential.

Core Toxicological Profile

The primary toxicological finding associated with TAK-875 in preclinical studies was dose-dependent hepatotoxicity, observed in both rat and dog models[1][7][8]. The liver injury was characterized by elevations in serum biomarkers and, in some cases, histopathological changes. Mechanistic studies have identified several key contributing factors to TAK-875-induced liver injury, including the formation of a reactive acyl glucuronide metabolite, inhibition of bile acid transporters, and mitochondrial dysfunction[3][5][9].

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from various preclinical toxicology studies of TAK-875.

In Vivo Hepatotoxicity Studies
SpeciesStudy DurationDose (mg/kg/day)Key FindingsReference
Rat14 days200, 600Dose-dependent increases in ALT, total bile acids, and total bilirubin (B190676). Significant ALT increase at 200 and 600 mg/kg.[1][2][1]
Rat4 weeks20, 60, 200, 600NOAEL: 60 mg/kg/day. Findings at ≥200 mg/kg included increased liver enzymes.[8]
Rat-1000Associated with increases in ALT (4x), bilirubin (9x), and bile acids (3.4x), along with hepatocellular hypertrophy and single-cell necrosis.[3][5][3][5]
Dog14 days600Increased ALT, total bile acids, and total bilirubin in 2 of 6 animals.[1][2][1]
Dog39 weeks150Portal/periportal granulomatous inflammation with crystal formation in the liver/intrahepatic bile ducts.[8][10][8][10]
In Vitro Cytotoxicity
Cell TypeIncubation TimeIC50 (µM)EndpointReference
HepG248 hours~100Cell Viability[1]
Primary Human Hepatocytes48 hours~100Cell Viability[1]
Primary Human Hepatocytes24-48 hours56-68ATP levels[11]
Inhibition of Hepatic Transporters
TransporterCompoundIC50 (µM)Reference
MRP3TAK-875 acyl glucuronide0.21[3][5]

Experimental Protocols

In Vivo Repeat-Dose Toxicology Studies in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: TAK-875 was administered orally once daily for 14 or 28 days at doses ranging from 20 to 600 mg/kg/day. A vehicle control group was also included.

  • Parameters Monitored:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight: Measured at regular intervals.

    • Clinical Pathology: Blood samples were collected for analysis of serum alanine (B10760859) aminotransferase (ALT), total bile acids (TBA), and total bilirubin (T-BIL) at specified time points (e.g., day 7 and day 14).

    • Histopathology: At the end of the study, liver tissues were collected, fixed, and processed for microscopic examination.

  • Reference: [1][8]

In Vivo Repeat-Dose Toxicology Studies in Dogs
  • Animal Model: Beagle dogs.

  • Dosing: Oral administration of TAK-875 once daily for durations up to 39 weeks at doses such as 150 mg/kg/day.

  • Parameters Monitored:

    • Clinical Pathology: Serum markers of liver injury were assessed.

    • Histopathology: Microscopic analysis of liver tissue was performed, with a focus on the portal and periportal regions and bile ducts.

  • Reference: [7][8]

In Vitro Hepatocyte Viability Assay
  • Cell Lines: HepG2 human hepatocarcinoma cells and cryopreserved primary human hepatocytes.

  • Treatment: Cells were incubated with varying concentrations of TAK-875 (e.g., up to 100 µM) for 24 to 48 hours.

  • Assay: Cell viability was measured using standard methods, such as assessing ATP levels.

  • Reference: [1][11]

Covalent Binding Studies
  • System: Cryopreserved human hepatocytes.

  • Method: Hepatocytes were treated with radiolabeled 14C-TAK-875. Following incubation, cellular proteins were precipitated, and the amount of radioactivity irreversibly bound to the protein was quantified.

  • Endpoint: Covalent binding was expressed as pmol equivalents per mg of protein. The Covalent Binding Burden (CVB) was then calculated based on the clinical dose.

  • Reference: [3]

Visualizations

Signaling Pathway and Toxicity Mechanisms

The following diagrams illustrate the proposed signaling pathway for TAK-875's therapeutic effect and the key mechanisms contributing to its hepatotoxicity.

GPR40_Signaling_and_Toxicity cluster_Therapeutic_Effect Therapeutic Effect (Pancreatic β-cell) cluster_Hepatotoxicity Hepatotoxicity Mechanisms (Hepatocyte) TAK875 TAK-875 GPR40 GPR40 Receptor TAK875->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Insulin Glucose-Dependent Insulin Secretion Ca_PKC->Insulin Promotes TAK875_liver TAK-875 Metabolism Metabolism (e.g., UGTs) TAK875_liver->Metabolism Mitochondria Mitochondrial Dysfunction TAK875_liver->Mitochondria Bile_Transporters Inhibition of Bile Acid Transporters (BSEP, MRPs) TAK875_liver->Bile_Transporters AG_Metabolite Acyl Glucuronide (Reactive Metabolite) Metabolism->AG_Metabolite Protein_Adducts Covalent Binding to Proteins AG_Metabolite->Protein_Adducts AG_Metabolite->Bile_Transporters Cell_Injury Hepatocellular Injury Protein_Adducts->Cell_Injury Mitochondria->Cell_Injury Bile_Acid_Accumulation Intracellular Bile Acid Accumulation Bile_Transporters->Bile_Acid_Accumulation Bile_Acid_Accumulation->Cell_Injury InVivo_Workflow Animal_Selection Animal Model Selection (e.g., Sprague-Dawley Rats) Dose_Administration Daily Oral Administration of TAK-875 or Vehicle Animal_Selection->Dose_Administration In_Life_Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Dose_Administration->In_Life_Monitoring Sample_Collection Blood Sample Collection (e.g., Day 7, 14, 28) Dose_Administration->Sample_Collection Necropsy Terminal Necropsy and Tissue Collection In_Life_Monitoring->Necropsy Clinical_Pathology Clinical Pathology Analysis (ALT, Bilirubin, Bile Acids) Sample_Collection->Clinical_Pathology Data_Analysis Data Analysis and Interpretation Clinical_Pathology->Data_Analysis Histopathology Histopathological Examination of Liver Tissue Necropsy->Histopathology Histopathology->Data_Analysis

References

The Discontinuation of Fasiglifam: A Technical Review of the Clinical Development and Termination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasiglifam (B1672068) (TAK-875), a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), was a promising novel oral therapy for type 2 diabetes mellitus. Its unique mechanism of action, which involved stimulating glucose-dependent insulin (B600854) secretion, offered the potential for effective glycemic control with a reduced risk of hypoglycemia. Despite showing significant efficacy in Phase II and early Phase III clinical trials, the development of fasiglifam was voluntarily terminated by Takeda Pharmaceutical Company Limited in December 2013 due to concerns about drug-induced liver injury (DILI). This in-depth technical guide synthesizes the available data on the clinical development of fasiglifam, detailing its mechanism of action, clinical trial results, and the subsequent investigations into the mechanisms of its hepatotoxicity that ultimately led to its discontinuation.

Introduction: The Promise of a Novel GPR40 Agonist

Fasiglifam was developed as a first-in-class oral medication designed to selectively activate GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This receptor is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) in the presence of elevated fatty acids.[3][4] The glucose-dependent nature of this action was a key therapeutic advantage, as it suggested a lower intrinsic risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[5][6] Early clinical studies demonstrated that fasiglifam effectively improved glycemic control in patients with type 2 diabetes.[5][7] However, emerging data from the extensive Phase III program raised significant liver safety concerns, ultimately leading to the termination of its development.[8][9][10]

Mechanism of Action: The GPR40 Signaling Pathway

Fasiglifam acts as an ago-allosteric modulator of GPR40.[1][3] Upon binding, it potentiates the signaling cascade initiated by endogenous free fatty acids, leading to an increase in intracellular calcium levels and enhanced insulin secretion from pancreatic β-cells, but only in the presence of elevated glucose.[4] The signaling pathway is primarily mediated through the Gαq subunit of the G protein.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FFA Free Fatty Acids GPR40 GPR40/FFAR1 FFA->GPR40 Binds Fasiglifam Fasiglifam (TAK-875) Fasiglifam->GPR40 Binds (Allosteric) G_protein Gαq Protein GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Promotes Exocytosis PKC->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway activated by Fasiglifam.

Clinical Development and Termination

The clinical development program for fasiglifam encompassed multiple Phase II and Phase III studies. While efficacy in lowering HbA1c was consistently demonstrated, the safety data, particularly from the larger and longer-term Phase III trials, revealed a concerning trend of liver enzyme elevations.[5][11]

Summary of Key Clinical Trial Data

The decision to terminate the development of fasiglifam was based on a comprehensive review of data from numerous clinical trials. A pooled analysis of 15 double-blind studies, including 9,139 patients with type 2 diabetes, highlighted the liver safety signal.[11]

ParameterFasiglifam (All Doses, n=5,359)Placebo (n=~249-1603)Active Comparators (Sitagliptin or Glimepiride, n=~370)Reference(s)
Incidence of ALT > 3x ULN 2.7%0.5%0.8%[11]
Incidence of ALT or AST ≥3x ULN (CVOT) 2.1%0.5% (p < 0.001)Not Applicable[2]
Incidence of ALT or AST ≥10x ULN (CVOT) 0.31%0.06% (p < 0.001)Not Applicable[2]
Serious Liver Injury Cases 3 (1 Hy's Law, 2 near Hy's Law)Not ReportedNot Reported[11][12]

ULN: Upper Limit of Normal; CVOT: Cardiovascular Outcomes Trial; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

A dedicated cardiovascular outcomes trial was prematurely terminated after enrolling 3,207 of the planned 5,000 participants due to these liver safety concerns.[2] The median duration of exposure in this trial was approximately 248 days.[2]

Experimental Protocols: A Synopsis

The clinical trial program for fasiglifam involved a series of randomized, double-blind, placebo- and active-controlled studies.

Phase III Efficacy and Safety Trial (Example): [5][7]

  • Objective: To assess the efficacy and safety of fasiglifam in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise.

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 192 patients were randomized to receive once-daily fasiglifam 25 mg (n=63), fasiglifam 50 mg (n=62), or placebo (n=67) for 24 weeks.

  • Inclusion Criteria: Patients with type 2 diabetes, HbA1c between 7.0% and 10.0%, and treated with diet and exercise alone.

  • Primary Endpoint: Change from baseline in HbA1c at week 24.

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms, and laboratory parameters, including liver function tests.

Cardiovascular Outcomes Trial (CVOT): [2]

  • Objective: To evaluate the cardiovascular safety of fasiglifam in patients with type 2 diabetes at high cardiovascular risk.

  • Design: A multicenter, randomized, double-blind, placebo-controlled, two-arm trial.

  • Participants: Intended to randomize 5,000 participants; 3,207 were enrolled (1,604 to fasiglifam, 1,603 to placebo) before termination.

  • Inclusion Criteria: Patients with type 2 diabetes and a history of cardiovascular disease.

  • Primary Endpoint: Composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.

  • Safety Oversight: An independent Data Monitoring Committee (DMC) and a Liver Safety Evaluation Committee (LSEC) provided ongoing safety surveillance.

Mechanistic Investigation of Hepatotoxicity

Following the termination, extensive retrospective studies were conducted to understand the mechanisms underlying fasiglifam-induced liver injury.[13][14] Several potential hazards were identified.

Proposed Mechanisms of Fasiglifam-Induced Liver Injury

The leading hypothesis for fasiglifam's hepatotoxicity involves a multi-faceted mechanism, including the formation of reactive metabolites, inhibition of bile acid transporters, and mitochondrial dysfunction.[13][14]

DILI_Mechanism cluster_hepatocyte Hepatocyte Fasiglifam Fasiglifam (TAK-875) Metabolism Metabolism Fasiglifam->Metabolism BSEP_MRP Bile Salt Export Pump (BSEP) & MRP2/3 Transporters Fasiglifam->BSEP_MRP Inhibits Mitochondrion Mitochondrion Fasiglifam->Mitochondrion Directly Inhibits Respiration TAK_AG Reactive Acyl Glucuronide (TAK-AG) Metabolism->TAK_AG Covalent_Binding Covalent Binding to Proteins TAK_AG->Covalent_Binding TAK_AG->BSEP_MRP Inhibits Immune_Response Immune-Mediated Injury Covalent_Binding->Immune_Response Hepatocellular_Injury Hepatocellular Injury (DILI) Immune_Response->Hepatocellular_Injury Bile_Acid_Accumulation Bile Acid Accumulation BSEP_MRP->Bile_Acid_Accumulation Leads to Mito_Dysfunction Mitochondrial Dysfunction Bile_Acid_Accumulation->Mito_Dysfunction Mitochondrion->Mito_Dysfunction Cell_Stress Cell Stress Mito_Dysfunction->Cell_Stress Cell_Stress->Hepatocellular_Injury

Caption: Proposed mechanisms of Fasiglifam-induced liver injury.

Experimental Protocols for Mechanistic Studies

Covalent Binding Assay: [13]

  • Objective: To determine the potential for fasiglifam to form reactive metabolites that bind covalently to liver proteins.

  • Methodology:

    • Cryopreserved human hepatocytes were incubated at 37°C with 10 µM of ¹⁴C-labeled fasiglifam for 4 hours.

    • Following incubation, cells were washed and proteins were precipitated with acetonitrile.

    • The protein pellet was repeatedly washed to remove non-covalently bound radioactivity.

    • The amount of radioactivity remaining in the protein pellet was quantified by liquid scintillation counting and used to calculate the extent of covalent binding (pmol equivalent/mg protein).

    • The Covalent Binding Burden (CVB) was calculated, with a threshold >1 mg/day considered a risk for DILI. Fasiglifam's CVB was determined to be 2.0 mg/day.[13]

Hepatic Transporter Inhibition Assay: [13][14]

  • Objective: To assess the inhibitory potential of fasiglifam and its acyl glucuronide metabolite (TAK-875AG) on key hepatic transporters.

  • Methodology:

    • Vesicular transport assays were performed using membrane vesicles from cells overexpressing human transporters such as BSEP, MRP2, and MRP3.

    • The uptake of a specific radiolabeled substrate for each transporter was measured in the presence and absence of varying concentrations of fasiglifam or TAK-875AG.

    • The concentration of the test compound that inhibited substrate transport by 50% (IC₅₀) was determined.

    • Results showed that TAK-875AG was a particularly potent inhibitor of MRP3.[13][14]

Mitochondrial Toxicity Assay: [13][14]

  • Objective: To evaluate the effect of fasiglifam on mitochondrial function.

  • Methodology:

    • Mitochondrial respiration in HepG2 cells was measured using high-resolution respirometry (e.g., Seahorse XF Analyzer).

    • The activity of individual mitochondrial respiratory chain complexes (Complex I, II, etc.) was assessed in isolated rat liver mitochondria.

    • The assays measured oxygen consumption rates after the addition of fasiglifam, revealing inhibitory effects on mitochondrial respiration.[13][14]

Conclusion

The termination of fasiglifam's clinical development serves as a critical case study in drug development, highlighting the unpredictability of idiosyncratic drug-induced liver injury. Despite a promising mechanism of action and significant efficacy, the emergence of a clear liver safety signal in late-stage trials necessitated its discontinuation.[2][8] Subsequent mechanistic studies have provided valuable insights into the potential causes of this toxicity, implicating the formation of a reactive acyl glucuronide metabolite, inhibition of hepatic transporters, and mitochondrial dysfunction.[13][14] This body of work underscores the importance of comprehensive preclinical safety assessments and vigilant monitoring in clinical trials to ensure patient safety. The findings from the fasiglifam program continue to inform the development of safer GPR40 agonists and contribute to the broader understanding of the mechanisms of DILI.

References

Methodological & Application

Fasiglifam Hemihydrate: In Vitro Assay Protocols for GPR40 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of Fasiglifam (TAK-875) hemihydrate, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. Fasiglifam acts as an ago-allosteric modulator, amplifying the receptor's response to endogenous ligands like free fatty acids, which potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1] The protocols outlined below are foundational for assessing the potency, selectivity, and mechanism of action of Fasiglifam and other GPR40 agonists.

Quantitative Summary of In Vitro Activity

The following tables summarize the key quantitative data for Fasiglifam's in vitro pharmacological activity.

Table 1: Receptor Binding Affinity and Agonist Potency

ParameterSpeciesCell Line/SystemAssay TypeValueReference
EC50 HumanCHO-hGPR40IP Production72 nM[2][3]
EC50 HumanCHO-hGPR40Calcium Flux (FLIPR)29.6 nM[2]
EC50 HumanCHO cellsGPR40 Agonism14 nM[4]
Ki HumanCHO-hGPR40Radioligand Binding38 nM[4]
Ki RatRat GPR40Radioligand Binding140 nM[4]

Table 2: Cytotoxicity Data

ParameterCell LineTreatment DurationValueReference
TC50 Primary Human Hepatocytes (2D)24-48 hours56-68 µM[5][6]
TC50 HepG2 Cells24 hours~100 µM[7]

GPR40 Signaling Pathway and Experimental Workflows

The following diagrams illustrate the GPR40 signaling cascade initiated by Fasiglifam and the general workflows for the key in vitro assays.

GPR40_Signaling_Pathway Fasiglifam Fasiglifam GPR40 GPR40 Receptor Fasiglifam->GPR40 Binds Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Ca_influx Ca_release->Ca_influx ↑ Intracellular [Ca²⁺] Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis PKC->Insulin_Vesicles Augments Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling cascade upon activation by Fasiglifam.

Experimental_Workflows cluster_0 Calcium Mobilization Assay cluster_1 Glucose-Stimulated Insulin Secretion (GSIS) Assay cluster_2 Cell Viability (MTT) Assay Ca_Start Seed CHO-hGPR40 cells in 96-well plate Ca_Load Load cells with Calcium-sensitive dye Ca_Start->Ca_Load Ca_Incubate Incubate (e.g., 1 hr, 37°C) Ca_Load->Ca_Incubate Ca_Add Add Fasiglifam Ca_Incubate->Ca_Add Ca_Read Measure fluorescence (FLIPR) Ca_Add->Ca_Read GSIS_Start Seed INS-1 cells GSIS_Preinc Pre-incubate in low glucose buffer GSIS_Start->GSIS_Preinc GSIS_Stim Stimulate with high glucose +/- Fasiglifam GSIS_Preinc->GSIS_Stim GSIS_Collect Collect supernatant GSIS_Stim->GSIS_Collect GSIS_Quant Quantify insulin (ELISA) GSIS_Collect->GSIS_Quant MTT_Start Seed HepG2 cells in 96-well plate MTT_Treat Treat with Fasiglifam (e.g., 24-48 hrs) MTT_Start->MTT_Treat MTT_Add Add MTT reagent MTT_Treat->MTT_Add MTT_Incubate Incubate (1-4 hrs) MTT_Add->MTT_Incubate MTT_Solubilize Add solubilization solution MTT_Incubate->MTT_Solubilize MTT_Read Read absorbance (~570 nm) MTT_Solubilize->MTT_Read

Caption: General workflows for key in vitro Fasiglifam assays.

Detailed Experimental Protocols

GPR40-Mediated Intracellular Calcium Mobilization Assay

This assay measures the ability of Fasiglifam to stimulate Gαq-mediated signaling, leading to an increase in intracellular calcium concentration.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40).

  • Principle: Upon GPR40 activation, phospholipase C is activated, generating inositol (B14025) triphosphate (IP3) which triggers the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected by a fluorescent calcium indicator.

  • Materials:

    • CHO-hGPR40 cells

    • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, antibiotics, and a selection agent (e.g., Geneticin).

    • 96-well, black-walled, clear-bottom microplates.

    • Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium 4).

    • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Fasiglifam hemihydrate stock solution (in DMSO).

    • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

  • Protocol:

    • Cell Plating: Seed CHO-hGPR40 cells into 96-well plates at a density of 40,000-50,000 cells per well and culture overnight at 37°C in a 5% CO2 incubator.[8][9]

    • Dye Loading: The next day, remove the culture medium. Add 100 µL of the calcium indicator dye loading solution (prepared in Assay Buffer according to the manufacturer's instructions) to each well.[10]

    • Incubation: Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.[4][10]

    • Compound Preparation: During incubation, prepare a serial dilution of Fasiglifam in Assay Buffer from the DMSO stock. The final DMSO concentration in the assay should be ≤0.5%.

    • Measurement: Place the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the Fasiglifam solution to the cell plate and immediately begin recording fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) every second for at least 2-3 minutes.

    • Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Determine the maximum fluorescence response for each concentration of Fasiglifam. Plot the response versus the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay assesses the ability of Fasiglifam to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Cell Line: INS-1 833/15 or MIN6 rat insulinoma cells.

  • Principle: In the presence of stimulatory glucose concentrations, Fasiglifam's activation of GPR40 enhances the signaling pathways that lead to the exocytosis of insulin-containing granules.

  • Materials:

    • INS-1 or MIN6 cells.

    • Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and antibiotics.

    • 24-well or 48-well tissue culture plates.

    • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and HEPES.

    • Low Glucose KRBB (e.g., 2.8 mM or 3.3 mM glucose).

    • High Glucose KRBB (e.g., 10 mM or 16.7 mM glucose).[2][11]

    • This compound stock solution (in DMSO).

    • Insulin ELISA kit.

  • Protocol:

    • Cell Plating: Seed cells into multi-well plates and culture until they reach approximately 80-90% confluency.

    • Pre-incubation (Starvation): Gently wash the cells twice with a pre-warmed, glucose-free buffer. Then, pre-incubate the cells in Low Glucose KRBB for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.[12]

    • Stimulation: Aspirate the pre-incubation buffer. Add fresh, pre-warmed KRBB containing different conditions:

      • Low glucose (negative control).

      • High glucose (positive control).

      • High glucose + varying concentrations of Fasiglifam.

    • Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Sample Collection: Carefully collect the supernatant from each well. Centrifuge the samples to pellet any detached cells and transfer the supernatant to a new tube. Store at -20°C or -80°C until analysis.

    • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer’s protocol.

    • Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number in each well. Plot the stimulated insulin secretion against the Fasiglifam concentration to determine its potentiation effect.

Cell Viability / Cytotoxicity (MTT) Assay

This assay is used to evaluate the potential cytotoxic effects of Fasiglifam, particularly in liver-derived cells, due to observed hepatotoxicity in later clinical trials.[13]

  • Cell Line: HepG2 (human hepatocarcinoma) or primary hepatocytes.

  • Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[14][15]

  • Materials:

    • HepG2 cells.

    • Culture medium (e.g., DMEM) with 10% FBS and antibiotics.

    • 96-well, clear-bottom microplates.

    • This compound stock solution (in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • Microplate spectrophotometer.

  • Protocol:

    • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 104 cells/well and allow them to attach overnight.[16]

    • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of Fasiglifam. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[3]

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15-30 minutes, protected from light.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the logarithm of the Fasiglifam concentration to determine the TC50 (toxic concentration 50%).

References

Application Notes and Protocols: Dissolving and Using Fasiglifam Hemihydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fasiglifam, also known as TAK-875, is a potent and selective agonist of G-protein-coupled receptor 40 (GPR40), also referred to as free fatty acid receptor 1 (FFAR1)[1][2][3]. GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating insulin (B600854) secretion stimulated by medium and long-chain fatty acids[4][5]. Fasiglifam potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, making it a subject of interest for type 2 diabetes research[1][6][7]. However, its development was halted due to concerns about liver toxicity[8][9]. These application notes provide detailed protocols for dissolving Fasiglifam hemihydrate and its application in various cell culture-based assays.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture experiments.

Table 1: Solubility of this compound

SolventConcentrationRemarksSource
Dimethyl Sulfoxide (DMSO)≥ 128 mg/mL (243.98 mM)Use newly opened, anhydrous DMSO as the compound is hygroscopic.[2]

Table 2: Exemplary Working Concentrations in Cell Culture

Cell LineAssayConcentration RangeIncubation TimeSource
Human Hepatocytes (cryopreserved)Covalent Binding Assessment10 µM4 hours[8]
HepG2 (Human Hepatocarcinoma)Cytotoxicity (MTT/WST-1)~100 µM and above24 hours[9][10]
CHO-hGPR40 (CHO cells expressing human GPR40)Intracellular IP Production0.01 - 10 µMNot specified[2]
INS-1 833/15 (Rat Insulinoma)Insulin Secretion0.001 - 10 µM (in 10 mM glucose)Not specified[2]
MIN6 (Mouse Insulinoma)Ca2+ Dynamics & Insulin SecretionNot specified, but used to study GSISNot specified[7]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound using DMSO.

Materials:

  • This compound (CAS: 1374598-80-7)[3][11]

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Pre-warm DMSO: Briefly warm the DMSO to room temperature if stored at a lower temperature.

  • Weigh Fasiglifam: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is recommended to prepare a concentrated stock to minimize the volume of DMSO added to the cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity[9].

  • Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Sterilization: The DMSO stock solution is considered sterile. No further filtration is typically required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Safety Precautions:

  • Handle this compound powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol for Treating Cells with Fasiglifam

This protocol provides a general procedure for applying the Fasiglifam stock solution to cells in culture.

Materials:

  • Prepared Fasiglifam stock solution (in DMSO)

  • Cell culture medium appropriate for the cell line

  • Cultured cells ready for treatment

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the Fasiglifam stock solution at room temperature.

  • Prepare Working Solution: Prepare serial dilutions of the Fasiglifam stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of Fasiglifam. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of Fasiglifam or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂)[8].

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays, measurement of insulin secretion, or analysis of intracellular signaling events.

Signaling Pathway and Workflow Diagrams

Fasiglifam-Activated GPR40 Signaling Pathway

Fasiglifam acts as an agonist for GPR40, a Gαq-coupled receptor. Its activation initiates a signaling cascade that leads to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells[5][7][12].

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fasiglifam Fasiglifam GPR40 GPR40/FFAR1 Fasiglifam->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gaq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Exocytosis Potentiation of Insulin Granule Exocytosis Ca_ER->Insulin_Exocytosis Stimulates PKC->Insulin_Exocytosis Augments

Caption: Simplified GPR40 signaling cascade initiated by Fasiglifam.
Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for preparing this compound and using it in a cell culture experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment arrow arrow A 1. Weigh Fasiglifam Hemihydrate Powder B 2. Dissolve in Anhydrous DMSO A->B C 3. Create High-Concentration Stock Solution (e.g., 10 mM) B->C D 4. Aliquot and Store at -20°C / -80°C C->D E 5. Culture Cells to Desired Confluency F 6. Prepare Working Solutions in Culture Medium E->F H 8. Treat Cells with Fasiglifam or Vehicle Control F->H G 7. Prepare Vehicle Control (DMSO in Medium) G->H I 9. Incubate for Defined Period H->I J 10. Perform Downstream Assay (e.g., Viability, Secretion) I->J

Caption: Workflow for preparing and applying Fasiglifam in cell culture.

References

Application Notes and Protocols for In Vivo Animal Studies with Fasiglifam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and signaling pathways relevant to in vivo animal studies of Fasiglifam (TAK-875), a selective G protein-coupled receptor 40 (GPR40) agonist.

Introduction

Fasiglifam is a potent agonist of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor primarily expressed on pancreatic β-cells.[1][2] Its activation leads to a glucose-dependent increase in insulin (B600854) secretion, making it a potential therapeutic agent for type 2 diabetes.[1][2] In vivo animal studies have been crucial in elucidating the efficacy and pharmacokinetic profile of Fasiglifam. This document summarizes key findings and provides detailed protocols for researchers conducting similar studies.

Data Presentation: Fasiglifam Dosage in Animal Models

The following tables summarize the quantitative data on Fasiglifam dosage and administration routes in various animal models as reported in preclinical studies.

Table 1: Fasiglifam Dosage in Rodent Models

Animal ModelStrainRoute of AdministrationDosage RangeStudy TypeReference
Diabetic RatNeonatally Streptozotocin-induced (N-STZ-1.5)Oral3 - 30 mg/kgEfficacy (Glucose Tolerance)[3]
Diabetic RatNeonatally Streptozotocin-induced (N-STZ-1.5)Oral10 mg/kg/day (chronic)Efficacy (Long-term glycemic control)[3]
Diabetic RatZucker Diabetic Fatty (ZDF)Oral3 - 10 mg/kgEfficacy[3]
RatSprague DawleyIntravenous5 mg/kgPharmacokinetics[4][5]
RatSprague DawleyOral10 - 50 mg/kgPharmacokinetics[4][5]

Table 2: Fasiglifam Dosage in Non-Rodent Models (Primarily Toxicological and Pharmacokinetic Studies)

Animal ModelStrainRoute of AdministrationDosageStudy TypeKey FindingsReference
DogBeagleOral30 mg/kgPharmacokinetics-[4]
DogBeagleOral80 mg/kg, 150 mg/kg (repeat dose)ToxicologyDose-dependent liver injury[2]
DogBeagleOral200 mg/kg/day (14 days)ToxicologyHigh concentrations of Fasiglifam and its glucuronide in bile, leading to crystal formation and liver inflammation.[6]
Cynomolgus Monkey-Oral30 mg/kgPharmacokinetics-[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices and findings from studies involving Fasiglifam.

Animal Models
  • Zucker Diabetic Fatty (ZDF) Rat: A genetic model of obesity, insulin resistance, and type 2 diabetes. These rats carry a mutation in the leptin receptor gene, leading to hyperphagia and subsequent metabolic abnormalities.

  • Neonatally Streptozotocin-induced (N-STZ) Rat: A chemically induced model of type 2 diabetes. A low dose of streptozotocin (B1681764) is administered to neonatal rats, causing partial destruction of pancreatic β-cells and leading to hyperglycemia in adulthood.

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of an animal to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.

Protocol:

  • Animal Preparation: Fast animals overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (T=0 min) from the tail vein.

  • Drug Administration: Administer Fasiglifam or vehicle orally at the desired dose.

  • Glucose Challenge: After a specific time post-drug administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure blood glucose levels immediately using a glucometer.

  • Data Analysis: Plot blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

This test evaluates the systemic response to insulin, providing a measure of insulin sensitivity.

Protocol:

  • Animal Preparation: Fast animals for a shorter duration (e.g., 4-6 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (T=0 min) from the tail vein.

  • Insulin Administration: Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal (IP) injection.

  • Blood Sampling: Collect blood samples at various time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).

  • Glucose Measurement: Measure blood glucose levels immediately using a glucometer.

  • Data Analysis: Plot the percentage decrease in blood glucose from baseline against time.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Fasiglifam and a typical experimental workflow for in vivo studies.

Fasiglifam_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Fasiglifam Fasiglifam GPR40 GPR40 (FFAR1) Fasiglifam->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Releases Ca2+ Insulin_Vesicles Insulin Vesicles Ca2_increase->Insulin_Vesicles Promotes fusion PKC->Insulin_Vesicles Potentiates exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Fasiglifam signaling pathway in pancreatic β-cells.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., ZDF or N-STZ rats) Dosage_Selection Determine Dosage Regimen (e.g., 3-30 mg/kg, oral) Animal_Model->Dosage_Selection Acclimatization Animal Acclimatization Dosage_Selection->Acclimatization Drug_Admin Fasiglifam Administration Acclimatization->Drug_Admin Key_Experiments Perform Key Experiments (OGTT, ITT) Drug_Admin->Key_Experiments Sample_Collection Blood Sample Collection Key_Experiments->Sample_Collection Biochemical_Analysis Biochemical Analysis (Glucose, Insulin levels) Sample_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: General experimental workflow for in vivo studies of Fasiglifam.

References

Application Notes and Protocols for Fasiglifam in Pancreatic Beta-Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (B1672068) (also known as TAK-875) is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic beta-cells and plays a crucial role in mediating free fatty acid (FFA)-potentiated glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] Fasiglifam enhances insulin secretion in a glucose-dependent manner, which made it a promising therapeutic candidate for type 2 diabetes with a minimal risk of hypoglycemia.[1][5] Although its clinical development was terminated due to concerns about liver safety, Fasiglifam remains a valuable tool for in vitro studies of GPR40 signaling and beta-cell pathophysiology.[6][7][8][9]

These application notes provide detailed protocols and data for the use of Fasiglifam in pancreatic beta-cell line experiments, including its effects on insulin secretion, cell viability, and key signaling pathways.

Mechanism of Action in Pancreatic Beta-Cells

Fasiglifam acts as an ago-allosteric modulator of GPR40.[2] Upon binding, it activates the Gαq subunit of the G protein, which in turn stimulates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules.[1]

  • DAG activates protein kinase C (PKC), which can potentiate insulin secretion through various downstream mechanisms, including the phosphorylation of proteins involved in the secretory machinery.[1][10]

Fasiglifam's potentiation of GSIS is glucose-dependent, meaning it is most effective at elevated glucose concentrations that cause membrane depolarization.[1][11] This is a key feature that distinguishes it from sulfonylureas, which stimulate insulin secretion irrespective of glucose levels.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of Fasiglifam on insulin secretion and signaling in pancreatic beta-cell lines and islets.

Table 1: Effect of Fasiglifam on Glucose-Stimulated Insulin Secretion (GSIS)

Cell Type/Islet SourceGlucose Concentration (mM)Fasiglifam Concentration (µM)Fold Increase in Insulin Secretion (vs. vehicle control)Reference
Rat Islets8.31~1.5[12]
Rat Islets16.71~2.0[12]
Human Islets16.010Significant potentiation[11]
MIN6 CellsHigh GlucoseNot specifiedPotentiated GSIS[1]

Table 2: Effect of Fasiglifam on Intracellular Calcium (Ca2+) Dynamics

Cell TypeGlucose ConditionFasiglifam ConcentrationEffect on [Ca2+]iReference
MIN6 CellsGlucose-dependentNot specifiedIncreased intracellular Ca2+ level and amplified Ca2+ oscillations[1]
Human IsletsHigh Glucose10 µMCorrelated with elevation of β-cell --INVALID-LINK--[11]

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the procedure for assessing the effect of Fasiglifam on insulin secretion from pancreatic beta-cell lines (e.g., MIN6, INS-1).

Materials:

  • Pancreatic beta-cell line (e.g., MIN6, INS-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with varying glucose concentrations (e.g., 2.8 mM for low glucose, 16.7 mM for high glucose)

  • Fasiglifam stock solution (in DMSO)

  • 24-well or 48-well cell culture plates

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed pancreatic beta-cells into 24-well or 48-well plates and culture until they reach 80-90% confluency.

  • Pre-incubation: Gently wash the cells twice with glucose-free KRBH. Then, pre-incubate the cells in KRBH containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without various concentrations of Fasiglifam. Include a vehicle control (DMSO) for each glucose concentration.

  • Incubation: Incubate the plates for 1-2 hours at 37°C in a CO2 incubator.

  • Sample Collection: Carefully collect the supernatant from each well. The supernatant contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in each well and determine the total protein or DNA content to normalize the insulin secretion data.

Protocol 2: Cell Viability Assay

This protocol describes how to assess the effect of Fasiglifam on the viability of pancreatic beta-cell lines using a standard MTT assay.

Materials:

  • Pancreatic beta-cell line

  • Cell culture medium

  • Fasiglifam stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed pancreatic beta-cells into a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Fasiglifam. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Aspirate the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Western Blotting for Signaling Pathway Analysis (p-ERK and p-Akt)

This protocol outlines the steps to analyze the activation of key signaling molecules, ERK and Akt, in response to Fasiglifam treatment.

Materials:

  • Pancreatic beta-cell line

  • Cell culture medium

  • Fasiglifam stock solution (in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with Fasiglifam at the desired concentrations and time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).

Visualizations

Fasiglifam_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Fasiglifam Fasiglifam GPR40 GPR40/FFAR1 Fasiglifam->GPR40 Binds G_protein Gαq GPR40->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_release ER->Ca2_release Induces Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Insulin_Exocytosis Insulin Exocytosis Ca2_increase->Insulin_Exocytosis Triggers PKC->Insulin_Exocytosis Potentiates

Caption: Signaling pathway of Fasiglifam in pancreatic beta-cells.

GSIS_Workflow start Seed Pancreatic Beta-Cells pre_incubation Pre-incubation (Low Glucose KRBH) start->pre_incubation stimulation Stimulation (Low/High Glucose ± Fasiglifam) pre_incubation->stimulation incubation Incubation (1-2 hours at 37°C) stimulation->incubation collection Collect Supernatant incubation->collection quantification Quantify Insulin (ELISA) collection->quantification normalization Normalize Data (Protein/DNA content) quantification->normalization end Results normalization->end

Caption: Experimental workflow for a GSIS assay.

Logical_Relationship Fasiglifam Fasiglifam GPR40_Activation GPR40 Activation Fasiglifam->GPR40_Activation Insulin_Secretion Potentiated Insulin Secretion GPR40_Activation->Insulin_Secretion Glucose_Depolarization Glucose-induced Membrane Depolarization Glucose_Depolarization->Insulin_Secretion Required for Fasiglifam effect

Caption: Logical relationship for Fasiglifam's glucose-dependent action.

References

Protocol for Calcium Mobilization Assay with Fasiglifam

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fasiglifam (also known as TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin (B600854) secretion.[1] Upon activation by agonists like Fasiglifam, GPR40 couples to the Gαq/11 protein, initiating a signaling cascade that results in the mobilization of intracellular calcium (Ca2+), a key second messenger in insulin exocytosis. This application note provides a detailed protocol for a no-wash, fluorescence-based Ca2+ mobilization assay to characterize the activity of Fasiglifam on cells expressing human GPR40.

Data Presentation

The following table summarizes the potency of Fasiglifam in inducing Ca2+ mobilization in various cell lines expressing the GPR40 receptor.

Cell LineReceptorAssay TypeFasiglifam EC50 (nM)Reference
CHOHuman GPR40FLIPR Calcium Flux29.6
CHOHuman GPR40Intracellular IP Production72
HEK293Rat GPR40FLIPR (Fluo-8 dye)39
CHO-hGPR40Human GPR40Intracellular IP Production72

Signaling Pathway

Activation of GPR40 by Fasiglifam triggers a well-defined signaling pathway leading to an increase in intracellular calcium concentration.

Fasiglifam_Signaling_Pathway Fasiglifam Fasiglifam GPR40 GPR40 Receptor Fasiglifam->GPR40 Binds to Gq11 Gαq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_cyto Cytosolic Ca2+ (Increase) ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Cell_Response Cellular Response (e.g., Insulin Secretion) Ca_cyto->Cell_Response Triggers Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating 1. Plate CHO-hGPR40 cells in a 96-well black-walled plate dye_loading 2. Load cells with FLIPR Calcium 5 Assay Kit cell_plating->dye_loading flipr_setup 4. Set up FLIPR instrument parameters dye_loading->flipr_setup compound_prep 3. Prepare serial dilutions of Fasiglifam add_compound 6. Add Fasiglifam and measure fluorescence change compound_prep->add_compound read_baseline 5. Read baseline fluorescence flipr_setup->read_baseline read_baseline->add_compound data_export 7. Export fluorescence data add_compound->data_export dose_response 8. Plot dose-response curve data_export->dose_response ec50_calc 9. Calculate EC50 value dose_response->ec50_calc

References

Application Notes and Protocols for Administering TAK-875 in Rodent Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-875, also known as fasiglifam, is a selective agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-dependent insulin (B600854) secretion stimulated by free fatty acids.[1][2] TAK-875 enhances glucose-stimulated insulin secretion (GSIS), making it a therapeutic candidate for type 2 diabetes.[1][3] These application notes provide detailed protocols for administering TAK-875 to rodent models of diabetes to evaluate its efficacy and mechanism of action. While development of TAK-875 was discontinued (B1498344) in Phase 3 clinical trials due to concerns of liver toxicity, it remains a valuable tool for preclinical research into GPR40 agonism and diabetes pathophysiology.[4][5][6]

Mechanism of Action

TAK-875 acts as a potent and selective agonist at the GPR40 receptor.[2] Upon binding, it activates the Gq alpha subunit (Gαq) of the G protein.[1][2] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][7] The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from the pancreatic β-cells.[2][7] This entire process is glucose-dependent, meaning that TAK-875 primarily enhances insulin secretion in the presence of elevated blood glucose levels, thereby minimizing the risk of hypoglycemia.[1][3]

GPR40 Signaling Pathway Activated by TAK-875

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TAK875 TAK-875 GPR40 GPR40 (FFAR1) TAK875->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca2+ ER->Ca2 Releases InsulinVesicle Insulin Vesicle Ca2->InsulinVesicle Triggers fusion of Insulin Insulin Secretion InsulinVesicle->Insulin Leads to

Caption: TAK-875 activates the GPR40 signaling cascade in pancreatic β-cells.

Data Presentation: Efficacy of TAK-875 in Rodent Models

The following tables summarize the quantitative data from key studies investigating the effects of TAK-875 in various rodent models of diabetes.

Table 1: Acute Efficacy of TAK-875 in Diabetic Rat Models

Animal ModelTreatmentDose (mg/kg, p.o.)Key FindingsReference
N-STZ-1.5 RatsOral Glucose Tolerance Test (OGTT)1 - 10Improved glucose tolerance and augmented insulin secretion.[1]
Zucker Diabetic Fatty (ZDF) RatsSingle Dose10Significantly augmented plasma insulin levels and reduced fasting hyperglycemia.[1]
Zucker Diabetic Fatty (ZDF) RatsSingle Dose3 - 10Significantly improved both postprandial and fasting hyperglycemia.[8]
Wistar Fatty RatsOral Glucose Tolerance Test (OGTT)0.3 - 3Reduced blood glucose excursion and augmented insulin secretion. Minimum effective dose was 1 mg/kg.[2]
Sprague-Dawley Rats (Normal)Single Doseup to 30Did not enhance insulin secretion or cause hypoglycemia.[1]

Table 2: Chronic Efficacy of TAK-875 in a Diabetic Rat Model

Animal ModelTreatment DurationDose (mg/kg, p.o.)Key FindingsReference
Zucker Diabetic Fatty (ZDF) Rats6 weeks10 (b.i.d.)Significantly decreased glycosylated hemoglobin (GHb) by 1.7%.[8]
Zucker Diabetic Fatty (ZDF) Rats (in combination with Metformin)6 weeks10 (b.i.d.) + 50 Metformin (B114582) (q.d.)Additively enhanced the decrease in GHb (-2.4%). Significantly increased fasting plasma insulin levels (3.2-fold). Maintained pancreatic insulin content.[8]

Experimental Protocols

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_assessment Efficacy Assessment cluster_analysis Data Analysis AnimalModel Select Rodent Model (e.g., ZDF Rats) Acclimatization Acclimatization Period AnimalModel->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Vehicle Vehicle Control TAK875 TAK-875 Combination TAK-875 + Metformin Administration Oral Gavage (p.o.) Vehicle->Administration TAK875->Administration Combination->Administration OGTT Oral Glucose Tolerance Test (OGTT) Administration->OGTT FastingGlucose Fasting Blood Glucose & Insulin Measurement Administration->FastingGlucose ChronicMonitoring Long-term Monitoring (GHb, Pancreatic Insulin) Administration->ChronicMonitoring DataCollection Data Collection OGTT->DataCollection FastingGlucose->DataCollection ChronicMonitoring->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Conclusion Conclusion StatisticalAnalysis->Conclusion

Caption: Workflow for evaluating the efficacy of TAK-875 in rodent diabetes models.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats

Objective: To assess the effect of acute TAK-875 administration on glucose tolerance and insulin secretion in response to a glucose challenge.

Materials:

  • Diabetic rodent model (e.g., N-STZ-1.5 rats, Wistar fatty rats)

  • TAK-875

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Oral gavage needles

  • Blood collection supplies (e.g., tail vein lancets, capillaries, tubes with anticoagulant)

  • Glucometer and glucose test strips

  • Insulin ELISA kit

Procedure:

  • Animal Preparation: Fast the rats overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t= -60 min) from the tail vein for glucose and insulin measurement.

  • Drug Administration: Administer TAK-875 (e.g., 1, 3, or 10 mg/kg) or vehicle orally via gavage.[1][2]

  • Pre-Glucose Blood Sample: After 60 minutes (t=0 min), collect another blood sample for glucose and insulin measurement.

  • Glucose Challenge: Immediately after the t=0 blood draw, administer the glucose solution orally via gavage.

  • Post-Glucose Blood Sampling: Collect blood samples at various time points after the glucose challenge, for example, at 15, 30, 60, and 120 minutes.

  • Sample Processing and Analysis:

    • Measure blood glucose concentrations immediately using a glucometer.

    • Process the remaining blood to separate plasma and store at -80°C until insulin analysis.

    • Measure plasma insulin concentrations using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of TAK-875.

Protocol 2: Chronic Administration of TAK-875 in Diabetic Rats

Objective: To evaluate the long-term effects of TAK-875 on glycemic control and β-cell function.

Materials:

  • Diabetic rodent model (e.g., Zucker diabetic fatty rats)

  • TAK-875

  • Vehicle

  • Metformin (for combination studies)

  • Standard laboratory chow and water

  • Equipment for blood collection and analysis (as in Protocol 1)

  • Glycosylated hemoglobin (GHb) assay kit

  • Equipment for tissue harvesting and processing

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week and then randomly assign them to treatment groups (e.g., vehicle, TAK-875, TAK-875 + Metformin).

  • Chronic Dosing: Administer TAK-875 (e.g., 10 mg/kg, twice daily) and/or Metformin (e.g., 50 mg/kg, once daily) orally for the duration of the study (e.g., 6 weeks).[8] Administer vehicle to the control group.

  • Regular Monitoring: Monitor body weight, food, and water intake regularly throughout the study.

  • Interim Blood Sampling: Collect periodic blood samples (e.g., weekly) to measure fasting blood glucose and plasma insulin levels.

  • End-of-Study Measurements:

    • At the end of the treatment period, collect a final blood sample for the analysis of GHb, a marker of long-term glycemic control.

    • Perform an OGTT as described in Protocol 1 to assess glucose tolerance.

  • Tissue Collection: Euthanize the animals and carefully dissect the pancreas.

  • Pancreatic Insulin Content: Homogenize a portion of the pancreas and measure the total insulin content using an ELISA kit. This provides an indication of β-cell insulin stores.

  • Histological Analysis (Optional): Fix a portion of the pancreas in formalin, embed in paraffin, and perform immunohistochemical staining for insulin and other markers of β-cell health and proliferation (e.g., PCNA, PDX-1).[8]

  • Data Analysis: Analyze the changes in GHb, fasting glucose, insulin levels, and pancreatic insulin content between the treatment groups.

Logical Relationship of TAK-875's Therapeutic Effect

Therapeutic_Effect TAK875 TAK-875 Administration GPR40 GPR40 Agonism in Pancreatic β-cells TAK875->GPR40 GSIS Glucose-Dependent Insulin Secretion GPR40->GSIS GlucoseUptake Increased Peripheral Glucose Uptake GSIS->GlucoseUptake HepaticGlucose Decreased Hepatic Glucose Production GSIS->HepaticGlucose Hypoglycemia Low Risk of Hypoglycemia GSIS->Hypoglycemia Glucose-dependency leads to BloodGlucose Lowered Blood Glucose Levels GlucoseUptake->BloodGlucose HepaticGlucose->BloodGlucose

Caption: The mechanism by which TAK-875 leads to improved glycemic control.

Conclusion

TAK-875 serves as a critical pharmacological tool for investigating the role of GPR40 in glucose homeostasis and diabetes. The protocols outlined above provide a framework for conducting both acute and chronic studies in rodent models to elucidate the therapeutic potential and underlying mechanisms of GPR40 agonists. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing diabetes research.

References

Application Notes and Protocols: Fasiglifam as a Positive Control for GPR40 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fasiglifam (TAK-875) as a positive control in G protein-coupled receptor 40 (GPR40) agonism studies. Fasiglifam is a potent and selective, orally bioavailable GPR40 agonist that has been extensively characterized in preclinical and clinical studies.[1][2] Although its clinical development was halted due to safety concerns, its well-defined mechanism of action makes it an excellent tool for in vitro and in vivo studies of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site distinct from the endogenous ligand (free fatty acids) and potentiates their effect.[3] It primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This signaling cascade results in an increase in intracellular calcium concentrations ([Ca2+]i) and potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Fasiglifam in various GPR40 functional assays. This data is essential for designing experiments and interpreting results when using Fasiglifam as a positive control.

ParameterAssay TypeCell Line/SystemValueReference
EC50 Inositol Phosphate (IP) ProductionCHO cells expressing human GPR40 (CHO-hGPR40)72 nM[1]
EC50 Intracellular Calcium ([Ca2+]i) MobilizationCHO cells expressing human GPR40 (clone #104)~100 nM[3]
EC50 Glucose-Stimulated Insulin Secretion (GSIS)INS-1 833/15 cells (in the presence of 10 mM glucose)~10 nM - 100 nM (dose-dependent stimulation)[1]
Potency In vivo glucose loweringZucker diabetic fatty (ZDF) ratsEffective at 3-10 mg/kg[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Fasiglifam Fasiglifam GPR40 GPR40/FFAR1 Fasiglifam->GPR40 Binds & Activates Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER InsulinVesicles Insulin Vesicles Ca2_cyto->InsulinVesicles Triggers Fusion PKC->InsulinVesicles Potentiates Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GPR40 signaling pathway activated by Fasiglifam.

GPR40_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay-Specific Steps cluster_detection Detection & Analysis Cell_Culture 1. Culture GPR40-expressing cells (e.g., CHO-hGPR40, INS-1) Seeding 2. Seed cells into microplates Cell_Culture->Seeding Starvation 3. Serum starve cells (optional) Seeding->Starvation Compound_Addition 4. Add test compounds and Fasiglifam (positive control) Starvation->Compound_Addition Ca_Assay 5a. Calcium Mobilization: Add fluorescent Ca2+ dye (e.g., Fluo-4 AM) Compound_Addition->Ca_Assay IP_Assay 5b. IP Accumulation: Lyse cells and perform IP1 HTRF assay Compound_Addition->IP_Assay GSIS_Assay 5c. GSIS: Incubate with low/high glucose and collect supernatant Compound_Addition->GSIS_Assay Detection 6. Measure signal (Fluorescence, HTRF, ELISA) Ca_Assay->Detection IP_Assay->Detection GSIS_Assay->Detection Analysis 7. Data analysis: Calculate EC50 values Detection->Analysis

Caption: General workflow for GPR40 functional assays.

Experimental Protocols

The following are detailed protocols for key experiments where Fasiglifam serves as an effective positive control.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gαq pathway activation.

Materials:

  • GPR40-expressing cells (e.g., CHO-hGPR40)

  • Cell culture medium and supplements

  • White, solid-bottom 96-well or 384-well plates

  • IP-One HTRF® Assay Kit (or equivalent)

  • Fasiglifam (positive control)

  • Test compounds

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Protocol:

  • Cell Seeding: Seed GPR40-expressing cells into the appropriate microplate at a density optimized for your cell line (e.g., 20,000-40,000 cells/well) and culture overnight.

  • Compound Preparation: Prepare serial dilutions of Fasiglifam (e.g., from 1 nM to 10 µM) and your test compounds in the assay buffer.

  • Assay Initiation:

    • Remove the culture medium from the cells.

    • Add the prepared compound dilutions to the respective wells.

    • Include a vehicle control (e.g., 0.1% DMSO).

  • IP1 Accumulation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Add the IP1-d2 and anti-IP1 cryptate reagents from the HTRF kit to the wells.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the concentration-response curve for Fasiglifam and test compounds to determine EC50 values.

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration following GPR40 activation.

Materials:

  • GPR40-expressing cells

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Fasiglifam (positive control)

  • Test compounds

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Protocol:

  • Cell Seeding: Seed cells into the microplate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.

    • Remove the culture medium and add the loading solution to each well.

    • Incubate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of Fasiglifam and test compounds at a higher concentration (e.g., 4x final concentration).

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence for a short period.

    • Add the prepared compounds to the wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot the concentration-response curve to calculate EC50 values.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This is a more physiologically relevant assay that measures the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

Materials:

  • Pancreatic β-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets

  • Cell culture medium

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)

  • KRBH buffer with high glucose (e.g., 16.7 mM)

  • Fasiglifam (positive control)

  • Test compounds

  • Insulin ELISA kit

Protocol:

  • Cell Seeding and Culture: Seed β-cells into 24- or 48-well plates and culture until they form a confluent monolayer.

  • Pre-incubation:

    • Gently wash the cells twice with a pre-warmed KRBH buffer containing low glucose.

    • Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRBH buffer containing either low glucose (basal) or high glucose (stimulated).

    • Add serial dilutions of Fasiglifam and test compounds to the appropriate wells in both low and high glucose conditions.

    • Include a vehicle control for both glucose conditions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number in each well. Plot the insulin secretion as a function of compound concentration in both low and high glucose conditions. Fasiglifam should show a significant increase in insulin secretion only in the high glucose condition.

By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively employ Fasiglifam as a robust positive control to validate their GPR40 agonism assays and confidently characterize novel GPR40 modulators.

References

Application Notes and Protocols: Cell Viability Assays for Fasiglifam Hepatotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (B1672068) (TAK-875), a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), was a promising therapeutic agent for the treatment of type 2 diabetes.[1][2][3][4] However, its development was halted in Phase III clinical trials due to concerns of drug-induced liver injury (DILI).[5][6][7][8] Understanding the mechanisms of Fasiglifam-induced hepatotoxicity is crucial for the development of safer GPR40 agonists. This document provides detailed application notes and protocols for assessing cell viability in the context of Fasiglifam hepatotoxicity studies, intended for researchers, scientists, and drug development professionals.

The hepatotoxicity of Fasiglifam is believed to be multifactorial. Key mechanisms include the formation of a reactive acyl glucuronide metabolite, inhibition of critical hepatic transporters such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Proteins (MRPs), mitochondrial dysfunction, and the generation of reactive oxygen species (ROS) in a GPR40-dependent manner.[5][7][9][10][11] These events can lead to cholestasis, cellular stress, and ultimately, hepatocyte death.

This document outlines protocols for three common cell viability assays—MTT, LDH, and Caspase-3/7—that are well-suited for investigating the cytotoxic effects of Fasiglifam on hepatocytes.

Data Presentation: Quantitative Analysis of Fasiglifam Hepatotoxicity

The following table summarizes key quantitative data from in vitro studies on Fasiglifam, providing a comparative overview of its cytotoxic and inhibitory potential.

ParameterCell Type/SystemValueReference
TC50 (Toxic Concentration 50%)
Fasiglifam (24-48h)Primary Human Hepatocytes (2D)56-68 µM[5]
Fasiglifam (14 days)Human Liver Microtissues (3D)2.7-3.6 fold lower than 24h TC50[5]
IC50 (Inhibitory Concentration 50%)
Fasiglifam vs. MRP2MDCK-MRP2 cells2.41 µM[12][13]
Fasiglifam vs. NTCPRat Hepatocytes10.9 µM[12][13]
Fasiglifam vs. OATP1B1OATP1B1-overexpressing cells2.28 µM[12][13]
Fasiglifam vs. OATP1B3OATP1B3-overexpressing cells3.98 µM[12][13]
Fasiglifam Acyl Glucuronide vs. MRP3-0.21 µM[7][10]

Signaling Pathways and Experimental Workflow

Fasiglifam-Induced Hepatotoxicity Signaling Pathway

Fasiglifam_Hepatotoxicity_Pathway Fasiglifam Fasiglifam (TAK-875) Metabolism Hepatic Metabolism Fasiglifam->Metabolism GPR40 GPR40 (FFAR1) Activation Fasiglifam->GPR40 Transporter_Inhibition Inhibition of Hepatic Transporters (BSEP, MRP2, MRP3, OATPs) Fasiglifam->Transporter_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Fasiglifam->Mitochondrial_Dysfunction AcylGlucuronide Reactive Acyl Glucuronide Metabolite Metabolism->AcylGlucuronide AcylGlucuronide->Transporter_Inhibition ROS Reactive Oxygen Species (ROS) Generation GPR40->ROS Cholestasis Intrahepatic Cholestasis Transporter_Inhibition->Cholestasis Cellular_Stress Cellular Stress Mitochondrial_Dysfunction->Cellular_Stress ROS->Cellular_Stress Cholestasis->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Hepatocyte_Death Hepatocyte Death Apoptosis->Hepatocyte_Death

Caption: Proposed signaling pathway for Fasiglifam-induced hepatotoxicity.

Experimental Workflow for Assessing Fasiglifam Hepatotoxicity

Experimental_Workflow Start Start: Culture Hepatocytes (e.g., HepG2, Primary Human Hepatocytes) Treatment Treat with Fasiglifam (and controls) Start->Treatment Incubation Incubate for desired time points (e.g., 24h, 48h, 72h) Treatment->Incubation Assay_Selection Select Cell Viability Assay(s) Incubation->Assay_Selection MTT MTT Assay (Metabolic Activity) Assay_Selection->MTT LDH LDH Assay (Membrane Integrity) Assay_Selection->LDH Caspase Caspase-3/7 Assay (Apoptosis) Assay_Selection->Caspase Data_Acquisition Data Acquisition (Spectrophotometer/Luminometer) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Data_Analysis Data Analysis (Calculate % Viability, TC50) Data_Acquisition->Data_Analysis Conclusion Conclusion on Hepatotoxic Potential Data_Analysis->Conclusion

Caption: General experimental workflow for cell viability assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HepG2 cells or primary human hepatocytes

  • 96-well clear, flat-bottom tissue culture plates

  • Fasiglifam stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., 1% Triton X-100)

  • Vehicle control (e.g., 0.1% DMSO in medium)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Fasiglifam in complete culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the seeding medium from the wells and add 100 µL of the Fasiglifam dilutions.

    • Include wells for vehicle control (medium with 0.1% DMSO) and a positive control for cell death (e.g., a known hepatotoxin or lysis agent). Also, include wells with medium only for a blank reading.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of non-viable cells.

Materials:

  • Hepatocytes cultured in a 96-well plate

  • Fasiglifam treatment solutions

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • Lysis buffer (provided in the kit, for maximum LDH release control)

  • Sterile, nuclease-free water

  • 96-well enzymatic assay plate

  • Multichannel pipette

  • Plate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with Fasiglifam.

    • In addition to the experimental wells, prepare wells for:

      • Spontaneous LDH release: Cells treated with vehicle control.

      • Maximum LDH release: Cells treated with lysis buffer (typically 10 µL per well, 45 minutes before the assay).

      • Medium background: Wells with culture medium only.

  • Sample Collection:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well enzymatic assay plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a catalyst).

    • Add 50 µL of the LDH reaction mixture to each well of the enzymatic assay plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution (provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium background from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Caspase-3/7 Activity Assay (Apoptosis)

Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3 and -7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Materials:

  • Hepatocytes cultured in a 96-well opaque-walled plate (suitable for luminescence)

  • Fasiglifam treatment solutions

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Positive control for apoptosis (e.g., staurosporine)

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well opaque-walled plate and treat with Fasiglifam as described in the MTT protocol (steps 1 and 2).

    • Include appropriate controls: vehicle control, positive control for apoptosis, and a no-cell control (medium only).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the 96-well plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all other readings.

    • Express the results as fold-change in caspase activity relative to the vehicle control:

      • Fold Change = (Luminescence of treated cells) / (Luminescence of vehicle control cells)

Conclusion

The cell viability assays detailed in these application notes provide a robust framework for investigating the hepatotoxic potential of Fasiglifam and other GPR40 agonists. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the cytotoxic mechanisms and contribute to the development of safer therapeutic alternatives. It is recommended to use these assays in conjunction with other mechanistic studies, such as transporter inhibition and mitochondrial function assays, for a complete toxicological profile.

References

Application Notes and Protocols for Measuring Insulin Secretion in Pancreatic Islets Treated with Fasiglifam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fasiglifam (B1672068) (TAK-875) is a selective agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] It has been shown to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells in a glucose-dependent manner, making it a potential therapeutic agent for type 2 diabetes with a minimal risk of hypoglycemia.[1][4][5] The mechanism of action involves the activation of Gαq signaling, which leads to a dual potentiation of the GSIS pathway.[1][5] One branch of the pathway involves inositol (B14025) trisphosphate (IP3), which amplifies glucose-induced intracellular Ca2+ oscillations.[1][5] The other branch involves diacylglycerol (DAG) and protein kinase C (PKC), which augment the downstream secretory machinery independent of these Ca2+ oscillations.[1][5]

These application notes provide detailed protocols for the isolation of pancreatic islets, the culture of these islets, and the subsequent measurement of insulin secretion in response to treatment with Fasiglifam under varying glucose concentrations.

Data Presentation

Table 1: Effect of Fasiglifam on Insulin Secretion in Isolated Rat Islets

The following table summarizes the potentiation of insulin secretion by Fasiglifam at different glucose concentrations. Each batch of 10 size-matched rat islets was incubated for 1 hour to measure insulin secretion.[6]

Glucose Concentration (mM)TreatmentInsulin Secretion (Fold Change vs. Vehicle)P-value
2.8Vehicle1.0-
2.8FasiglifamNo significant potentiation> 0.05
8.3VehicleBaseline for 8.3 mM glucose-
8.3FasiglifamSignificant potentiation< 0.05
16.7VehicleBaseline for 16.7 mM glucose-
16.7FasiglifamSignificant potentiation< 0.01

Note: The exact fold change values were not provided in the source material, but the statistical significance of the potentiation was indicated.

Experimental Protocols

Protocol 1: Isolation and Culture of Pancreatic Islets

This protocol describes a general method for isolating and culturing pancreatic islets from mice.[7][8][9]

Materials:

  • Collagenase P

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Density gradient solution (e.g., Ficoll)

  • Dissection tools

  • Syringes and needles

  • Petri dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Anesthetize the mouse according to approved animal care protocols.

  • Expose the pancreas and locate the common bile duct.

  • Cannulate the common bile duct and perfuse the pancreas with cold Collagenase P solution.

  • Excise the inflated pancreas and place it in a digestion tube.

  • Incubate the pancreas at 37°C for 12-15 minutes to allow for digestion.

  • Stop the digestion by adding cold HBSS.

  • Wash the digested tissue multiple times with HBSS by centrifugation.

  • Purify the islets from the exocrine tissue using a density gradient.

  • Collect the islet layer and wash with HBSS.

  • Handpick the islets under a dissecting microscope to ensure high purity.

  • Culture the isolated islets overnight in supplemented RPMI-1640 medium in a 37°C, 5% CO2 incubator to allow for recovery before experimentation.[7][9]

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Fasiglifam

This protocol details the steps for performing a static GSIS assay on isolated islets treated with Fasiglifam.[10][11][12][13]

Materials:

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA

  • Low glucose KRBH buffer (e.g., 2.8 mM glucose)

  • High glucose KRBH buffer (e.g., 8.3 mM and 16.7 mM glucose)

  • Fasiglifam stock solution (dissolved in a suitable vehicle like DMSO)

  • Isolated and cultured pancreatic islets

  • 24-well plates

  • Incubator (37°C, 5% CO2)

  • Insulin ELISA kit

Procedure:

  • Pre-incubation:

    • Handpick 10-15 size-matched islets per well of a 24-well plate.

    • Wash the islets with KRBH buffer.

    • Pre-incubate the islets in KRBH buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C to establish a basal insulin secretion rate.[11]

  • Basal Insulin Secretion:

    • After pre-incubation, replace the buffer with fresh low glucose (2.8 mM) KRBH buffer containing either the vehicle control or Fasiglifam at the desired concentration.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for measurement of basal insulin secretion.

  • Stimulated Insulin Secretion:

    • Remove the low glucose buffer.

    • Add KRBH buffer with a stimulatory glucose concentration (e.g., 8.3 mM or 16.7 mM) containing either the vehicle control or Fasiglifam.

    • Incubate for 1 hour at 37°C.[6]

    • Collect the supernatant for measurement of stimulated insulin secretion.

  • Insulin Measurement:

    • Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion data to the number of islets per well or to the total insulin content of the islets.

    • Compare the insulin secretion in the Fasiglifam-treated groups to the vehicle-treated groups at each glucose concentration.

Mandatory Visualization

Fasiglifam_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Fasiglifam Fasiglifam GPR40 GPR40/FFAR1 Fasiglifam->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_oscillations Amplified Ca²⁺ Oscillations Ca_release->Ca_oscillations Insulin_Vesicles Insulin Vesicles Ca_oscillations->Insulin_Vesicles Triggers fusion of PKC->Insulin_Vesicles Augments fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Glucose_Metabolism Glucose Metabolism Membrane_Depolarization Membrane Depolarization Glucose_Metabolism->Membrane_Depolarization Membrane_Depolarization->Ca_oscillations Initiates

Caption: Signaling pathway of Fasiglifam in pancreatic β-cells.

GSIS_Workflow cluster_preparation Islet Preparation cluster_assay GSIS Assay cluster_analysis Data Analysis Islet_Isolation Isolate Pancreatic Islets Islet_Culture Culture Islets Overnight Islet_Isolation->Islet_Culture Pre_incubation Pre-incubate with Low Glucose (2.8 mM) Islet_Culture->Pre_incubation Basal_Secretion Incubate with Low Glucose (2.8 mM) +/- Fasiglifam Pre_incubation->Basal_Secretion Stimulated_Secretion Incubate with High Glucose (8.3 or 16.7 mM) +/- Fasiglifam Basal_Secretion->Stimulated_Secretion Collect_Supernatants Collect Supernatants Stimulated_Secretion->Collect_Supernatants Insulin_ELISA Measure Insulin Concentration (ELISA) Collect_Supernatants->Insulin_ELISA Data_Normalization Normalize Data Insulin_ELISA->Data_Normalization Comparison Compare Fasiglifam vs. Vehicle Data_Normalization->Comparison

Caption: Experimental workflow for the GSIS assay.

References

Troubleshooting & Optimization

Fasiglifam hemihydrate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fasiglifam hemihydrate. The information addresses common solubility challenges and offers potential solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but exhibits limited solubility in aqueous solutions. Published data indicates that for oral administration in animal studies, Fasiglifam was prepared as a suspension, and for intravenous use, it required a co-solvent system, suggesting poor inherent aqueous solubility.[1]

Q2: My this compound is not dissolving in my aqueous buffer. What could be the issue?

A2: This is a common issue due to the compound's low aqueous solubility. The reported solubility in a mixed solvent system of DMSO and phosphate-buffered saline (PBS) is significantly lower than in pure DMSO. If your protocol requires an aqueous solution, you will likely need to employ solubility enhancement techniques.

Q3: Why was the clinical development of Fasiglifam terminated? Was it due to solubility issues?

A3: No, the clinical development of Fasiglifam (TAK-875) was terminated in Phase III trials due to concerns about liver safety. It was not related to solubility or formulation challenges.

Troubleshooting Guide: Solubility Issues

Issue: Precipitate forms when adding DMSO stock solution of Fasiglifam to an aqueous buffer.

This indicates that the final concentration of Fasiglifam in your aqueous medium exceeds its solubility limit. The small amount of DMSO carried over from the stock solution is insufficient to keep the compound dissolved.

Solutions:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of Fasiglifam in your experiment to below its aqueous solubility limit.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, increasing the percentage of a miscible organic co-solvent can maintain solubility.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Since Fasiglifam has an acidic moiety, increasing the pH of the buffer may enhance its solubility.

  • Use of Solubilizing Excipients: Incorporating surfactants or cyclodextrins into the formulation can help to form micelles or inclusion complexes, respectively, which can increase the apparent solubility of the compound.

Quantitative Solubility Data

The following table summarizes the available solubility data for Fasiglifam. Note the significant difference between solubility in organic solvents and mixed aqueous systems.

Solvent/SystemReported Solubility
DMSO≥ 128 mg/mL
DMSO100 mg/mL
DMSO93 mg/mL
DMF30 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol provides a general procedure to determine the kinetic solubility of this compound in a buffer of choice.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes

  • Shaker/incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

  • Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a series of microcentrifuge tubes to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all samples and typically low (e.g., 1-2%) to minimize its effect on solubility.

  • Equilibration: Incubate the tubes on a shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours for kinetic solubility).

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.

  • Quantification: Carefully collect the supernatant and analyze the concentration of dissolved Fasiglifam using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared in the same buffer/DMSO mixture.

  • Determination of Solubility: The kinetic solubility is the highest concentration at which no precipitation is observed, or it can be determined from the plateau of the concentration-response curve.

Protocol 2: Formulation for In Vivo Oral Dosing (Suspension)

For oral gavage in animal studies, a simple suspension can be prepared as follows, based on formulations used in preclinical studies.[1]

Materials:

Procedure:

  • Prepare the Vehicle: Create a 0.5% (w/v) solution of methylcellulose in purified water. This may require gentle heating and stirring to fully dissolve.

  • Weigh the Compound: Accurately weigh the required amount of this compound for the desired dose and volume.

  • Trituration: Add a small amount of the methylcellulose vehicle to the powdered compound in a mortar and triturate to form a smooth paste. This step is crucial to ensure the particles are well-wetted and to prevent clumping.

  • Suspension: Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.

  • Administration: Keep the suspension constantly stirred during dosing to ensure homogeneity and accurate administration.

Visualizations

Fasiglifam's Mechanism of Action: GPR40 Signaling Pathway

Fasiglifam is an agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Its activation in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fasiglifam Fasiglifam GPR40 GPR40/FFAR1 Receptor Fasiglifam->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC InsulinVesicle Insulin Vesicle Ca_ER->InsulinVesicle Promotes fusion PKC->InsulinVesicle Potentiates InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion

Caption: GPR40 signaling cascade initiated by Fasiglifam.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical approach to addressing solubility challenges encountered during experiments.

Solubility_Workflow Start Start: Compound Precipitates in Aqueous Buffer CheckConc Is the final concentration absolutely required? Start->CheckConc LowerConc Solution: Lower the final concentration CheckConc->LowerConc No CheckSolvent Can the experimental system tolerate a co-solvent? CheckConc->CheckSolvent Yes AddCosolvent Solution: Add a co-solvent (e.g., DMSO, Ethanol) CheckSolvent->AddCosolvent Yes CheckpH Is the compound ionizable? (Fasiglifam is acidic) CheckSolvent->CheckpH No AdjustpH Solution: Increase buffer pH to deprotonate the acid CheckpH->AdjustpH Yes UseExcipients Final Resort: Use Solubilizing Excipients (e.g., Cyclodextrins) CheckpH->UseExcipients No AdjustpH->UseExcipients If insufficient

Caption: Decision tree for addressing compound precipitation.

References

Technical Support Center: Optimizing Fasiglifam (TAK-875) Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Fasiglifam (B1672068) (TAK-875) in in vitro settings. The information is designed to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Fasiglifam and what is its mechanism of action?

A1: Fasiglifam, also known as TAK-875, is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed on pancreatic β-cells.[3][4] Upon activation by ligands like Fasiglifam, GPR40 stimulates a signaling cascade that results in a glucose-dependent increase in insulin (B600854) secretion.[1][3] This means that Fasiglifam enhances insulin release only when glucose levels are elevated, which is a key therapeutic advantage.[4]

Q2: What is a typical effective concentration range for Fasiglifam in in vitro assays?

A2: The effective concentration of Fasiglifam can vary depending on the cell type and the specific assay being performed. However, based on published data, a general starting range for most cell-based assays is between 0.01 µM and 10 µM.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of Fasiglifam?

A3: Fasiglifam is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5] To prepare a stock solution, dissolve Fasiglifam in high-quality, anhydrous DMSO to a concentration of at least 10 mM. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][6]

Q4: Is Fasiglifam cytotoxic? At what concentrations should I be concerned about toxicity?

A4: Yes, Fasiglifam has been shown to induce cytotoxicity, particularly hepatotoxicity, at higher concentrations.[1] Studies on HepG2 human hepatocarcinoma cells have demonstrated a decrease in cell viability in a concentration- and time-dependent manner, with cytotoxic effects observed at concentrations greater than 50 µM.[1][6] Therefore, it is essential to assess the cytotoxicity of Fasiglifam in your specific cell line using assays like MTT or WST-1, especially when using concentrations approaching or exceeding this range.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low response to Fasiglifam treatment Suboptimal Fasiglifam concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.001 µM to 100 µM) to determine the EC50 value for your specific cell line and assay.
Low GPR40 expression: The cell line may not express sufficient levels of the GPR40 receptor.Confirm GPR40 expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to express high levels of GPR40, such as INS-1 833/15 cells.[5]
Incorrect experimental conditions: The assay conditions (e.g., glucose concentration, incubation time) may not be optimal for observing a Fasiglifam-induced effect.For insulin secretion assays, ensure that the glucose concentration is sufficient to stimulate insulin release, as Fasiglifam's effect is glucose-dependent.[7] Optimize incubation times based on the specific assay (e.g., shorter times for calcium flux, longer for insulin secretion).
Poor compound solubility: Fasiglifam may have precipitated out of solution.Ensure the final DMSO concentration is within a tolerable range for your cells (typically ≤ 0.5%).[1] Visually inspect your working solutions for any signs of precipitation.
High background signal or variability in results DMSO toxicity: The concentration of DMSO in the final assay medium may be too high.Prepare a vehicle control with the same final concentration of DMSO as your highest Fasiglifam concentration to assess the effect of the solvent alone. Keep the final DMSO concentration as low as possible.
Cell health and density: Inconsistent cell seeding or poor cell viability can lead to variable results.Ensure consistent cell seeding densities and monitor cell viability throughout the experiment. Only use healthy, actively growing cells.
Unexpected cytotoxicity observed Fasiglifam-induced toxicity: As mentioned, Fasiglifam can be cytotoxic at higher concentrations.Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the toxic concentration range for your cell line.[1]
Contamination: Mycoplasma or other microbial contamination can affect cell health and response.Regularly test your cell cultures for mycoplasma contamination.

Data Summary

Table 1: In Vitro Efficacy of Fasiglifam (TAK-875)
Assay TypeCell LineEC50 ValueConcentration Range TestedReference
Inositol Phosphate ProductionCHO-hGPR4072 nM0.01 - 10 µM[5]
Inositol Monophosphate ProductionINS-1 833/15Not specifiedNot specified[2]
Intracellular Calcium AugmentationCHO cellsNot specified3 - 30 µM[5]
Insulin SecretionINS-1 833/15 cellsNot specified0.001 - 10 µM (in the presence of 10 mM glucose)[5]
Table 2: Cytotoxicity Data for Fasiglifam (TAK-875)
Cell LineAssayCytotoxic ConcentrationIncubation TimeReference
HepG2 (2D and 3D cultures)Cell Viability (WST-1)>50 µM24 hours[1][6]
Human Primary HepatocytesCytotoxicity (ATP endpoint)TC50: 56 - 68 µM24 - 48 hours[8]

Experimental Protocols

Protocol 1: Optimizing Fasiglifam Concentration for Calcium Flux Assay

This protocol outlines a general workflow for determining the optimal concentration of Fasiglifam to induce calcium mobilization in a GPR40-expressing cell line.

  • Cell Preparation:

    • Seed GPR40-expressing cells in a 96-well black-walled, clear-bottom plate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM, Fluo-8) according to the manufacturer's instructions.[9]

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Compound Preparation:

    • Prepare a series of Fasiglifam dilutions in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to achieve final concentrations ranging from 0.001 µM to 100 µM.

    • Include a vehicle control (DMSO at the highest final concentration) and a positive control (e.g., ionomycin).

  • Calcium Flux Measurement:

    • Use a fluorescence microplate reader equipped with an automated injector.

    • Establish a baseline fluorescence reading for each well for 10-20 seconds.

    • Inject the Fasiglifam dilutions, vehicle control, and positive control into their respective wells.

    • Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF against the log of the Fasiglifam concentration to generate a dose-response curve.

    • Determine the EC50 value from the dose-response curve.

Protocol 2: Optimizing Fasiglifam Concentration for Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol provides a framework for optimizing Fasiglifam's potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

  • Cell Culture and Seeding:

    • Culture a suitable pancreatic β-cell line (e.g., INS-1 833/15) under standard conditions.

    • Seed the cells into a 24-well plate and allow them to reach a confluency of 70-80%.

  • Pre-incubation (Starvation):

    • Gently wash the cells with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer, KRBH).

    • Pre-incubate the cells in the glucose-free buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.

  • Stimulation:

    • Prepare stimulation buffers containing:

      • Basal (low) glucose (e.g., 2.8 mM).

      • Stimulatory (high) glucose (e.g., 16.7 mM).[7]

      • Stimulatory (high) glucose with a range of Fasiglifam concentrations (e.g., 0.01 µM to 10 µM).

      • Stimulatory (high) glucose with a vehicle control (DMSO).

    • Remove the pre-incubation buffer and add the respective stimulation buffers to the wells.

    • Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection and Insulin Measurement:

    • Carefully collect the supernatant from each well.

    • Measure the insulin concentration in the supernatants using a commercially available insulin ELISA or HTRF assay kit.[10]

  • Data Analysis:

    • Normalize the insulin secretion data to the total protein content or cell number in each well.

    • Plot the insulin secretion against the Fasiglifam concentration at the high glucose concentration.

    • Determine the optimal concentration of Fasiglifam that provides the most significant potentiation of glucose-stimulated insulin secretion.

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fasiglifam Fasiglifam GPR40 GPR40 (FFAR1) Fasiglifam->GPR40 Binds to Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Secretion Insulin Secretion (Glucose-Dependent) Ca2_release->Insulin_Secretion Triggers PKC->Insulin_Secretion Potentiates

Caption: GPR40 signaling pathway activated by Fasiglifam.

Fasiglifam_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Culture GPR40-expressing cells Dose_Response Perform dose-response experiment (e.g., 0.001 µM to 100 µM) Cell_Culture->Dose_Response Stock_Solution Prepare Fasiglifam stock solution in DMSO Stock_Solution->Dose_Response Cytotoxicity_Assay Run parallel cytotoxicity assay (e.g., MTT, WST-1) Dose_Response->Cytotoxicity_Assay Functional_Assay Perform functional assay (e.g., Calcium Flux, GSIS) Dose_Response->Functional_Assay Plot_Data Plot dose-response curves Cytotoxicity_Assay->Plot_Data Functional_Assay->Plot_Data Determine_Parameters Determine EC50 and cytotoxic concentrations (TC50) Plot_Data->Determine_Parameters Optimal_Concentration Select optimal non-toxic concentration range Determine_Parameters->Optimal_Concentration

Caption: Experimental workflow for optimizing Fasiglifam concentration.

References

Technical Support Center: Investigating Off-Target Effects of Fasiglifam in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Fasiglifam (TAK-875) observed in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of Fasiglifam observed in cellular models?

A1: The predominant off-target effect of Fasiglifam observed in cellular models is hepatotoxicity. This is thought to be mediated by several key mechanisms:

  • Formation of a reactive acyl glucuronide metabolite: Fasiglifam can be metabolized to a reactive acyl glucuronide which can covalently bind to cellular proteins, leading to cellular stress and damage.

  • Inhibition of hepatic transporters: Fasiglifam and its metabolites have been shown to inhibit critical hepatic transporters such as the Bile Salt Export Pump (BSEP), Multidrug Resistance-Associated Protein 2 (MRP2), MRP3, and MRP4. This can disrupt bile acid homeostasis and lead to cholestatic liver injury.

  • Mitochondrial toxicity: Fasiglifam has been observed to impair mitochondrial function, potentially by inhibiting respiratory complexes.

  • Generation of Reactive Oxygen Species (ROS): Some studies suggest that Fasiglifam can induce the production of ROS in hepatocytes, possibly in a GPR40-dependent manner, leading to oxidative stress and cell death.[1][2][3]

Q2: At what concentrations are the cytotoxic effects of Fasiglifam typically observed in vitro?

A2: Cytotoxic effects of Fasiglifam in human primary hepatocytes and HepG2 cells are generally observed at concentrations in the micromolar range. For instance, TC50 values (the concentration causing 50% toxicity) in short-term assays (24-48 hours) have been reported to be between 56 to 68 µM.[4] Long-term treatment (14 days) can result in a lower TC50, indicating a higher risk of cytotoxicity with prolonged exposure.[4]

Q3: Is the hepatotoxicity of Fasiglifam considered a class effect for GPR40 agonists?

A3: While the hepatotoxicity of Fasiglifam led to its discontinuation, it is not definitively established as a class-wide effect for all GPR40 agonists. The toxicity is largely attributed to the specific chemical structure of Fasiglifam, particularly its carboxylic acid moiety which is susceptible to forming a reactive acyl glucuronide metabolite.[5] However, as many GPR40 agonists are also carboxylic acids, this potential for reactive metabolite formation is a key consideration in the development of other drugs in this class.[5]

Q4: What is the proposed mechanism for Fasiglifam-induced inhibition of hepatic transporters?

A4: Fasiglifam and its acyl glucuronide metabolite can act as inhibitors of key hepatic transporters involved in the efflux of bile acids and other xenobiotics. The acyl glucuronide metabolite of Fasiglifam has been shown to be a particularly potent inhibitor of MRP3.[6][7] Inhibition of these transporters, such as BSEP and MRPs, can lead to the intracellular accumulation of bile acids and the drug itself, causing cholestatic injury and contributing to hepatotoxicity.[5][7]

Troubleshooting Guides

Problem 1: High variability or unexpected cytotoxicity in hepatocyte cultures treated with Fasiglifam.
  • Possible Cause 1: Inconsistent Metabolite Formation. The conversion of Fasiglifam to its reactive acyl glucuronide metabolite can vary between different batches of primary hepatocytes or even between different passages of cell lines.

    • Troubleshooting Tip: Ensure consistent cell sourcing and culture conditions. If possible, quantify the formation of the acyl glucuronide metabolite using LC-MS to correlate with observed toxicity.

  • Possible Cause 2: Altered Transporter Expression. The expression levels of hepatic transporters like BSEP and MRPs can change based on culture conditions (e.g., 2D vs. 3D culture, media composition).

    • Troubleshooting Tip: Characterize the expression of key transporters in your cellular model using techniques like qPCR or western blotting. Consider using 3D spheroid cultures of hepatocytes, which may better recapitulate in vivo transporter expression and function.

  • Possible Cause 3: Contamination or Reagent Instability. Mycoplasma contamination can alter cellular metabolism and sensitivity to toxicants. Fasiglifam solutions, if not stored properly, may degrade.

    • Troubleshooting Tip: Regularly test cell cultures for mycoplasma. Prepare fresh solutions of Fasiglifam from a reliable source for each experiment and store them according to the manufacturer's instructions.

Problem 2: Difficulty in replicating reported mitochondrial toxicity of Fasiglifam.
  • Possible Cause 1: Insufficiently sensitive assay. Standard cell viability assays (e.g., MTT) may not be sensitive enough to detect early-stage mitochondrial dysfunction.

    • Troubleshooting Tip: Employ more specific assays for mitochondrial function, such as the Seahorse XF Analyzer, to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This allows for the direct assessment of mitochondrial respiration and glycolysis.

  • Possible Cause 2: Inappropriate cell model. The metabolic phenotype of the cell line used (e.g., reliance on glycolysis vs. oxidative phosphorylation) can influence its sensitivity to mitochondrial toxicants.

    • Troubleshooting Tip: Use cell lines that are more reliant on oxidative phosphorylation, such as HepG2 cells cultured in galactose-containing media, to unmask mitochondrial liabilities.

  • Possible Cause 3: Incorrect timing of assessment. Mitochondrial damage may be a later event in the toxicity cascade.

    • Troubleshooting Tip: Perform time-course experiments to capture both early and late markers of mitochondrial dysfunction.

Quantitative Data Summary

ParameterCell TypeValueReference
Cytotoxicity (TC50) Human Primary Hepatocytes (24-48h)56 - 68 µM[4]
Covalent Binding Burden (CVB) Human Hepatocytes2.0 mg/day[5][6]
MRP3 Inhibition (IC50) by TAK-875AG Human MRP30.21 µM[6][7]
GPR40 Agonist Activity (EC50) CHO-hGPR4072 nM[8]
GPR40 Agonist Activity (EC50) HEK29331 nM[8]

Experimental Protocols

Protocol 1: Assessment of Fasiglifam-Induced Cytotoxicity in HepG2 Cells
  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of Fasiglifam in culture medium. The final concentrations should range from 1 µM to 500 µM. Replace the culture medium in the wells with the Fasiglifam-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • Viability Assay (WST-1):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the TC50 value by plotting the percentage of viability against the log of the Fasiglifam concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Hepatic Transporter Inhibition Assay (MRP3)
  • Test System: Use inside-out membrane vesicles prepared from HEK293 cells overexpressing human MRP3.

  • Probe Substrate: Utilize a fluorescent or radiolabeled MRP3 substrate, such as [3H]-estradiol-17β-glucuronide.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4) containing MgATP.

  • Incubation:

    • Pre-incubate the MRP3 membrane vesicles with a range of Fasiglifam concentrations (or its acyl glucuronide metabolite) for 10-15 minutes at 37°C.

    • Initiate the transport reaction by adding the probe substrate.

    • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay buffer.

  • Detection: Quantify the amount of substrate transported into the vesicles using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of transporter activity at each Fasiglifam concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production
  • Cell Culture and Seeding: Culture and seed HepG2 cells in a 96-well black, clear-bottom plate as described in Protocol 1.

  • Treatment: Treat the cells with various concentrations of Fasiglifam (e.g., 50 µM, 100 µM, 200 µM) for a specified duration (e.g., 24 hours). Include a positive control (e.g., 100 µM H2O2 for 30 minutes) and a vehicle control.[2]

  • Staining:

    • Remove the treatment medium and wash the cells with warm phosphate-buffered saline (PBS).

    • Add a solution of 5 µM 2',7'-dichlorofluorescein-diacetate (DCF-DA) in PBS to each well.[8]

    • Incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity of the Fasiglifam-treated wells to the vehicle control to determine the fold-increase in ROS production.

Visualizations

Fasiglifam_Hepatotoxicity_Pathway Fasiglifam Fasiglifam Metabolism Hepatic Metabolism (UGTs) Fasiglifam->Metabolism TransporterInhibition Inhibition of Hepatic Transporters (BSEP, MRPs) Fasiglifam->TransporterInhibition MitochondrialToxicity Mitochondrial Toxicity Fasiglifam->MitochondrialToxicity ROS ROS Generation Fasiglifam->ROS GPR40-dependent? AcylGlucuronide Reactive Acyl Glucuronide Metabolism->AcylGlucuronide ProteinAdducts Protein Adducts AcylGlucuronide->ProteinAdducts Covalent Binding AcylGlucuronide->TransporterInhibition Potent Inhibition CellularStress Cellular Stress ProteinAdducts->CellularStress Hepatotoxicity Hepatotoxicity CellularStress->Hepatotoxicity BileAcidAccumulation Bile Acid Accumulation TransporterInhibition->BileAcidAccumulation BileAcidAccumulation->CellularStress MitochondrialToxicity->CellularStress OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellularStress Experimental_Workflow_Cytotoxicity Start Start SeedCells Seed HepG2 cells in 96-well plate Start->SeedCells Treat Treat with Fasiglifam (various concentrations) SeedCells->Treat Incubate Incubate for 24 or 48 hours Treat->Incubate AddWST1 Add WST-1 reagent Incubate->AddWST1 Measure Measure absorbance at 450 nm AddWST1->Measure Analyze Calculate % viability and determine TC50 Measure->Analyze End End Analyze->End Troubleshooting_Logic Problem Unexpected Cytotoxicity Results Cause1 Inconsistent Metabolite Formation? Problem->Cause1 Cause2 Altered Transporter Expression? Problem->Cause2 Cause3 Contamination or Reagent Instability? Problem->Cause3 Solution1 Quantify metabolite (LC-MS) Cause1->Solution1 Solution2 Characterize transporter expression (qPCR/WB) Cause2->Solution2 Solution3 Test for mycoplasma, use fresh reagents Cause3->Solution3

References

Technical Support Center: Fasiglifam Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Fasiglifam (TAK-875) in stock solutions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in maintaining the integrity of their experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Fasiglifam stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing Fasiglifam stock solutions.[1] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1]

Q2: What are the optimal storage conditions for Fasiglifam stock solutions?

A2: To ensure long-term stability, Fasiglifam stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] The recommended storage temperatures and durations are summarized in the table below.

Q3: What are the known degradation pathways for Fasiglifam?

A3: Fasiglifam can undergo degradation through several metabolic pathways, which may also occur under certain storage and handling conditions. The primary pathways include oxidation, glucuronidation, and taurine (B1682933) conjugation.[3][4] Of particular note is the formation of a reactive acyl glucuronide metabolite, which has been linked to covalent protein binding and potential instability.[5][6] A less common degradation pathway involves the shortening of the acetic acid side chain.[7]

Troubleshooting Guide

This guide addresses common issues encountered when working with Fasiglifam stock solutions.

Problem Potential Cause Recommended Solution
Precipitation observed in the stock solution upon thawing. 1. Supersaturation: The initial concentration may be too high. 2. Solvent Quality: Use of old or wet DMSO.[1] 3. Improper Thawing: Rapid thawing at high temperatures.1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new stock solution at a lower concentration. 2. Always use fresh, anhydrous DMSO for stock solution preparation.[1] 3. Thaw the stock solution slowly at room temperature or on ice.
Inconsistent experimental results using the same stock solution. 1. Degradation due to multiple freeze-thaw cycles. [2] 2. Light Exposure: Photodegradation can occur with prolonged exposure to light. 3. pH Instability: The pH of the experimental media may be affecting the stability of Fasiglifam.1. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[2] 2. Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light.[8] 3. While the optimal pH for Fasiglifam stability in stock solutions is not explicitly defined, for its acyl glucuronide metabolite, a pH of 3.0 has been used for stabilization in biological matrices.[5][9] Consider the pH of your experimental buffers.
Loss of compound activity over time. 1. Improper Storage Temperature. [2][8] 2. Chemical Degradation: Formation of less active or inactive degradation products.[4][7]1. Ensure strict adherence to the recommended storage temperatures. 2. If degradation is suspected, it is advisable to prepare a fresh stock solution from solid compound. For critical experiments, analytical validation of the stock solution concentration and purity (e.g., by HPLC) is recommended.

Data Presentation

Table 1: Recommended Storage Conditions for Fasiglifam
Format Storage Temperature Duration Reference
Solid Compound (Dry, Dark) 0 - 4°CShort-term (days to weeks)[8]
-20°CLong-term (months to years)[8]
Stock Solution in DMSO -20°CUp to 1 year[2]
-80°CUp to 2 years[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Fasiglifam Stock Solution in DMSO

  • Materials:

    • Fasiglifam (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the Fasiglifam solid to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of Fasiglifam. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.247 mg of Fasiglifam (Molecular Weight: 524.66 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the solid Fasiglifam.

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C.[2]

Visualizations

Fasiglifam_Degradation_Pathway Fasiglifam Fasiglifam (TAK-875) Oxidation Oxidation (CYP3A4/5) Fasiglifam->Oxidation Glucuronidation Glucuronidation (UGT1A3) Fasiglifam->Glucuronidation Taurine_Conj Taurine Conjugation Fasiglifam->Taurine_Conj Side_Chain_Cleavage Side-Chain Shortening Fasiglifam->Side_Chain_Cleavage MI M-I & T-1676427 (Oxidative Metabolites) Oxidation->MI Fasiglifam_G Fasiglifam Acyl Glucuronide (Reactive Metabolite) Glucuronidation->Fasiglifam_G Fasiglifam_Tau Fasiglifam-Taurine Conjugate Taurine_Conj->Fasiglifam_Tau Shortened_Metabolite Side-Chain Shortened Metabolite Side_Chain_Cleavage->Shortened_Metabolite

Caption: Major degradation pathways of Fasiglifam.

Stock_Solution_Workflow cluster_preparation Preparation cluster_storage Storage cluster_usage Usage weigh Weigh Fasiglifam add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot protect Protect from light aliquot->protect store Store at -20°C or -80°C protect->store thaw Thaw at room temperature store->thaw For use use Use in experiment thaw->use discard Discard unused portion use->discard

Caption: Recommended workflow for Fasiglifam stock solutions.

References

Fasiglifam-Induced Hepatotoxicity Mechanisms: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the mechanisms of Fasiglifam (B1672068) (TAK-875)-induced hepatotoxicity. The content is structured to address specific experimental issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Fasiglifam-induced hepatotoxicity?

A1: The hepatotoxicity of Fasiglifam is multifactorial, involving a combination of reactive metabolite formation, mitochondrial dysfunction, and inhibition of hepatic transporters.[1][2][3] A key initiating event is the formation of a reactive acyl glucuronide (AG) metabolite of Fasiglifam.[1][2] This metabolite, and possibly an acyl-CoA thioester intermediate, can covalently bind to cellular proteins, a known risk factor for drug-induced liver injury (DILI).[1]

Q2: How does Fasiglifam affect mitochondrial function?

A2: Fasiglifam has been shown to directly impair mitochondrial respiration.[1][2] Specifically, it inhibits the activity of mitochondrial Complex I and Complex II of the electron transport chain.[1][2] This inhibition can lead to decreased ATP production, increased production of reactive oxygen species (ROS), and subsequent cellular stress and injury.[1]

Q3: What is the role of hepatic transporters in Fasiglifam's liver toxicity?

A3: Both Fasiglifam and its acyl glucuronide metabolite (TAK-875AG) inhibit several important hepatic transporters.[1][4] These include the Multidrug Resistance-Associated Proteins MRP2, MRP3, and MRP4, as well as the Bile Salt Export Pump (BSEP).[1][2][4] Inhibition of these transporters can lead to the intracellular accumulation of Fasiglifam, its toxic metabolites, and bile acids, contributing to cholestatic injury and hepatocellular damage.[3][4] The acyl glucuronide metabolite is a particularly potent inhibitor of MRP3.[1][2]

Q4: Is the hepatotoxicity of Fasiglifam dependent on its pharmacological target, GPR40?

A4: There is evidence to suggest a GPR40-dependent component to Fasiglifam's hepatotoxicity. Studies have shown that Fasiglifam induces the generation of reactive oxygen species (ROS) in a GPR40-dependent manner in hepatocarcinoma cells (HepG2).[5][6] Knockdown of GPR40 using siRNA was found to abolish the cytotoxicity and attenuate ROS generation, suggesting that direct engagement with its pharmacological target in hepatocytes could contribute to the observed toxicity.[5][6]

Q5: What were the clinical manifestations of Fasiglifam-induced liver injury?

A5: Phase III clinical trials for Fasiglifam were terminated due to a clear signal of liver injury.[7][8][9] Patients receiving Fasiglifam showed a statistically significant increase in the incidence of elevated serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to placebo.[7][9] The pattern of liver injury was predominantly hepatocellular.[9][10] While many of the ALT elevations were asymptomatic and resolved after discontinuing the drug, there were serious cases, including one adjudicated as a clear Hy's Law case.[9][11]

Troubleshooting Guides

Issue 1: Observing unexpected cytotoxicity in primary human hepatocytes treated with Fasiglifam.

  • Possible Cause 1: Formation of reactive metabolites. Fasiglifam is metabolized to a reactive acyl glucuronide. The extent of this metabolism can vary between different lots of hepatocytes and culture conditions.

    • Troubleshooting Step: Co-incubate with an inhibitor of UDP-glucuronosyltransferases (UGTs) to see if cytotoxicity is reduced. Measure the formation of the acyl glucuronide metabolite in your cell culture medium using LC-MS/MS.

  • Possible Cause 2: Mitochondrial dysfunction. Your experimental conditions (e.g., high glucose media) might be masking underlying mitochondrial toxicity.

    • Troubleshooting Step: Switch to a galactose-based medium to force reliance on oxidative phosphorylation. Perform a mitochondrial function assay, such as the Seahorse XF Analyzer, to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • Possible Cause 3: Transporter inhibition leading to compound accumulation.

    • Troubleshooting Step: Measure the intracellular concentration of Fasiglifam and its metabolites to assess accumulation.

Issue 2: Inconsistent results in reactive oxygen species (ROS) production assays.

  • Possible Cause 1: GPR40 expression levels. The expression of GPR40 can vary significantly between different cell lines and even passages of the same cell line.

    • Troubleshooting Step: Confirm GPR40 expression in your cell model using qPCR or Western blot. Consider using a cell line with stable, known GPR40 expression.

  • Possible Cause 2: Assay sensitivity and timing. ROS production can be transient.

    • Troubleshooting Step: Use a sensitive ROS probe (e.g., CellROX Green) and perform a time-course experiment to capture the peak of ROS production. Include a positive control like acetaminophen.[5]

Quantitative Data Summary

Table 1: Clinical Trial Data on Liver Enzyme Elevations

ParameterFasiglifamPlaceboP-value
Incidence of ALT or AST ≥3 x ULN2.1%0.5%< 0.001
Incidence of ALT or AST ≥10 x ULN0.31%0.06%< 0.001

Data from a randomized controlled cardiovascular outcomes safety trial.[7] ULN: Upper Limit of Normal

Table 2: In Vitro Cytotoxicity of Fasiglifam

Cell TypeAssay DurationTC50 (µM)
Primary Human Hepatocytes (2D)24-48 hours56 - 68
Human Liver Microtissues (3D)14 days2.7-3.6 fold lower than 24h
HepG2 Cells24 hours>50

TC50: Half-maximal toxic concentration.[5][12][13]

Table 3: Inhibition of Hepatic Transporters by Fasiglifam and its Acyl Glucuronide (AG) Metabolite

TransporterCompoundIC50 (µM)
MRP2TAK-875Within 3-fold of TAK-875AG
MRP3TAK-875AG0.21
MRP4TAK-875Within 3-fold of TAK-875AG
BSEPTAK-87523 to >50
BSEPTAK-875AGSimilar to TAK-875

IC50: Half-maximal inhibitory concentration.[1][2][3]

Experimental Protocols

1. Covalent Binding Assay in Human Hepatocytes

  • Objective: To quantify the formation of covalent adducts between radiolabeled Fasiglifam and hepatocyte proteins.

  • Methodology:

    • Plate cryopreserved human hepatocytes in collagen-coated plates.

    • Allow cells to attach and form a monolayer.

    • Treat hepatocytes with 10 µM of [14C]-Fasiglifam for a specified incubation period (e.g., 24 hours).

    • At the end of the incubation, wash the cells extensively with a solvent (e.g., methanol) to remove unbound compound.

    • Lyse the cells and precipitate the protein using a suitable method (e.g., trichloroacetic acid).

    • Wash the protein pellet repeatedly to ensure the complete removal of non-covalently bound radioactivity.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

    • Measure the radioactivity in the protein pellet using liquid scintillation counting.

    • Calculate the covalent binding in pmol equivalents per mg of protein.[1]

2. Mitochondrial Respiration Assay in HepG2 Cells

  • Objective: To assess the effect of Fasiglifam on mitochondrial function.

  • Methodology:

    • Seed HepG2 cells in a Seahorse XF Cell Culture Microplate.

    • Allow cells to grow to a confluent monolayer.

    • On the day of the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

    • Pre-incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

    • Load the sensor cartridge with solutions of Fasiglifam and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

    • Perform the Seahorse XF Cell Mito Stress Test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Analyze the data to determine the effect of Fasiglifam on the oxygen consumption rate (OCR).[8]

3. GPR40-Dependent ROS Production Assay

  • Objective: To determine if Fasiglifam-induced ROS production is mediated by GPR40.

  • Methodology:

    • Seed HepG2 cells in a multi-well plate.

    • Transfect one group of cells with GPR40 siRNA and a control group with a non-targeting siRNA.

    • After 24-48 hours, confirm GPR40 knockdown by qPCR or Western blot.

    • Treat both groups of cells with varying concentrations of Fasiglifam. Include a vehicle control and a positive control (e.g., acetaminophen). An antioxidant like N-acetylcysteine can be used to confirm the role of ROS in cytotoxicity.[5]

    • Load the cells with a fluorescent ROS indicator (e.g., H2DCFDA or CellROX Green).

    • Measure the fluorescence intensity using a plate reader or fluorescence microscope.

    • Compare the ROS levels between the GPR40 knockdown and control cells to determine GPR40 dependency.[5]

Visualizations

Fasiglifam_Hepatotoxicity_Pathway cluster_Hepatocyte Hepatocyte cluster_Mitochondrion Mitochondrion cluster_Transporters Biliary & Sinusoidal Transporters Fasiglifam Fasiglifam UGT UGT Enzymes Fasiglifam->UGT Metabolism CoA Acyl-CoA Thioester (Putative) Fasiglifam->CoA ETC ETC Complex I & II Fasiglifam->ETC Inhibition BSEP BSEP Fasiglifam->BSEP Inhibition MRP2 MRP2 Fasiglifam->MRP2 Inhibition GPR40 GPR40 Fasiglifam->GPR40 Activation AG Acyl Glucuronide (Reactive Metabolite) UGT->AG Adducts Protein Adducts AG->Adducts Covalent Binding MRP3 MRP3 AG->MRP3 Potent Inhibition Injury Hepatocellular Injury & Cholestasis AG->Injury Accumulation CoA->Adducts Protein Cellular Proteins Adducts->Injury ATP ATP Production ETC->ATP Leads to ▼ ROS ROS Generation ETC->ROS Leads to ▲ ATP->Injury Contributes to ROS->Injury Contributes to BileAcids Bile Acids BSEP->BileAcids Efflux MRP2->AG Efflux BileAcids->Injury Accumulation GPR40->ROS Stimulates

Caption: Proposed mechanisms of Fasiglifam-induced hepatotoxicity.

Experimental_Workflow cluster_Investigation Investigation of Fasiglifam Hepatotoxicity start Start with In Vitro Model (e.g., HepG2, Primary Hepatocytes) cytotoxicity Assess Cytotoxicity (e.g., ATP assay) start->cytotoxicity mechanistic Mechanistic Assays cytotoxicity->mechanistic ros ROS Production Assay mechanistic->ros Hypothesis: Oxidative Stress? mito Mitochondrial Function Assay (e.g., Seahorse) mechanistic->mito Hypothesis: Energy Crisis? transporter Transporter Inhibition Assay mechanistic->transporter Hypothesis: Cholestasis? metabolism Metabolite Profiling (LC-MS/MS) mechanistic->metabolism Hypothesis: Reactive Metabolites? conclusion Identify Key Toxicity Drivers: - Reactive Metabolites - Mitochondrial Dysfunction - Transporter Inhibition ros->conclusion mito->conclusion transporter->conclusion covalent Covalent Binding Assay metabolism->covalent covalent->conclusion

Caption: Experimental workflow for investigating hepatotoxicity mechanisms.

References

Technical Support Center: Understanding the Partial Agonist Activity of Fasiglifam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fasiglifam (B1672068) (TAK-875) and characterizing its partial agonist activity at the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).

Frequently Asked Questions (FAQs)

Q1: What is Fasiglifam and what is its mechanism of action?

A1: Fasiglifam (TAK-875) is a selective agonist for the G protein-coupled receptor 40 (GPR40/FFAR1).[1][2][3] It functions as a partial agonist and an ago-allosteric modulator, meaning it binds to a site on the receptor distinct from the endogenous ligand binding site and potentiates the receptor's activity in the presence of free fatty acids (FFAs).[1][2] Fasiglifam enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells in a glucose-dependent manner.[1][2][4] This glucose dependency minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues.[5][6]

Q2: Why is Fasiglifam considered a partial agonist?

A2: Fasiglifam is classified as a partial agonist because its maximal effect (Emax) is lower than that of full GPR40 agonists, especially in cells with low receptor expression levels.[7][8] The observed efficacy of Fasiglifam can vary depending on the expression level of GPR40 in the experimental system.[7] In systems with high receptor density, it may exhibit activity closer to that of a full agonist.

Q3: What is the signaling pathway activated by Fasiglifam?

A3: Fasiglifam activates GPR40, which is primarily coupled to the Gαq subunit of the heterotrimeric G protein.[9][10][11] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][12] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration.[4][11] DAG, along with calcium, activates protein kinase C (PKC).[4] This signaling cascade ultimately potentiates the exocytosis of insulin-containing granules from pancreatic β-cells in the presence of elevated glucose.[4][12]

Q4: Why was the clinical development of Fasiglifam terminated?

A4: The clinical development of Fasiglifam was terminated during Phase III trials due to concerns about drug-induced liver injury (DILI).[5][6][13][14] Although it showed good glycemic control with a low risk of hypoglycemia, the observed liver safety signals outweighed its potential benefits.[5][6]

Troubleshooting Guides

Calcium Mobilization Assays

Issue 1: No or low signal in response to Fasiglifam in my calcium mobilization assay.

  • Possible Cause 1: Low GPR40 expression in the cell line.

    • Troubleshooting Tip: The partial agonist activity of Fasiglifam is highly dependent on the GPR40 expression level.[7] Use a cell line with confirmed high expression of GPR40, such as CHO cells stably overexpressing hGPR40.[3][7] You can verify receptor expression using qPCR or Western blotting.

  • Possible Cause 2: Inactive compound.

    • Troubleshooting Tip: Ensure the proper storage and handling of the Fasiglifam compound. Prepare fresh stock solutions and verify the concentration.

  • Possible Cause 3: Issues with the assay components.

    • Troubleshooting Tip: Check the viability of your cells. Ensure that the calcium-sensitive dye is loaded correctly and is not expired. Run a positive control, such as a known full GPR40 agonist or a different Gq-coupled receptor agonist for which your cells express the receptor, to validate the assay setup.

  • Possible Cause 4: Absence of co-agonists.

    • Troubleshooting Tip: Fasiglifam acts as an ago-allosteric modulator and shows positive cooperativity with FFAs.[1][2] Consider adding a low concentration of a free fatty acid, like γ-linolenic acid (γ-LA), to the assay buffer to potentially enhance the signal.[1][2]

Issue 2: High background fluorescence in the calcium mobilization assay.

  • Possible Cause 1: Cell stress or death.

    • Troubleshooting Tip: Ensure gentle handling of cells during seeding and dye loading. High cell density can also lead to increased background. Optimize the cell seeding density to achieve a confluent monolayer on the day of the assay.[15]

  • Possible Cause 2: Dye leakage or incomplete washout.

    • Troubleshooting Tip: If using a wash-based protocol, ensure complete removal of the extracellular dye. For no-wash assays, the use of a quencher in the assay buffer is crucial. Some cell lines, like CHO and HeLa, may actively transport the dye out; in such cases, the addition of probenecid (B1678239), an organic anion transport inhibitor, can help retain the dye.[15][16]

Glucose-Stimulated Insulin Secretion (GSIS) Assays

Issue 3: No potentiation of insulin secretion by Fasiglifam at high glucose concentrations.

  • Possible Cause 1: Suboptimal glucose concentration.

    • Troubleshooting Tip: The insulinotropic effect of Fasiglifam is glucose-dependent.[1][4] Ensure that the "high glucose" condition is sufficient to induce insulin secretion on its own. Typically, concentrations between 16 mM and 20 mM glucose are used.

  • Possible Cause 2: Pancreatic islet or β-cell line dysfunction.

    • Troubleshooting Tip: Assess the health and viability of your islets or β-cell line (e.g., MIN6, INS-1). Run a positive control for GSIS, such as treatment with a sulfonylurea like glimepiride (B1671586) or a high concentration of potassium chloride (KCl), to confirm that the cells are responsive.

  • Possible Cause 3: Insufficient incubation time.

    • Troubleshooting Tip: Ensure that the incubation time with Fasiglifam and glucose is adequate. A typical incubation period is 1-2 hours.

Issue 4: High basal insulin secretion at low glucose concentrations.

  • Possible Cause 1: Cell stress or damage.

    • Troubleshooting Tip: Damaged cells can leak insulin. Handle islets and cells gently during isolation and plating. Allow sufficient time for recovery after any treatment before the assay.

  • Possible Cause 2: Contamination of reagents.

    • Troubleshooting Tip: Use fresh, sterile, and high-purity reagents, especially glucose solutions.

Quantitative Data Summary

Table 1: In Vitro Potency of Fasiglifam

ParameterValueCell LineAssay TypeReference
EC50 72 nMCHO-hGPR40IP Production[3]
EC50 Varies with expressionCHO-hFFAR1Ca2+ Mobilization[7]

EC50: Half-maximal effective concentration

Table 2: Clinical Trial Data for Fasiglifam (Phase III, 24 weeks)

Treatment GroupChange in HbA1c from Baseline% Patients Achieving HbA1c <6.9%Reference
Placebo +0.16%13.8%[6]
Fasiglifam 25 mg -0.57%30.2%[6]
Fasiglifam 50 mg -0.83%54.8%[6]

HbA1c: Glycated hemoglobin

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol is a general guideline for measuring intracellular calcium mobilization in a 96-well format using a fluorescent plate reader.

Materials:

  • Cells expressing GPR40 (e.g., CHO-hGPR40)

  • Black-walled, clear-bottom 96-well plates

  • Cell culture medium

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Fasiglifam stock solution (in DMSO)

  • Positive control (e.g., a full GPR40 agonist or ionomycin)

  • Probenecid (optional)

Procedure:

  • Cell Seeding: Seed the GPR40-expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.[15]

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. If necessary, add probenecid to this solution.

    • Aspirate the culture medium from the wells and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C, 5% CO2.[15]

  • Compound Preparation: Prepare serial dilutions of Fasiglifam and the positive control in the assay buffer.

  • Measurement:

    • Place the cell plate in a fluorescent plate reader (e.g., FlexStation or FLIPR).

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a stable baseline reading for each well.

    • Add the Fasiglifam dilutions or controls to the wells and continue recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot the ΔF against the log of the compound concentration to generate a dose-response curve and calculate the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol

This protocol is a general guideline for measuring insulin secretion from isolated pancreatic islets or β-cell lines.

Materials:

  • Isolated pancreatic islets or β-cell line (e.g., MIN6)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and 0.1% BSA, containing:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

  • Fasiglifam stock solution (in DMSO)

  • Positive control (e.g., 30 mM KCl)

  • Insulin ELISA kit

Procedure:

  • Cell/Islet Preparation: Plate islets or β-cells in multi-well plates and allow them to equilibrate.

  • Pre-incubation:

    • Carefully remove the culture medium and wash the cells/islets with KRB buffer containing low glucose.

    • Pre-incubate the cells/islets in low-glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.

  • Incubation with Test Compounds:

    • Remove the pre-incubation buffer.

    • Add KRB buffer containing low glucose, high glucose, or high glucose plus different concentrations of Fasiglifam or controls.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: After incubation, collect the supernatant from each well. The supernatant contains the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the secreted insulin to the total insulin content or total protein content of the cells/islets. Plot the amount of secreted insulin against the treatment conditions.

Visualizations

Fasiglifam_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Fasiglifam Fasiglifam GPR40 GPR40/FFAR1 Fasiglifam->GPR40 Allosteric Binding FFA Free Fatty Acid (Endogenous Ligand) FFA->GPR40 Orthosteric Binding G_protein Gαq/11 GPR40->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca2+ Release ER->Ca2_release Insulin_Vesicle Insulin Vesicle Exocytosis Ca2_release->Insulin_Vesicle Potentiation PKC->Insulin_Vesicle Potentiation

Caption: GPR40/FFAR1 signaling pathway activated by Fasiglifam.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed GPR40-expressing cells in 96-well plate load_dye 2. Load cells with calcium-sensitive dye seed_cells->load_dye prepare_compounds 3. Prepare Fasiglifam serial dilutions load_dye->prepare_compounds baseline 4. Measure baseline fluorescence prepare_compounds->baseline add_compound 5. Add Fasiglifam to wells baseline->add_compound measure_signal 6. Record fluorescence change over time add_compound->measure_signal calculate_delta 7. Calculate ΔF (Peak - Baseline) measure_signal->calculate_delta plot_curve 8. Plot dose-response curve calculate_delta->plot_curve calculate_ec50 9. Calculate EC50 plot_curve->calculate_ec50

Caption: Experimental workflow for a calcium mobilization assay.

GSIS_Assay_Workflow cluster_prep_gsis Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells 1. Plate pancreatic islets or β-cells pre_incubate 2. Pre-incubate in low glucose KRB plate_cells->pre_incubate add_treatments 3. Add KRB with low/high glucose +/- Fasiglifam pre_incubate->add_treatments incubate 4. Incubate for 1-2 hours add_treatments->incubate collect_supernatant 5. Collect supernatant incubate->collect_supernatant run_elisa 6. Measure insulin via ELISA collect_supernatant->run_elisa analyze_data 7. Analyze and plot insulin secretion data run_elisa->analyze_data

Caption: Experimental workflow for a GSIS assay.

References

Technical Support Center: Fasiglifam and Bile Acid Transporter Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction of Fasiglifam (B1672068) (TAK-875) with bile acid transporters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fasiglifam?

Fasiglifam (TAK-875) is a selective agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] It was developed for the treatment of type 2 diabetes mellitus.[1][4] Its primary therapeutic action is to potentiate glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[2][3][5] Fasiglifam acts as an ago-allosteric modulator, meaning it binds to an allosteric site on the GPR40 receptor and works cooperatively with endogenous free fatty acids to enhance insulin release in a glucose-dependent manner.[2][3]

Q2: Why was the clinical development of Fasiglifam terminated?

The development of Fasiglifam was terminated during Phase III clinical trials due to concerns about drug-induced liver injury (DILI).[1][6][7][8] Mechanistic studies were subsequently conducted to investigate the potential causes of this hepatotoxicity.[6][7][8]

Q3: How does Fasiglifam interfere with bile acid transporters?

Fasiglifam and its reactive acyl glucuronide metabolite (TAK-875AG) have been shown to inhibit several key hepatobiliary transporters involved in bile acid homeostasis.[1][6][7][8] This inhibition can disrupt the normal flow of bile acids, leading to their intracellular accumulation in hepatocytes, a condition known as cholestasis, which can result in liver injury.[4][9] The transporters affected include both uptake transporters on the basolateral membrane and efflux transporters on the canalicular membrane of hepatocytes.[1][9]

Q4: Which specific bile acid transporters are inhibited by Fasiglifam and its metabolite?

  • Efflux Transporters:

    • Bile Salt Export Pump (BSEP/ABCB11)[6][7]

    • Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)[4][6][7]

    • Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3)[6][7]

    • Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4)[7][8]

  • Uptake Transporters:

    • Na+/taurocholate cotransporting polypeptide (NTCP/SLC10A1)[1][4]

    • Organic Anion Transporting Polypeptides (OATP1B1/SLCO1B1 and OATP1B3/SLCO1B3)[1][4]

Q5: What is the role of Fasiglifam's acyl glucuronide metabolite in its hepatotoxicity?

The formation of a reactive acyl glucuronide metabolite of Fasiglifam (TAK-875AG) is considered a key contributor to its DILI potential.[6][7][8][10] This metabolite is a potent inhibitor of MRP3 and also shows inhibitory activity against BSEP, MRP2, and MRP4.[7][8] The inhibition of these transporters, particularly MRPs, may lead to the accumulation of TAK-875AG within the liver, exacerbating the toxic effects.[7][8]

Troubleshooting Guide

Problem: Unexpected levels of intracellular bile acid accumulation in in vitro hepatocyte models treated with Fasiglifam.

  • Possible Cause 1: Inhibition of BSEP and/or MRPs. Fasiglifam and its primary metabolite are known inhibitors of these critical efflux pumps. This leads to a reduction in the transport of bile acids out of the hepatocytes.

  • Troubleshooting Step 1: Measure the expression and activity of BSEP, MRP2, and MRP3 in your cell model. You can use specific substrates and inhibitors to assess the function of each transporter.

  • Troubleshooting Step 2: Quantify the intracellular and extracellular concentrations of both Fasiglifam and its acyl glucuronide metabolite to understand their contribution to transporter inhibition.

  • Possible Cause 2: Inhibition of basolateral uptake transporters. While counterintuitive, inhibition of uptake transporters like NTCP and OATPs can also alter the overall bile acid homeostasis, potentially contributing to cellular stress.[1][4]

  • Troubleshooting Step 1: Evaluate the activity of NTCP and OATPs using probe substrates in the presence and absence of Fasiglifam.

  • Troubleshooting Step 2: Consider the specific bile acids used in your experimental system, as their transport kinetics via different transporters can vary.

Problem: Discrepancies between in vitro findings and in vivo observations of liver injury in animal models.

  • Possible Cause 1: Species-specific differences in metabolism. The formation of the reactive acyl glucuronide metabolite of Fasiglifam can vary between species.[7][8] For instance, non-rodents and humans may form this metabolite more efficiently than rats.[7]

  • Troubleshooting Step 1: Profile the metabolic fate of Fasiglifam in the liver microsomes or hepatocytes of the animal model you are using and compare it to human-derived systems.

  • Troubleshooting Step 2: If possible, quantify the levels of TAK-875AG in the liver tissue of your animal model.

  • Possible Cause 2: Contribution of mitochondrial toxicity. Fasiglifam has been shown to inhibit mitochondrial respiration.[6][7] This can be a direct effect or an indirect consequence of bile acid accumulation.[6][7]

  • Troubleshooting Step 1: Assess mitochondrial function in hepatocytes treated with Fasiglifam using assays for oxygen consumption, mitochondrial membrane potential, and ATP production.

  • Troubleshooting Step 2: Investigate markers of oxidative stress, as mitochondrial dysfunction can lead to the generation of reactive oxygen species.

Data Presentation

Table 1: Inhibitory Potency (IC50) of Fasiglifam against Human Bile Acid Transporters

TransporterSubstrateIC50 (µM)
MRP2Vinblastine2.41[4]
NTCPd₈-taurocholic acid10.9[4]
OATP1B1Atorvastatin2.28[4]
OATP1B3Atorvastatin3.98[4]

Table 2: Comparative Inhibitory Potency of Fasiglifam and its Acyl Glucuronide Metabolite (TAK-875AG) against Human Efflux Transporters

TransporterInhibitorIC50 (µM)
MRP2FasiglifamSimilar potency to TAK-875AG[7][8]
MRP3TAK-875AG0.21[7][8]
MRP4FasiglifamSimilar potency to TAK-875AG[7][8]
BSEPFasiglifamSimilar potency to TAK-875AG[7][8]

Experimental Protocols

1. Covalent Protein Binding Assay in Hepatocytes

  • Objective: To determine the covalent binding burden (CVB) of Fasiglifam, which is an indicator of the formation of reactive metabolites.

  • Methodology:

    • Cryopreserved human hepatocytes are thawed and viability is assessed.

    • Hepatocytes are incubated at a concentration of 1 x 10^6 cells/mL in Krebs-Henseleit buffer (KHB) supplemented with 12.5 mM HEPES (pH 7.4).

    • Incubations are carried out in glass tubes at 37°C under 5% CO2 with constant shaking.

    • Hepatocytes are treated with 10 µM ¹⁴C-labeled Fasiglifam in triplicate for a specified time (e.g., 4 hours).

    • A parallel set of incubations is spiked with the radiolabeled compound after the incubation period to determine non-specific binding.

    • Following incubation, the cells are processed to precipitate proteins, and the amount of radioactivity covalently bound to the protein is quantified by liquid scintillation counting.

    • The covalent binding is expressed as pmol equivalents per mg of protein.

    • The CVB can be calculated based on the in vitro covalent binding data and the clinical dose of the drug.[6]

2. BSEP Inhibition Assay using Membrane Vesicles

  • Objective: To assess the direct inhibitory effect of Fasiglifam on the Bile Salt Export Pump.

  • Methodology:

    • Inside-out membrane vesicles are prepared from a cell line overexpressing human BSEP (e.g., Sf9 or HEK293 cells).

    • The vesicles are incubated with a BSEP substrate, such as the fluorescent bile salt derivative tauro-nor-THCA-24-DBD or radiolabeled taurocholic acid.

    • The uptake of the substrate into the vesicles is measured in the presence and absence of varying concentrations of Fasiglifam.

    • The reaction is initiated by the addition of ATP and incubated for a specific time at 37°C.

    • The reaction is stopped by the addition of ice-cold buffer, and the vesicles are collected by filtration.

    • The amount of substrate transported into the vesicles is quantified using a fluorescence plate reader or liquid scintillation counter.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the Fasiglifam concentration.[11]

Visualizations

Fasiglifam_DILI_Pathway cluster_hepatocyte Hepatocyte cluster_canalicular Canalicular Membrane cluster_basolateral Basolateral Membrane Fasiglifam Fasiglifam TAK_875AG Fasiglifam Acyl Glucuronide (TAK-875AG) Fasiglifam->TAK_875AG Metabolism BSEP BSEP Fasiglifam->BSEP MRP2 MRP2 Fasiglifam->MRP2 NTCP NTCP Fasiglifam->NTCP OATP OATP Fasiglifam->OATP TAK_875AG->BSEP TAK_875AG->MRP2 MRP3 MRP3 TAK_875AG->MRP3 Potent Inhibition BileAcids Bile Acids Mitochondrion Mitochondrion BileAcids->Mitochondrion Accumulation leads to Mitochondrial Dysfunction BileAcids->BSEP Efflux BileAcids->MRP2 Efflux DILI Drug-Induced Liver Injury (DILI) BileAcids->DILI Cholestasis Mitochondrion->DILI BileAcids_in->NTCP Uptake BileAcids_in->OATP Uptake

Caption: Proposed mechanism of Fasiglifam-induced liver injury.

Experimental_Workflow_BSEP_Inhibition start Start prepare_vesicles Prepare BSEP-expressing membrane vesicles start->prepare_vesicles incubate_substrate Incubate vesicles with BSEP substrate prepare_vesicles->incubate_substrate add_fasiglifam Add varying concentrations of Fasiglifam incubate_substrate->add_fasiglifam initiate_transport Initiate transport with ATP add_fasiglifam->initiate_transport stop_reaction Stop reaction and filter vesicles initiate_transport->stop_reaction quantify_uptake Quantify substrate uptake stop_reaction->quantify_uptake calculate_ic50 Calculate IC50 value quantify_uptake->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for BSEP inhibition assay.

References

Technical Support Center: Fasiglifam and Reactive Oxygen Species (ROS) Generation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the generation of reactive oxygen species (ROS) by Fasiglifam (TAK-875).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Fasiglifam induces ROS generation?

A1: Fasiglifam, a G protein-coupled receptor 40 (GPR40) agonist, has been shown to induce hepatotoxicity through the generation of ROS in a GPR40-dependent manner.[1][2][3][4] Studies have demonstrated that the knockdown of GPR40 using siRNA abolishes the hepatotoxicity of Fasiglifam and attenuates the production of ROS.[2][4]

Q2: In what experimental models has Fasiglifam-induced ROS generation been observed?

A2: Fasiglifam-induced ROS generation and subsequent toxicity have been primarily observed in in vitro studies using the human hepatocarcinoma cell line HepG2 (in both 2D and 3D cultures) and in vivo using zebrafish larvae.[1][2][3][4] In contrast, Fasiglifam did not induce cytotoxicity in fibroblasts up to a concentration of 500 µM.[2][3]

Q3: Is there evidence of mitochondrial involvement in Fasiglifam-induced ROS?

A3: Yes, there is evidence suggesting mitochondrial dysfunction contributes to Fasiglifam-induced toxicity. Studies have shown that Fasiglifam inhibits mitochondrial respiration in HepG2 cells and specifically targets mitochondrial Complex I and Complex II activities in isolated rat mitochondria.[5] This impairment of the electron transport chain is a known source of ROS.[6]

Q4: Are there other proposed mechanisms for Fasiglifam-induced liver injury?

A4: Besides direct ROS generation via GPR40 activation and mitochondrial dysfunction, another contributing factor to Fasiglifam-induced liver injury is the formation of reactive metabolites.[5] Specifically, a reactive acyl glucuronide (AG) and potentially an acyl-CoA thioester intermediate of Fasiglifam have been identified.[5] These reactive metabolites can lead to covalent binding to cellular proteins and inhibition of hepatic transporters, which may contribute to the accumulation of toxic substances in the liver.[5]

Q5: What concentrations of Fasiglifam are typically effective for inducing ROS in vitro?

A5: In HepG2 cells, Fasiglifam has been shown to decrease cell viability and induce ROS generation at concentrations greater than 50 µM.[1][3][4] Specific studies have used concentrations of 100 µM and 200 µM to demonstrate significant ROS production.[7] In zebrafish larvae, increased mortality was observed at a concentration of 25 µM.[2][3][4]

Troubleshooting Guides

Problem: No observable increase in ROS after Fasiglifam treatment.

Possible Cause 1: Suboptimal Fasiglifam concentration or incubation time.

  • Solution: Ensure that the concentration of Fasiglifam is within the effective range reported in the literature. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. The effect of Fasiglifam on ROS generation is also time-dependent.[1][3] Consider a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak of ROS production.

Possible Cause 2: Issues with the ROS detection assay.

  • Solution: Verify the integrity of your ROS detection reagent, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA). Include positive controls in your experiment to ensure the assay is working correctly. Hydrogen peroxide (H₂O₂) or acetaminophen (B1664979) (APAP) are effective positive controls for inducing ROS.[2][7] Refer to the detailed protocol below for the DCF-DA assay.

Possible Cause 3: Low or absent GPR40 expression in the experimental cell line.

  • Solution: The ROS-generating effect of Fasiglifam is dependent on the presence of its target receptor, GPR40.[1][4] Confirm the expression of GPR40 in your cell line using techniques like RT-qPCR or Western blotting. If GPR40 expression is low or absent, consider using a cell line known to express GPR40, such as HepG2 cells.[1][2][3]

Problem: Cell death is observed, but its link to ROS is unclear.

Possible Cause: Cell death may be occurring through ROS-independent pathways.

  • Solution: To confirm that the observed cytotoxicity is mediated by ROS, perform a rescue experiment using an antioxidant. Pre-treating the cells with N-acetylcysteine (NAC), a well-known antioxidant, has been shown to attenuate Fasiglifam-mediated hepatotoxicity and reduce ROS production.[1][3][7] A significant reduction in cell death in the presence of NAC would indicate that ROS are a major contributor to the observed toxicity.

Quantitative Data Summary

Table 1: Effect of Fasiglifam on HepG2 Cell Viability and ROS Generation

Fasiglifam ConcentrationObservation in HepG2 CellsReference
> 50 µMDecreased cell viability and increased ROS generation.[1][3][4]
100 µMSignificant increase in ROS production.[7]
200 µMFurther significant increase in ROS production.[7]

Table 2: Effect of Fasiglifam on Zebrafish Larvae

Fasiglifam ConcentrationObservation in Zebrafish LarvaeReference
25 µMIncreased mortality and severe hepatotoxicity.[2][3][4]

Experimental Protocols

Measurement of Intracellular ROS using DCF-DA

This protocol is adapted from studies investigating Fasiglifam-induced ROS in HepG2 cells.[2][3]

  • Cell Seeding: Seed HepG2 cells in a 6-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of Fasiglifam (e.g., 100 µM, 200 µM), a vehicle control (e.g., 0.5% DMSO), and a positive control (e.g., 100 µM H₂O₂ for 10 minutes or 20 mM APAP for 24 hours).[2][7]

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours).

  • DCF-DA Staining: After incubation, wash the cells with phosphate-buffered saline (PBS). Add culture medium containing 10 µM DCF-DA and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess DCF-DA.

  • Visualization and Quantification: Immediately visualize the cells under a fluorescence microscope. The intracellular ROS will oxidize DCF-DA to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Capture images and quantify the fluorescence intensity using image analysis software like ImageJ.[3]

Antioxidant Rescue Experiment with N-acetylcysteine (NAC)

This protocol is designed to confirm the role of ROS in Fasiglifam-induced cytotoxicity.[1][7]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1.0 x 10⁴ cells/well.

  • Pre-treatment with NAC: One hour prior to Fasiglifam treatment, add NAC to the appropriate wells at a final concentration of 5 mM.

  • Fasiglifam Treatment: Add Fasiglifam to the NAC-pre-treated and control wells at the desired concentrations (e.g., 100 µM, 200 µM).

  • Incubation: Incubate the plate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the WST-1 assay. A significant increase in viability in the NAC + Fasiglifam group compared to the Fasiglifam-only group indicates that ROS are mediating the cytotoxicity.

siRNA-mediated Knockdown of GPR40

This protocol is for investigating the GPR40-dependency of Fasiglifam-induced ROS.[2][4]

  • Cell Seeding: Seed HepG2 cells in a 6-well plate to achieve 50-60% confluency on the day of transfection.

  • Transfection: Transfect the cells with GPR40-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours to allow for GPR40 knockdown.

  • Verification of Knockdown: Harvest a subset of cells to confirm the reduction of GPR40 expression by RT-qPCR or Western blotting.

  • Fasiglifam Treatment and ROS Measurement: Treat the remaining GPR40-knockdown and control cells with Fasiglifam and measure ROS production and/or cell viability as described in the protocols above. A significant reduction in Fasiglifam-induced ROS and cytotoxicity in the GPR40-knockdown cells compared to the control cells would confirm the GPR40-dependency.

Visualizations

Fasiglifam_ROS_Pathway Fasiglifam Fasiglifam (TAK-875) GPR40 GPR40 Receptor Fasiglifam->GPR40 Activates Mitochondrion Mitochondrion GPR40->Mitochondrion Signal Transduction ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Inhibition of Complex I & II Hepatotoxicity Hepatotoxicity ROS->Hepatotoxicity Leads to NAC N-acetylcysteine (Antioxidant) NAC->ROS Inhibits

Caption: Signaling pathway of Fasiglifam-induced ROS generation.

Experimental_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_validation Validation Cell_Culture Culture HepG2 Cells Treatment Treat with Fasiglifam (Dose-Response & Time-Course) Cell_Culture->Treatment Controls Include Vehicle, Positive (H2O2), and Negative Controls ROS_Assay Measure Intracellular ROS (e.g., DCF-DA Assay) Treatment->ROS_Assay Viability_Assay Measure Cell Viability (e.g., WST-1 Assay) Treatment->Viability_Assay Antioxidant_Rescue Perform Antioxidant Rescue with NAC ROS_Assay->Antioxidant_Rescue GPR40_Knockdown Perform GPR40 siRNA Knockdown Viability_Assay->GPR40_Knockdown

Caption: Workflow for investigating Fasiglifam-induced ROS.

Troubleshooting_Logic start No ROS detected? check_conc Concentration/ Time Optimal? start->check_conc check_assay Assay Controls Working? check_conc->check_assay Yes solution_conc Optimize Dose & Time check_conc->solution_conc No check_gpr40 GPR40 Expressed? check_assay->check_gpr40 Yes solution_assay Troubleshoot Assay/ Reagents check_assay->solution_assay No solution_gpr40 Use GPR40+ Cell Line check_gpr40->solution_gpr40 No

References

Fasiglifam (TAK-875) Clinical Trial Termination: A Technical Overview of Liver Safety Concerns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a detailed examination of the reasons behind the termination of the clinical development program for Fasiglifam (B1672068) (TAK-875), a G protein-coupled receptor 40 (GPR40) agonist intended for the treatment of type 2 diabetes mellitus. The program was voluntarily halted in December 2013 due to significant liver safety concerns that emerged during Phase III clinical trials.[1][2] This document summarizes key findings, presents quantitative data from the clinical studies, outlines relevant experimental protocols, and illustrates the proposed mechanisms of hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the Fasiglifam clinical trials?

A1: The development of Fasiglifam was terminated due to an unfavorable risk-benefit profile, specifically because of concerns about drug-induced liver injury (DILI).[1][2] During Phase III trials, a clear liver safety signal was detected, characterized by an increased incidence of elevated liver transaminases (ALT and AST) in patients receiving Fasiglifam compared to placebo and active comparator groups.[3][4]

Q2: What specific liver safety signals were observed in the clinical trials?

A2: The clinical trial data revealed a dose-dependent increase in the incidence of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) elevations in patients treated with Fasiglifam.[5][6][7] In a 24-week Phase III study, the incidence of ALT elevation greater than three times the upper limit of normal (>3x ULN) was 3% in the 25 mg group and 6% in the 50 mg group, compared to placebo.[5] Across the entire program, the relative risk for transaminase elevations was significantly higher in Fasiglifam recipients.[3] Importantly, cases meeting the criteria for Hy's Law, which indicates a high risk of fatal DILI, were identified in Fasiglifam-treated patients.[4][8]

Q3: What is the proposed mechanism of Fasiglifam-induced liver injury?

A3: Mechanistic studies have pointed to a multi-faceted process. A key factor appears to be the formation of a reactive acyl glucuronide (AG) metabolite of Fasiglifam.[5][9] This metabolite can covalently bind to liver proteins, a known risk factor for idiosyncratic DILI.[5] Additionally, Fasiglifam and its metabolites have been shown to inhibit bile salt export pump (BSEP) and other efflux transporters like MRP2 and MRP3, leading to the intracellular accumulation of bile acids and the drug itself.[5] This accumulation can cause mitochondrial dysfunction and cellular stress, ultimately resulting in hepatocyte injury.[5]

Q4: Were there any preclinical indicators of liver toxicity?

A4: Preclinical studies in dogs did reveal hepatotoxicity, but at doses that were not initially thought to be predictive of human risk at therapeutic concentrations.[7] Crystallization of Fasiglifam and its primary glucuronide metabolite was observed in the biliary tract of dogs in long-term, high-dose studies.[4] Retrospective analysis and further mechanistic studies were necessary to fully understand the translatability of these findings.

Troubleshooting Guide for Related Research

Issue: Observing unexpected hepatotoxicity with a novel GPR40 agonist in preclinical studies.

Troubleshooting Steps:

  • Metabolite Identification: Investigate the metabolic profile of the compound in human and relevant animal species hepatocytes. Specifically, assess for the formation of reactive metabolites, such as acyl glucuronides.

  • Transporter Inhibition Assays: Screen the parent compound and its major metabolites for inhibitory activity against key hepatic transporters, including BSEP, MRP2, and MRP3.

  • Covalent Binding Studies: Conduct studies using radiolabeled compound in human hepatocytes to determine the covalent binding burden (CVB). A CVB exceeding 1 mg/day is considered a potential risk for DILI.[5]

  • Mitochondrial Toxicity Assays: Evaluate the potential for the compound and its metabolites to induce mitochondrial dysfunction using assays that measure parameters like oxygen consumption and mitochondrial membrane potential.

  • Bile Acid Homeostasis: Assess the impact of the compound on intracellular bile acid concentrations in hepatocytes.

Quantitative Data Summary

The following table summarizes the incidence of liver enzyme elevations observed in key Fasiglifam clinical trials.

ParameterFasiglifam (All Doses)Fasiglifam (25 mg)Fasiglifam (50 mg)Placebo/Active ControlRelative Risk (95% CI) vs. Placebo/ControlReference
ALT or AST > 3x ULN ----3.34 (2.29-4.90)[3]
ALT or AST > 5x ULN ----6.60 (3.03-14.38)[3]
ALT or AST > 8x ULN ----6.14 (2.18-17.27)[3]
ALT or AST > 10x ULN ----6.74 (2.05-22.14)[3]
ALT > 3x ULN (24-week study) -3%6%--[5]
Adjudicated DILI (Highly Likely/Probable) 0.64%--0.06%-[3]

Experimental Protocols

Clinical Trial Liver Safety Monitoring:

The Fasiglifam clinical trial program employed a rigorous, multi-layered approach to monitor liver safety, which was crucial for the timely identification of the DILI signal.[1][3]

  • Routine Monitoring: Regular, predefined central monitoring of liver function tests (ALT, AST, bilirubin) was conducted for all trial participants.[3]

  • Adverse Event Reporting: Investigators reported all adverse events, including any signs or symptoms of liver dysfunction.[3]

  • Blinded Adjudication: A panel of independent hepatology experts, blinded to treatment allocation, adjudicated all cases of significant liver enzyme elevations to determine the likelihood of DILI.[1][3]

  • Independent Data Monitoring Committee (DMC): An independent DMC, with access to unblinded data, provided continuous safety oversight across all trials and made recommendations based on their findings.[1]

In Vitro Covalent Binding Assay:

This assay was used to determine the potential for Fasiglifam to form reactive metabolites that bind to liver proteins.[5]

  • Hepatocyte Incubation: Cryopreserved human hepatocytes (1 x 10^6 cells/mL) were incubated with 10 µM of ¹⁴C-labeled Fasiglifam in Krebs-Henseleit buffer at 37°C for 4 hours.[5]

  • Protein Precipitation and Washing: After incubation, the protein was precipitated and extensively washed to remove non-covalently bound radioactivity.

  • Quantification: The amount of radioactivity remaining in the protein pellet was quantified by liquid scintillation counting and used to calculate the amount of covalently bound drug per milligram of protein.

  • Covalent Binding Burden (CVB) Calculation: The in vitro binding data was used to calculate the clinical CVB, which for Fasiglifam was determined to be 2.0 mg/day, exceeding the 1 mg/day risk threshold.[5]

Visualizations

Fasiglifam_DILI_Mechanism cluster_hepatocyte Hepatocyte Fasiglifam Fasiglifam Metabolism Metabolism (Glucuronidation) Fasiglifam->Metabolism Fasiglifam_AG Fasiglifam Acyl Glucuronide (Reactive) Metabolism->Fasiglifam_AG Protein_Adducts Protein Adducts Fasiglifam_AG->Protein_Adducts BSEP_MRP BSEP/MRP Inhibition Fasiglifam_AG->BSEP_MRP Cell_Stress Cellular Stress Protein_Adducts->Cell_Stress Bile_Acids Bile Acid Accumulation BSEP_MRP->Bile_Acids Mito_Dysfunction Mitochondrial Dysfunction Bile_Acids->Mito_Dysfunction Mitochondrion Mitochondrion Mito_Dysfunction->Cell_Stress Hepatocyte_Injury Hepatocyte Injury Cell_Stress->Hepatocyte_Injury

Caption: Proposed mechanism of Fasiglifam-induced liver injury.

Clinical_Trial_Termination_Workflow Start Phase III Clinical Trials Initiated Monitoring Systematic Liver Safety Monitoring (Central Lab + AE Reporting) Start->Monitoring Signal Increased Incidence of Elevated Liver Transaminases (ALT/AST >3x ULN) Monitoring->Signal Adjudication Blinded Adjudication by Independent Liver Safety Committee Signal->Adjudication DMC_Review Independent DMC Review (Unblinded Data) Signal->DMC_Review Adjudication->DMC_Review Risk_Assessment Benefit-Risk Assessment: Risk of DILI Outweighs Potential Efficacy Benefit DMC_Review->Risk_Assessment Termination Voluntary Termination of Clinical Development Program Risk_Assessment->Termination

References

Technical Support Center: Investigating Fasiglifam Acyl Glucuronide Metabolite Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of Fasiglifam (B1672068) and its acyl glucuronide metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Fasiglifam-induced liver toxicity?

A1: The liver toxicity of Fasiglifam (TAK-875) is multifactorial, with the formation of a reactive acyl glucuronide (AG) metabolite being a key contributor.[1][2][3][4] This reactive metabolite can covalently bind to cellular proteins, leading to cellular stress and toxicity.[1][2] Additionally, both Fasiglifam and its AG metabolite inhibit critical hepatic transporters like the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs), which can lead to the accumulation of toxic bile acids and the drug itself within hepatocytes.[1][2][5][6][7] Mitochondrial dysfunction and the generation of reactive oxygen species (ROS) have also been identified as contributing factors to the overall hepatotoxicity.[1][2][8][9][10][11]

Q2: Why was Fasiglifam discontinued (B1498344) in clinical trials?

A2: Fasiglifam was withdrawn from Phase III clinical trials due to concerns about drug-induced liver injury (DILI).[2][8][12][13] Clinical studies revealed an increased incidence of elevated liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in patients receiving Fasiglifam compared to placebo.[12][13]

Q3: What are the key in vitro assays to assess the toxicity of Fasiglifam's acyl glucuronide?

A3: Several in vitro assays are crucial for evaluating the toxicity profile of Fasiglifam and its metabolites. These include:

  • Hepatocyte Cytotoxicity Assays: Using primary human or rat hepatocytes, or cell lines like HepG2, to determine the concentration-dependent toxicity (TC50).[3][4]

  • Transporter Inhibition Assays: Vesicular transport assays or sandwich-cultured hepatocyte models to measure the inhibition of key hepatic transporters like BSEP, MRP2, MRP3, and MRP4.[1][6][7]

  • Mitochondrial Toxicity Assays: Assessing the impact on mitochondrial respiration and function, for instance, using high-resolution respirometry in isolated mitochondria or intact cells.[1][2]

  • Covalent Binding Assays: Utilizing radiolabeled compounds in hepatocyte incubations to quantify the extent of covalent binding to proteins, a measure of reactive metabolite formation.[1][2]

  • Reactive Oxygen Species (ROS) Production Assays: Measuring the generation of ROS in hepatocytes upon exposure to the compound.[9][10]

Q4: Are there species differences in the formation of the Fasiglifam acyl glucuronide metabolite?

A4: Yes, significant species differences have been observed. The formation of the acyl glucuronide metabolite is more efficient in non-rodents (like dogs and cynomolgus monkeys) and humans compared to rats.[1][2] This suggests that non-rodent species may be more susceptible to the AG-mediated toxicity and that toxicity in rats might only be apparent at high doses.[1][2]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results in primary hepatocytes.

  • Possible Cause: Lot-to-lot variability in primary hepatocytes, differences in cell plating density, or instability of the test compound in the culture medium.

  • Troubleshooting Steps:

    • Standardize Cell Source and Lot: Use hepatocytes from a single, well-characterized donor lot for a set of experiments.

    • Optimize Plating Density: Ensure a consistent and optimal cell density is used for all experiments, as this can affect metabolic capacity and sensitivity to toxicants.

    • Assess Compound Stability: Determine the stability of Fasiglifam and its acyl glucuronide metabolite in the cell culture medium over the time course of the experiment. If the compound is unstable, consider more frequent media changes or a shorter exposure duration.

    • Include Positive and Negative Controls: Always include well-characterized hepatotoxins (e.g., acetaminophen) as positive controls and a vehicle control to ensure the assay is performing as expected.

Problem 2: Difficulty in interpreting transporter inhibition data.

  • Possible Cause: Incorrect experimental setup, substrate competition, or issues with the vesicle preparation or cell monolayer integrity.

  • Troubleshooting Steps:

    • Validate Assay System: Ensure the transporter assay system (e.g., membrane vesicles, sandwich-cultured hepatocytes) is validated with known inhibitors and substrates.

    • Check for Substrate Competition: Be aware that Fasiglifam or its metabolite may compete with the probe substrate for transport, which can affect the calculated IC50 values.

    • Assess Membrane Integrity: In vesicle assays, ensure the vesicles are properly formed and have a low passive permeability. In sandwich-cultured hepatocytes, verify the integrity of the bile canaliculi.

    • Consider Parent vs. Metabolite Activity: Evaluate the inhibitory potential of both the parent drug (Fasiglifam) and the acyl glucuronide metabolite, as their potencies can differ significantly for various transporters.[1][2]

Problem 3: Inconsistent results in mitochondrial respiration assays.

  • Possible Cause: Sub-optimal mitochondrial isolation, inappropriate substrate combination for assessing specific respiratory chain complexes, or confounding effects of the test compound on the assay itself.

  • Troubleshooting Steps:

    • Quality Control of Mitochondria: Ensure the isolated mitochondria have a high respiratory control ratio (RCR), indicating good coupling and integrity.

    • Use Specific Substrates and Inhibitors: To pinpoint the site of inhibition within the electron transport chain, use a combination of substrates that feed electrons into specific complexes (e.g., pyruvate/malate for Complex I, succinate (B1194679) for Complex II) and specific inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III).

    • Control for Non-Specific Effects: Test for any direct interaction of Fasiglifam or its metabolite with the oxygen electrode or fluorescent probes used in the assay.

    • Use Intact Cells: In addition to isolated mitochondria, assess mitochondrial function in intact cells (e.g., HepG2) to provide a more physiologically relevant context.[1][2]

Quantitative Data Summary

Table 1: In Vitro Toxicity and Transporter Inhibition of Fasiglifam and its Acyl Glucuronide (AG) Metabolite

ParameterCompoundSystemValueReference
Covalent Binding Burden (CVB) FasiglifamHuman Hepatocytes2.0 mg/day[1][2]
Cytotoxicity (TC50) FasiglifamPrimary Human Hepatocytes (2D)56 - 68 µM[3][4]
MRP2 Inhibition (IC50) FasiglifamVesicle Assay~1 µM[1]
MRP2 Inhibition (IC50) Fasiglifam-AGVesicle Assay~1 µM[1]
MRP3 Inhibition (IC50) Fasiglifam-AGVesicle Assay0.21 µM[1][2]
MRP4 Inhibition (IC50) FasiglifamVesicle Assay~1 µM[1]
MRP4 Inhibition (IC50) Fasiglifam-AGVesicle Assay~1 µM[1]
BSEP Inhibition (IC50) FasiglifamVesicle Assay23 to >50 µM[1]
BSEP Inhibition (IC50) Fasiglifam-AGVesicle Assay23 to >50 µM[1]
Ntcp Inhibition (IC50) FasiglifamRat Hepatocytes10.9 µM[7]
OATP1B1 Inhibition (IC50) FasiglifamOATP1B1-expressing cells2.28 µM[7]
OATP1B3 Inhibition (IC50) FasiglifamOATP1B3-expressing cells3.98 µM[7]

Experimental Protocols

Protocol 1: Covalent Binding Assay in Human Hepatocytes

  • Cell Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach and form a monolayer.

  • Radiolabeled Compound Incubation: Treat the hepatocytes with [¹⁴C]-Fasiglifam at a specified concentration (e.g., 10 µM) in incubation medium.[1]

  • Incubation Period: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis and Protein Precipitation: At the end of the incubation, wash the cells extensively to remove unbound radioactivity. Lyse the cells and precipitate the protein using a suitable solvent (e.g., ice-cold methanol (B129727) or acetonitrile).

  • Repeated Washes: Pellet the protein by centrifugation and perform multiple washes with organic solvents to remove any non-covalently bound radioactivity.

  • Protein Solubilization and Quantification: Solubilize the final protein pellet in a suitable buffer (e.g., NaOH or SDS-containing buffer). Determine the protein concentration using a standard method (e.g., BCA assay).

  • Radioactivity Measurement: Measure the radioactivity in the solubilized protein sample using liquid scintillation counting.

  • Calculation: Express the covalent binding as pmol equivalents of the drug per mg of protein. The Covalent Binding Burden (CVB) can then be calculated based on daily dose and liver parameters.

Protocol 2: BSEP Inhibition Assay using Membrane Vesicles

  • Vesicle Preparation: Use commercially available membrane vesicles from Sf9 or HEK293 cells overexpressing human BSEP.

  • Assay Buffer: Prepare an appropriate assay buffer containing ATP to drive the transporter activity.

  • Incubation Mixture: In a 96-well plate, combine the BSEP-expressing membrane vesicles, a probe substrate for BSEP (e.g., [³H]-taurocholate), and varying concentrations of the test compound (Fasiglifam or its acyl glucuronide metabolite).

  • Initiate Transport: Start the transport reaction by adding ATP and incubate at 37°C for a short, linear uptake period (e.g., 5-10 minutes).

  • Stop Reaction: Terminate the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound substrate.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the ATP-dependent uptake of the probe substrate at each concentration of the test compound. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Fasiglifam_Toxicity_Pathway cluster_Hepatocyte Hepatocyte cluster_Bile_Canaliculus Bile Canaliculus Fasiglifam Fasiglifam UGT UGTs Fasiglifam->UGT Metabolism Mitochondrion Mitochondrion Fasiglifam->Mitochondrion Inhibits Respiration BSEP BSEP Fasiglifam->BSEP Inhibits MRP2 MRP2 Fasiglifam->MRP2 Inhibits AG Fasiglifam Acyl Glucuronide (AG) Covalent_Binding Covalent Adducts AG->Covalent_Binding Reacts with AG->BSEP Inhibits AG->MRP2 Inhibits MRP3 MRP3 AG->MRP3 Strongly Inhibits UGT->AG Protein Cellular Proteins Protein->Covalent_Binding Toxicity Hepatotoxicity Covalent_Binding->Toxicity Leads to ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generates ROS->Toxicity Induces Bile_Acids Bile Acids Bile_Acids->Toxicity Accumulation leads to BSEP->BSEP_out Efflux MRP2->MRP2_out Efflux

Caption: Proposed mechanism of Fasiglifam-induced hepatotoxicity.

Covalent_Binding_Workflow Start Start: Plate Human Hepatocytes Incubate Incubate with [¹⁴C]-Fasiglifam Start->Incubate Wash Wash Cells to Remove Unbound Radioactivity Incubate->Wash Lyse Lyse Cells and Precipitate Protein Wash->Lyse Wash_Protein Wash Protein Pellet (x3) Lyse->Wash_Protein Quantify_Protein Solubilize and Quantify Protein Wash_Protein->Quantify_Protein Count_Radioactivity Measure Radioactivity (LSC) Quantify_Protein->Count_Radioactivity Calculate Calculate Covalent Binding (pmol/mg protein) Count_Radioactivity->Calculate End End Calculate->End

Caption: Experimental workflow for covalent binding assessment.

References

Technical Support Center: Mitochondrial Toxicity of Fasiglifam and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for experiments related to the mitochondrial toxicity of Fasiglifam (B1672068) (TAK-875) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Fasiglifam (TAK-875)-induced hepatotoxicity?

A1: Fasiglifam, a GPR40 agonist, was withdrawn from Phase III clinical trials due to drug-induced liver injury (DILI).[1][2] The proposed mechanism is multifactorial, involving a combination of factors:

  • Reactive Metabolite Formation: Fasiglifam is metabolized into a reactive acyl glucuronide (TAK-875-AG).[1][2] This metabolite can covalently bind to cellular proteins, a risk factor for DILI.[1][2]

  • Inhibition of Hepatic Transporters: Both Fasiglifam and its acyl glucuronide metabolite inhibit key hepatic transporters like the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs).[3][4] The acyl glucuronide metabolite is an exceptionally potent inhibitor of MRP3.[1][2] This inhibition can lead to the accumulation of bile acids and the drug/metabolites within hepatocytes, causing cholestatic injury.[1][4]

  • Direct Mitochondrial Toxicity: Fasiglifam and its metabolites have been shown to directly impair mitochondrial function.[1][3] This includes inhibition of the electron transport chain (ETC), leading to reduced ATP production and increased oxidative stress.[1][4][5]

Q2: Which metabolites of Fasiglifam are the main contributors to its toxicity?

A2: The primary metabolite of concern is the acyl glucuronide of Fasiglifam (TAK-875-AG or fasiglifam-G).[6] Studies have identified this reactive metabolite as a dominant reason for the observed liver toxicity.[7][8] In addition to the acyl glucuronide, a minor oxidative cleavage metabolite (M-I) and its subsequent glucuronide have been detected in human plasma.[6] An acyl-CoA thioester intermediate has also been suggested as a possible contributor to covalent binding.[1][2]

Q3: What specific mitochondrial functions are impaired by Fasiglifam?

A3: Experimental data indicates that Fasiglifam directly targets the mitochondrial electron transport chain. Specifically, it has been shown to:

  • Inhibit mitochondrial respiration in intact HepG2 cells.[1][2][6]

  • Inhibit the activity of mitochondrial Complex I and Complex II in isolated rat mitochondria.[1][2][6]

  • Induce an extracellular acidification rate (ECAR), suggesting a metabolic shift from oxidative phosphorylation to glycolysis to compensate for mitochondrial dysfunction.[4]

  • Generate Reactive Oxygen Species (ROS), leading to oxidative stress.[5][9]

Q4: Are there conflicting findings regarding Fasiglifam's impact on mitochondria?

A4: Yes, there are some apparently conflicting reports. While several studies demonstrate that Fasiglifam inhibits mitochondrial respiration and complex activity[1][2][6], one study reported that cellular GSH depletion and impairment of mitochondrial function, as evaluated by a Seahorse assay, could not be confirmed as being involved in the drug-induced liver injury.[7][8] These discrepancies may arise from differences in experimental systems, such as the cell types used, compound concentrations, exposure times, and specific assay conditions. This highlights the importance of using multiple, complementary assays to assess mitochondrial toxicity.

Q5: What are the most relevant in vitro models for studying Fasiglifam's mitochondrial toxicity?

A5: The most commonly used and relevant models include:

  • HepG2 Cells: A human liver carcinoma cell line that is a standard for initial toxicity screening.[1][4][9]

  • Primary Human Hepatocytes: Considered a gold standard for in vitro liver toxicity studies due to their high physiological relevance. These have been used in both 2D and 3D culture formats.[7][8]

  • Isolated Mitochondria: Allow for the direct assessment of compound effects on specific components of the electron transport chain, independent of cellular uptake and metabolism.[1][2]

  • Galactose-Conditioned Cells: Culturing cells in galactose instead of glucose forces them to rely on mitochondrial oxidative phosphorylation for energy, making them more sensitive to mitochondrial toxicants (See Troubleshooting Q1).[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on Fasiglifam and its metabolites.

Table 1: Cytotoxicity and Metabolic Effects of Fasiglifam

ParameterValueCell System/ModelReference
TC₅₀ (ATP endpoint) 56 - 68 µMHuman Primary Hepatocytes (24-48h)[7][8]
Cell Growth Abolished at 100 µMHepG2 & Primary Hepatocytes[4]
EC₅₀ (Acidification) 46 µMHepG2 Cells[4]

Table 2: Inhibition of Hepatic Transporters by Fasiglifam and its Acyl Glucuronide Metabolite

CompoundTransporterIC₅₀Reference
TAK-875-AG MRP30.21 µM[1][2]
TAK-875 & TAK-875-AG BSEP, MRP2, MRP4Similar Potency (within 3-fold)[1][2]

Troubleshooting Guides

Q1: My standard cytotoxicity assay (e.g., MTT, LDH) in high-glucose media shows minimal toxicity for Fasiglifam, even at high concentrations. Is my experiment failing?

A1: Not necessarily. This is a common observation for mitochondrial toxicants due to the "Crabtree effect".[10] Many cancer-derived cell lines (like HepG2) or rapidly proliferating cells rely heavily on glycolysis for ATP production, even in the presence of oxygen. High glucose in the culture medium masks the effects of compounds that impair mitochondrial oxidative phosphorylation.

  • Troubleshooting Tip: Perform a "Glu/Gal" assay.[10][11] By replacing glucose with galactose in your culture medium, you force the cells to depend on oxidative phosphorylation for energy. In this state, cells become significantly more sensitive to mitochondrial inhibitors like Fasiglifam. A compound that is more potent in galactose medium compared to glucose medium is likely a mitochondrial toxicant.

Q2: I am observing high well-to-well variability in my Oxygen Consumption Rate (OCR) measurements using a Seahorse analyzer. What could be the cause?

A2: High variability in OCR assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a uniform cell monolayer. Any clumps or gaps can significantly alter OCR. Check seeding density and technique.

  • Edge Effects: The outermost wells of a microplate are prone to evaporation and temperature fluctuations. Avoid using these wells for critical measurements or ensure proper plate sealing and incubation.

  • Compound Precipitation: Fasiglifam, being lipophilic, might precipitate at higher concentrations in aqueous assay media. Visually inspect your compound dilutions and consider using a lower solvent concentration (e.g., DMSO < 0.5%).

  • Mitochondrial Isolation Quality (for isolated mitochondria assays): If using isolated mitochondria, low activity or poor Respiratory Control Ratios (RCR) can be caused by harsh homogenization, contaminated glassware, or using the preparation after its viability window (typically 4-6 hours on ice).[12]

Q3: How can I distinguish between direct mitochondrial toxicity and indirect effects caused by Fasiglifam's inhibition of bile salt transporters?

A3: This is a critical question, as bile acid accumulation can secondarily cause mitochondrial damage.[1]

  • Strategy 1: Use Isolated Mitochondria. This is the most direct method. By removing the cellular context (including transporters), you can directly assess if Fasiglifam or its metabolites inhibit respiratory complex activity.[12]

  • Strategy 2: Use Non-Hepatic Cells. Employ cell lines that do not express the relevant hepatic transporters (e.g., BSEP, MRPs) or express them at very low levels. If toxicity is still observed in these cells, it points towards a direct mitochondrial or other off-target effect rather than one mediated by transporter inhibition.

  • Strategy 3: Co-treatment Experiments. In hepatocyte models, you can investigate if co-treatment with a known BSEP inhibitor exacerbates Fasiglifam toxicity or if co-treatment with a bile acid sequestrant provides any protection.

Experimental Protocols

Protocol 1: Oxygen Consumption Rate (OCR) Measurement in Whole Cells (Seahorse Assay)

This protocol is adapted from methodologies used in Fasiglifam research.[1]

  • Cell Seeding: Seed HepG2 cells in a Seahorse XF96-well culture plate at a density of 40,000 cells/well. Allow cells to adhere overnight in a standard CO₂ incubator.

  • Assay Medium Preparation: Prepare Seahorse assay medium supplemented with 5.5 mM glucose, 16 mM glutamine, and 8 mM pyruvate. Warm to 37°C and adjust pH to 7.4.

  • Cell Preparation: Remove growth medium from the cells, wash twice with the pre-warmed Seahorse assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

  • Compound Preparation: Prepare a dilution series of Fasiglifam (e.g., 0.1–100 µM) in the assay medium. Load the desired concentrations into the injector ports of the Seahorse sensor cartridge.

  • Mitochondrial Stress Test: Load the sensor cartridge onto the XF analyzer. The instrument will measure basal OCR before injecting the test compound. Following compound injection, OCR is measured kinetically. For a full mitochondrial stress test, sequential injections of oligomycin, FCCP, and rotenone/antimycin A would follow the compound injection to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Analysis: Normalize OCR data to cell number (e.g., via a post-assay cell staining method like crystal violet). Analyze the change in basal OCR following treatment with Fasiglifam.

Protocol 2: Mitochondrial Membrane Potential (MMP) Assay

This is a general protocol for assessing mitochondrial depolarization, a common indicator of mitochondrial toxicity.[10]

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of Fasiglifam for the desired duration (e.g., 24 hours). Include a positive control (e.g., FCCP, a known mitochondrial uncoupler) and a vehicle control.

  • JC-10 Staining: Prepare the JC-10 staining solution according to the manufacturer's instructions. Remove the culture medium containing the compound.

  • Loading: Add the JC-10 staining solution to each well and incubate at 37°C for 30-60 minutes, protected from light.

  • Washing: Gently wash the cells with an appropriate assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader.

    • Red Fluorescence (Aggregates): Excitation ~540 nm / Emission ~590 nm. This indicates high mitochondrial membrane potential (healthy mitochondria).

    • Green Fluorescence (Monomers): Excitation ~490 nm / Emission ~525 nm. This indicates low mitochondrial membrane potential (depolarized mitochondria).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in Fasiglifam-treated cells compared to the vehicle control indicates mitochondrial depolarization.

Visualizations

Fasiglifam_Toxicity_Pathway cluster_Hepatocyte Hepatocyte cluster_Mitochondrion Mitochondrion cluster_Transporters Canalicular Membrane Fasiglifam Fasiglifam (TAK-875) Metabolism Phase II Metabolism (UGTs) Fasiglifam->Metabolism ETC ETC Complexes (I and II) Fasiglifam->ETC Inhibits BSEP BSEP Fasiglifam->BSEP Inhibits TAK_AG TAK-875 Acyl Glucuronide (AG) Metabolism->TAK_AG TAK_AG->ETC Inhibits MRP2 MRP2 TAK_AG->MRP2 Inhibits MRP3 MRP3 TAK_AG->MRP3 Strongly Inhibits ATP ATP Production ETC->ATP Drives ROS ROS Generation ETC->ROS Increases DILI Drug-Induced Liver Injury (DILI) ATP->DILI Depletion leads to ROS->DILI Oxidative Stress leads to BileAcids Bile Acids BSEP->BileAcids Accumulation Accumulation of Bile Acids & TAK-875-AG MRP2->BileAcids MRP3->BileAcids Accumulation->DILI

Caption: Proposed mechanisms of Fasiglifam-induced liver injury.

Mitochondrial_Toxicity_Workflow cluster_tier1 cluster_tier2 cluster_tier3 start Start: Test Compound (e.g., Fasiglifam) tier1 Tier 1: High-Throughput Screening (Cell-Based Assays) start->tier1 cytotoxicity Cytotoxicity (Glucose vs. Galactose Media) tier1->cytotoxicity mmp Mitochondrial Membrane Potential (e.g., JC-10) tier1->mmp tier2 Tier 2: Mechanistic Assays ocr Oxygen Consumption Rate (e.g., Seahorse) tier2->ocr ros ROS Production tier2->ros tier3 Tier 3: Confirmatory Assays isolated_mito Isolated Mitochondria (Complex I/II Activity) tier3->isolated_mito end Conclusion: Mitochondrial Toxicity Risk cytotoxicity->tier2 mmp->tier2 ocr->tier3 ros->tier3 isolated_mito->end

Caption: Tiered workflow for assessing mitochondrial toxicity.

Glu_Gal_Assay_Logic cluster_glucose High Glucose Medium cluster_mito cluster_galactose Galactose Medium glucose Glucose glycolysis Glycolysis glucose->glycolysis atp_gly ATP glycolysis->atp_gly cell_survival_glu Cell Survival (Toxicity Masked) atp_gly->cell_survival_glu Sufficient for Cell Survival mito Mitochondria (OXPHOS) atp_mito ATP mito->atp_mito cell_death_gal Cell Death (Toxicity Revealed) atp_mito->cell_death_gal Insufficient for Cell Survival galactose Galactose gal_convert Conversion to Glucose-6-Phosphate (Net ATP cost) galactose->gal_convert gal_glycolysis Glycolysis (Low ATP Yield) gal_convert->gal_glycolysis gal_glycolysis->cell_death_gal Insufficient for Cell Survival fasiglifam Mitochondrial Toxicant (e.g., Fasiglifam) fasiglifam->mito Inhibits

References

Validation & Comparative

A Comparative Guide to Fasiglifam Hemihydrate and Other GPR40 Agonists for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Agonists of this receptor enhance glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells, offering a mechanism to improve glycemic control with a low intrinsic risk of hypoglycemia. Fasiglifam (TAK-875), a partial GPR40 agonist, demonstrated robust glucose-lowering effects in clinical trials but was ultimately discontinued (B1498344) due to concerns of drug-induced liver injury (DILI).[1][2] This guide provides a detailed comparison of Fasiglifam hemihydrate with other GPR40 agonists, focusing on their distinct pharmacological profiles, efficacy, and safety-related in vitro data.

Mechanism of Action: A Tale of Two Pathways

GPR40 agonists can be broadly categorized into two classes based on their signaling mechanisms: partial agonists and full agonists, also known as ago-allosteric modulators (AgoPAMs).

Partial agonists , such as Fasiglifam, primarily signal through the Gαq protein pathway.[3][4] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium ([Ca2+]i) potentiates glucose-dependent insulin secretion from pancreatic β-cells.[4]

Full agonists (AgoPAMs) , like AM-1638 and SCO-267, engage a dual signaling pathway.[1][4] In addition to the Gαq pathway, they also activate the Gαs pathway, leading to an increase in cyclic AMP (cAMP).[4] This dual activation not only stimulates insulin secretion from the pancreas but also promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells in the gut.[1][4] This enteroinsular axis engagement may contribute to superior glycemic control and potential weight loss benefits.[1]

GPR40_Signaling_Pathways cluster_partial Partial Agonist (e.g., Fasiglifam) cluster_full Full Agonist / AgoPAM (e.g., AM-1638) fasiglifam Fasiglifam gpr40_p GPR40 fasiglifam->gpr40_p gaq Gαq gpr40_p->gaq plc_p PLC gaq->plc_p ip3_p IP3 plc_p->ip3_p ca2_p ↑ [Ca2+]i ip3_p->ca2_p gsis_p Potentiates GSIS ca2_p->gsis_p ampam AgoPAM gpr40_f GPR40 ampam->gpr40_f gaq_f Gαq gpr40_f->gaq_f gas Gαs gpr40_f->gas plc_f PLC gaq_f->plc_f ac AC gas->ac ip3_f IP3 plc_f->ip3_f camp ↑ cAMP ac->camp ca2_f ↑ [Ca2+]i ip3_f->ca2_f gsis_f Potentiates GSIS camp->gsis_f glp1 ↑ GLP-1 Secretion (from L-cells) camp->glp1 ca2_f->gsis_f

Fig. 1: GPR40 Agonist Signaling Pathways

Quantitative Comparison of GPR40 Agonists

The following tables summarize key in vitro data for Fasiglifam and a selection of other GPR40 agonists.

Table 1: In Vitro Potency at Human GPR40
CompoundClassAssay TypeEC50 (nM)Reference(s)
Fasiglifam (TAK-875) Partial AgonistIP Production72[5]
Ca2+ Influx270[6][7]
Xelaglifam Not SpecifiedIP-1 Production0.76[8]
Ca2+ Mobilization20[8]
CPL207280 Partial AgonistCa2+ Influx80[6][7]
AM-1638 Full Agonist / AgoPAMNot Specified~2.8[3]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vitro Hepatotoxicity Profile - Inhibition of Bile Salt Transporters

The liver toxicity associated with Fasiglifam has been linked to the inhibition of hepatobiliary transporters, particularly the Bile Salt Export Pump (BSEP), leading to cholestasis.[9][10] Newer GPR40 agonists have been specifically designed to mitigate this risk.

CompoundBSEP IC50 (µM)MRP2 IC50 (µM)OATP1B1 IC50 (µM)OATP1B3 IC50 (µM)NTCP IC50 (µM)Reference(s)
Fasiglifam (TAK-875) 23 to >502.412.283.9810.9[9][10][11]
Xelaglifam >10-fold safer margin than FasiglifamNot ReportedNot ReportedNot ReportedNot Reported[12]
CPL207280 ~10-fold less active than FasiglifamNot ReportedNot ReportedNot ReportedNot Reported[10]
IDG16177 Lower DILI potential than FasiglifamNot ReportedNot ReportedNot ReportedNot Reported[13]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher IC50 value indicates lower inhibitory activity and potentially a better safety profile in this context.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of GPR40 agonists. Below are summaries of key experimental protocols cited in the comparison.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation, a hallmark of the Gαq signaling pathway.

  • Cell Culture: HEK293 cells stably expressing human GPR40 are cultured overnight in 96-well microtiter plates.[14]

  • Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 4 dye). The cells are incubated to allow the dye to enter the cells.[14][15]

  • Compound Addition: The cell plate and a plate containing serial dilutions of the test compounds are placed in a kinetic fluorescence plate reader (e.g., FLIPR®).[14]

  • Data Acquisition: A baseline fluorescence reading is taken. The instrument then adds the test compounds to the cells, and the change in fluorescence, indicating calcium mobilization, is recorded over time.[16]

  • Analysis: The fluorescence data is used to generate dose-response curves and calculate EC50 values.

Calcium_Flux_Workflow start Start seed_cells Seed GPR40-expressing HEK293 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight load_dye Load cells with Calcium-sensitive dye (e.g., Fluo-8 AM) incubate_overnight->load_dye incubate_dye Incubate (1h, 25°C, dark) load_dye->incubate_dye place_in_reader Place cell and compound plates in FLIPR® incubate_dye->place_in_reader prepare_compounds Prepare serial dilutions of GPR40 agonists prepare_compounds->place_in_reader read_baseline Record baseline fluorescence place_in_reader->read_baseline add_compound Add agonist compounds read_baseline->add_compound read_response Measure fluorescence change over time add_compound->read_response analyze Analyze data: Generate dose-response curves Calculate EC50 read_response->analyze end End analyze->end

Fig. 2: Calcium Flux Assay Workflow
Bile Salt Export Pump (BSEP) Inhibition Assay

This in vitro assay is critical for assessing the potential of a compound to cause cholestatic drug-induced liver injury.

  • Assay System: The most common system uses inverted membrane vesicles prepared from insect cells (e.g., Sf9) that overexpress human BSEP.[6][11]

  • Probe Substrate: A radiolabeled or fluorescently tagged BSEP substrate, typically taurocholic acid (TCA), is used.[11]

  • Incubation: The BSEP-containing membrane vesicles are incubated with the probe substrate and varying concentrations of the test compound in the presence of ATP. ATP provides the energy for the active transport of the substrate into the vesicles.

  • Separation: The reaction is stopped, and the vesicles are separated from the incubation medium, typically by rapid filtration.

  • Quantification: The amount of probe substrate transported into the vesicles is quantified using liquid scintillation counting (for radiolabeled substrates) or fluorescence/mass spectrometry.

  • Analysis: The inhibition of substrate transport by the test compound is used to calculate an IC50 value. A lower IC50 indicates stronger inhibition and a higher risk of DILI.

GLP-1 Secretion Assay

This assay evaluates the ability of GPR40 agonists, particularly AgoPAMs, to stimulate incretin release from enteroendocrine cells.

  • Cell Culture: A murine enteroendocrine cell line, such as STC-1 or GLUTag cells, is cultured in 96-well plates.[17][18]

  • Stimulation: The cultured cells are washed and then incubated with the test compounds in a buffer. Positive controls like forskolin (B1673556) (a cAMP activator) are often used.[19]

  • Sample Collection: After a defined incubation period (e.g., 2 hours), the supernatant (basal media) is collected.[19]

  • Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[19]

  • Analysis: The increase in GLP-1 secretion in response to the test compound is quantified and compared to vehicle controls.

Logical Progression in GPR40 Agonist Development

The development of GPR40 agonists has followed a logical progression, driven by the need to improve upon the efficacy and safety profile of earlier compounds.

GPR40_Development_Logic fasiglifam Fasiglifam (Partial Agonist) - Potent glucose lowering - Gαq signaling liver_toxicity Clinical Discontinuation (Drug-Induced Liver Injury) fasiglifam->liver_toxicity ago_pams AgoPAMs (Full Agonists) (e.g., AM-1638) - Dual Gαq/Gαs signaling - Incretin (GLP-1) secretion - Potential for greater efficacy fasiglifam->ago_pams Efficacy Enhancement mechanism_id Mechanism Identified: Bile Salt Transporter (BSEP) Inhibition liver_toxicity->mechanism_id new_gen Newer Generation Agonists (e.g., Xelaglifam, CPL207280) - Designed for reduced BSEP inhibition - Improved safety profile mechanism_id->new_gen Safety Improvement ago_pams->new_gen future Future Directions: - Optimize efficacy and safety - Explore combination therapies new_gen->future

Fig. 3: Logical Flow of GPR40 Agonist Development

Conclusion

Fasiglifam demonstrated the clinical potential of GPR40 agonism for glycemic control. However, its development was halted by liver safety concerns, primarily linked to the inhibition of bile salt transporters. Subsequent research has focused on two key areas: enhancing efficacy through the development of full agonists (AgoPAMs) that engage the enteroinsular axis, and improving safety by designing agonists with minimal interaction with hepatobiliary transporters. Newer compounds like Xelaglifam and CPL207280 show promise in this regard, exhibiting potent GPR40 activation with a significantly improved in vitro safety profile compared to Fasiglifam. The continued exploration of this target class, with a clear understanding of the structure-activity relationships governing both efficacy and toxicity, holds potential for the development of a safe and effective new class of oral antidiabetic agents.

References

A Comparative Analysis of Fasiglifam (TAK-875) and Sulfonylureas for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fasiglifam (B1672068) (TAK-875), a selective G protein-coupled receptor 40 (GPR40) agonist, and sulfonylureas, a long-standing class of insulin (B600854) secretagogues, both target pancreatic β-cells to enhance insulin secretion in patients with type 2 diabetes. However, their distinct mechanisms of action lead to significant differences in their efficacy profiles, safety concerns, and overall clinical utility. This guide provides a detailed comparison of Fasiglifam and sulfonylureas, supported by experimental data, to inform research and drug development efforts in the field of diabetes.

Mechanism of Action: A Tale of Two Pathways

Fasiglifam and sulfonylureas stimulate insulin secretion through different cellular pathways.

Fasiglifam acts as an agonist for GPR40, a receptor activated by free fatty acids.[1][2] Its mechanism is glucose-dependent, meaning it primarily enhances insulin secretion in the presence of elevated blood glucose levels.[1][3] This glucose dependency is a key feature that theoretically reduces the risk of hypoglycemia.[1] Upon binding to GPR40 on pancreatic β-cells, Fasiglifam activates a Gαq signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] The combined effect is an amplification of glucose-stimulated insulin secretion.[1]

Sulfonylureas , in contrast, function by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[4][5][6] This binding inhibits the channel, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of calcium and subsequent exocytosis of insulin-containing granules.[6] This mechanism is largely independent of blood glucose levels, which contributes to a higher risk of hypoglycemia.[1]

Efficacy: A Look at the Numbers

Clinical trials have demonstrated the glycemic-lowering effects of both Fasiglifam and sulfonylureas.

Efficacy ParameterFasiglifam (TAK-875)Sulfonylureas (Glimepiride)PlaceboStudy Details
Change in HbA1c from Baseline (24 weeks) -0.57% (25 mg) -0.83% (50 mg)[7][8]Not directly compared in this study+0.16%[7][8]Phase III, randomized, double-blind, placebo-controlled trial in Japanese patients with T2D inadequately controlled by diet and exercise.[7][8]
Change in HbA1c from Baseline (12 weeks) Significant reductions (≥1.0% with ≥50 mg doses)[9]Comparable reductions to Fasiglifam 50 mg[9]Statistically significant difference from Fasiglifam[9]Phase II, 12-week study in patients with T2DM.[9]
Change in Fasting Plasma Glucose (FPG) Significant reduction from week 2 onwards[7][8]Not specified in this studyNo significant change[7][8]Phase III, 24-week trial in Japanese patients.[7][8]

Safety Profile: A Key Differentiator

The safety profiles of Fasiglifam and sulfonylureas differ significantly, particularly concerning hypoglycemia and liver function.

Safety ParameterFasiglifam (TAK-875)SulfonylureasStudy Details
Hypoglycemia Low risk; reported in 1 patient on 50 mg in one study.[7][8] Negligible with monotherapy, more common with sulfonylurea combination.[10]Higher risk compared to metformin (B114582) and other oral antidiabetics.[11][12][13][14][15][16] The risk is increased with higher doses and in patients with impaired kidney function.[12][13][15]Multiple cohort studies and meta-analyses.[11][12][13][14][15][16]
Liver Safety Development terminated due to liver safety concerns. [7][9][10] Increased incidence of elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[17]Generally considered safe for the liver, though rare cases of hepatotoxicity have been reported.Global clinical trial program for Fasiglifam.[9][17]
Body Weight No clinically meaningful changes.[7][8]Associated with weight gain.[18]Clinical trial data.[7][8][18]
Cardiovascular Safety No significant increase in major adverse cardiovascular events compared to placebo in a terminated cardiovascular outcomes trial.[17]Some studies suggest a potential increased risk of cardiovascular events and all-cause mortality compared to other antidiabetic drugs.[16][19]Meta-analyses and dedicated cardiovascular outcome trials.[16][17][19]

Experimental Protocols

Phase III Clinical Trial of Fasiglifam (Example)

A representative experimental protocol for a Phase III trial evaluating Fasiglifam would typically involve the following:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7][8]

  • Participants: Patients with type 2 diabetes inadequately controlled with diet and exercise, or on a stable dose of metformin. Inclusion criteria often specify a baseline HbA1c range (e.g., 7.0% to 10.0%).[20]

  • Intervention: Patients are randomized to receive a once-daily oral dose of Fasiglifam (e.g., 25 mg or 50 mg), an active comparator (like a sulfonylurea or sitagliptin), or a placebo for a specified duration (e.g., 24 or 52 weeks).[7][10]

  • Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from baseline to the end of the treatment period.[7][8][20]

  • Secondary Efficacy Endpoints: These may include the change in fasting plasma glucose, the proportion of patients achieving a target HbA1c, and changes in other glycemic parameters.[7][8]

  • Safety Assessments: Safety is monitored through the recording of all adverse events, with a particular focus on hypoglycemia and liver function tests (ALT, AST, bilirubin).[10][17] Body weight and vital signs are also regularly monitored.

Visualizing the Mechanisms and Workflow

Signaling Pathways

Fasiglifam_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Fasiglifam Fasiglifam (TAK-875) GPR40 GPR40 Fasiglifam->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicle Insulin Vesicle Ca_release->Insulin_Vesicle Promotes fusion of PKC->Insulin_Vesicle Potentiates exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Leads to

Caption: Fasiglifam's GPR40-mediated signaling pathway.

Sulfonylurea_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Sulfonylurea Sulfonylurea KATP_Channel KATP Channel (SUR1/Kir6.2) Sulfonylurea->KATP_Channel Binds to SUR1 and inhibits K_ion K⁺ KATP_Channel->K_ion Prevents K⁺ efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Allows influx of Depolarization Membrane Depolarization K_ion->Depolarization Depolarization->VGCC Opens Ca_influx Ca²⁺ Influx Ca_ion->Ca_influx Insulin_Vesicle Insulin Vesicle Ca_influx->Insulin_Vesicle Promotes fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Leads to

Caption: Sulfonylurea's KATP channel-mediated signaling pathway.

Experimental Workflow

Clinical_Trial_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HbA1c, FPG, Vitals, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_F Treatment Arm: Fasiglifam Randomization->Treatment_F Treatment_S Treatment Arm: Sulfonylurea Randomization->Treatment_S Treatment_P Treatment Arm: Placebo Randomization->Treatment_P Follow_up Follow-up Visits (e.g., Weeks 2, 4, 8, 12, 24) Treatment_F->Follow_up Treatment_S->Follow_up Treatment_P->Follow_up Endpoint End of Treatment Assessment (Primary & Secondary Endpoints) Follow_up->Endpoint Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis

Caption: Generalized workflow for a comparative clinical trial.

Conclusion

Fasiglifam represented a novel, glucose-dependent approach to insulin secretion with a low intrinsic risk of hypoglycemia. However, its development was halted due to significant liver safety concerns, highlighting the importance of thorough long-term safety evaluations for new drug candidates.[7][10] Sulfonylureas remain a widely used and cost-effective option for glycemic control, but their use is associated with a higher risk of hypoglycemia and potential for weight gain.[11][12][13][15][16][18] The contrasting profiles of these two drug classes underscore the ongoing need for novel therapies for type 2 diabetes that offer both robust glycemic control and a favorable safety profile. The insights gained from the development and subsequent termination of Fasiglifam provide valuable lessons for future drug discovery and development in this therapeutic area.

References

Fasiglifam's Efficacy in Sulfonylurea-Unresponsive Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Fasiglifam, a selective G protein-coupled receptor 40 (GPR40) agonist, in preclinical models of type 2 diabetes that have developed unresponsiveness to sulfonylurea therapy. The performance of Fasiglifam is contrasted with that of sulfonylureas, and a discussion of other potential therapeutic alternatives is included, supported by available experimental data.

Executive Summary

Fasiglifam has demonstrated significant glucose-lowering effects in rat models of type 2 diabetes that are resistant to sulfonylurea treatment. In these models, Fasiglifam not only improves glucose tolerance but also maintains its efficacy over prolonged treatment periods, a notable advantage over sulfonylureas which exhibit secondary failure. While direct comparative experimental data in sulfonylurea-unresponsive models is limited for other classes of oral antidiabetic drugs, their distinct mechanisms of action suggest they may also offer viable therapeutic options. The development of Fasiglifam was, however, terminated in Phase III clinical trials due to concerns regarding liver safety, an important consideration in the evaluation of its overall therapeutic potential.

Comparative Efficacy in a Sulfonylurea-Unresponsive Rat Model

A key study investigated the efficacy of Fasiglifam in neonatal streptozotocin (B1681764) (N-STZ-1.5) induced diabetic rats that were rendered unresponsive to the sulfonylurea, glibenclamide, through chronic treatment.

Quantitative Data Summary

The following tables summarize the key findings from an oral glucose tolerance test (OGTT) in these sulfonylurea-unresponsive rats.

Table 1: Effect of Acute Administration of Fasiglifam and Glimepiride on Glucose AUC in Sulfonylurea-Unresponsive N-STZ-1.5 Rats [1]

Treatment GroupDoseChange in Glucose AUC (%)
Fasiglifam3 mg/kg-25.3
Glimepiride10 mg/kg-20.0
CombinationFasiglifam (3 mg/kg) + Glimepiride (10 mg/kg)-43.1

Table 2: Long-term Efficacy of Fasiglifam vs. Glibenclamide in N-STZ-1.5 Rats [1]

Treatment GroupDaily DoseEfficacy at 4 WeeksEfficacy at 15 Weeks
Glibenclamide10 mg/kgCompletely diminishedNot effective
Fasiglifam10 mg/kgMaintainedMaintained

Table 3: Comparative Efficacy in an Initial Oral Glucose Tolerance Test in Diabetic N-STZ-1.5 Rats [1]

Treatment GroupDoseChange in Glucose AUC (%)
Fasiglifam3-30 mg/kg-37.6 (at maximal effective dose)
Glibenclamide-12.3 (at maximal effective dose)

Experimental Protocols

Induction of Sulfonylurea-Unresponsive Diabetic Rat Model[1]
  • Animal Model: Male neonatally streptozotocin-induced diabetic rats (N-STZ-1.5). Diabetes is induced by a single intraperitoneal injection of streptozotocin (100 mg/kg) to 1.5-day-old rat pups.

  • Induction of Sulfonylurea Unresponsiveness: At 8 weeks of age, the diabetic rats receive daily oral administration of glibenclamide at a dose of 10 mg/kg for 15 consecutive weeks. This prolonged treatment leads to a state of desensitization to the glucose-lowering effects of sulfonylureas.

Oral Glucose Tolerance Test (OGTT)[1]
  • Fasting: Rats are fasted for 16-18 hours prior to the test.

  • Drug Administration: The test compound (Fasiglifam, glibenclamide, or vehicle) is administered orally.

  • Glucose Challenge: 30 minutes after drug administration, a glucose solution (2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Signaling_Pathways cluster_fasiglifam Fasiglifam (GPR40 Agonist) Pathway cluster_sulfonylurea Sulfonylurea Pathway Fasiglifam Fasiglifam GPR40 GPR40 Fasiglifam->GPR40 PLC Phospholipase C GPR40->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Insulin_Exocytosis_F Insulin (B600854) Exocytosis Ca_release->Insulin_Exocytosis_F PKC->Insulin_Exocytosis_F Sulfonylurea Sulfonylurea SUR1 SUR1 Subunit Sulfonylurea->SUR1 K_ATP K-ATP Channel SUR1->K_ATP Inhibition Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opening Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Exocytosis_S Insulin Exocytosis Ca_influx->Insulin_Exocytosis_S

Caption: Signaling pathways for Fasiglifam and Sulfonylureas in pancreatic β-cells.

Experimental Workflow

Experimental_Workflow cluster_model Model Development cluster_testing Efficacy Testing A Induce Diabetes in Neonatal Rats (Streptozotocin) B Chronic Glibenclamide Treatment (15 weeks) A->B C Confirmation of Sulfonylurea Unresponsiveness B->C D Fasting (16-18 hours) C->D E Administer Test Compound (Fasiglifam, Glibenclamide, Vehicle) D->E F Oral Glucose Challenge (2 g/kg) E->F G Serial Blood Glucose Monitoring F->G H Data Analysis (AUC Calculation) G->H

Caption: Workflow for assessing drug efficacy in sulfonylurea-unresponsive diabetic rats.

Comparison with Other Therapeutic Alternatives

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin)
  • Mechanism of Action: DPP-4 inhibitors increase the levels of incretin (B1656795) hormones (GLP-1 and GIP) by inhibiting their degradation. Incretins enhance glucose-dependent insulin secretion and suppress glucagon (B607659) secretion.

  • Potential in Sulfonylurea Failure: By acting through a different pathway than sulfonylureas, DPP-4 inhibitors may be effective when sulfonylurea therapy fails. Clinical studies have shown that adding a DPP-4 inhibitor to a sulfonylurea can improve glycemic control, though with an increased risk of hypoglycemia[2][3][4].

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors (e.g., Dapagliflozin)
  • Mechanism of Action: SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and a reduction in blood glucose levels. This mechanism is independent of insulin secretion.

  • Potential in Sulfonylurea Failure: Due to their insulin-independent mechanism, SGLT2 inhibitors are expected to be effective in patients with sulfonylurea failure. Studies have shown that adding an SGLT2 inhibitor to sulfonylurea therapy improves glycemic control[5][6].

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Liraglutide)
  • Mechanism of Action: GLP-1 receptor agonists mimic the action of the native incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety.

  • Potential in Sulfonylurea Failure: Similar to DPP-4 inhibitors, GLP-1 receptor agonists act via the incretin pathway and are therefore a viable option in cases of sulfonylurea unresponsiveness. Clinical trials have demonstrated the efficacy of GLP-1 receptor agonists in patients inadequately controlled on sulfonylureas[7][8][9].

Logical Relationship of Drug Comparison

Drug_Comparison cluster_treatments Therapeutic Options A Sulfonylurea Unresponsive Patient Population B Fasiglifam (GPR40 Agonist) A->B Direct Experimental Data (Preclinical) C DPP-4 Inhibitors A->C Indirect Evidence (Different MOA) D SGLT2 Inhibitors A->D Indirect Evidence (Different MOA) E GLP-1 Receptor Agonists A->E Indirect Evidence (Different MOA)

Caption: Logical relationship of therapeutic options for sulfonylurea-unresponsive diabetes.

Conclusion and Future Directions

Fasiglifam has demonstrated promising preclinical efficacy in overcoming sulfonylurea resistance by acting through the GPR40 pathway to stimulate glucose-dependent insulin secretion. The available data from rat models clearly indicate its superiority over continued sulfonylurea therapy in this context. However, the termination of its clinical development due to liver safety concerns presents a significant hurdle.

For researchers and drug development professionals, the findings on Fasiglifam underscore the potential of targeting GPR40 for the treatment of type 2 diabetes, particularly in patient populations with limited therapeutic options. Future research could focus on developing GPR40 agonists with an improved safety profile. Furthermore, head-to-head preclinical and clinical studies are warranted to directly compare the efficacy and safety of GPR40 agonists with other established second- and third-line therapies, such as DPP-4 inhibitors, SGLT2 inhibitors, and GLP-1 receptor agonists, in the specific context of sulfonylurea failure. This will be crucial for defining the future therapeutic landscape for this challenging patient population.

References

Fasiglifam in Glycemic Control: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fasiglifam (B1672068) (TAK-875), a selective G protein-coupled receptor 40 (GPR40) agonist, was developed for the treatment of type 2 diabetes mellitus (T2DM). It enhances glucose-dependent insulin (B600854) secretion, offering a novel mechanism for glycemic control. Despite promising efficacy, the clinical development of fasiglifam was terminated due to concerns regarding liver safety.[1][2] This guide provides a comprehensive comparison of fasiglifam's glycemic control efficacy with other established oral antidiabetic agents, supported by data from key clinical trials.

Comparative Efficacy in Glycemic Control

Clinical trial data demonstrate that fasiglifam significantly improves glycemic parameters in patients with T2DM. The following tables summarize the key findings from phase III clinical trials of fasiglifam and compare them with data from trials of a sulfonylurea (glimepiride) and a dipeptidyl peptidase-4 (DPP-4) inhibitor (sitagliptin).

Table 1: Change in HbA1c from Baseline
TreatmentDosageStudy DurationMean Baseline HbA1c (%)Mean Change from Baseline (%)Placebo-Corrected Change (%)Reference
Fasiglifam 25 mg24 weeks~8.1-0.57-0.73[1][2]
50 mg24 weeks~8.1-0.83-0.99[1][2]
Glimepiride (B1671586) 1-8 mg10 weeksNot Specified-1.4 (vs. placebo)-1.4[3]
1-8 mg14 weeks~8.5-1.2 to -1.9Not Applicable[3]
Sitagliptin (B1680988) 100 mg24 weeks~8.0-0.79-0.79[4]
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline
TreatmentDosageStudy DurationMean Baseline FPG (mmol/L)Mean Change from Baseline (mmol/L)Placebo-Corrected Change (mmol/L)Reference
Fasiglifam 25 mg24 weeks~9.4-1.40-1.23[2]
50 mg24 weeks~9.4-1.41-1.24[2]
Glimepiride 1-8 mg10 weeksNot Specified-2.6 (vs. placebo)-2.6[3]
Sitagliptin 100 mg24 weeks~10.1-1.0-1.0[4]
Table 3: Proportion of Patients Achieving HbA1c <7.0%
TreatmentDosageStudy DurationPercentage of Patients Achieving TargetReference
Fasiglifam 25 mg24 weeks30.2%[1][2]
50 mg24 weeks54.8%[1][2]
Glimepiride 1-8 mg10 weeks69% (HbA1c <7.2%)[3]
Sitagliptin 100 mg24 weeks~47%[5]

Experimental Protocols

The data presented above are derived from randomized, double-blind, placebo-controlled phase III clinical trials. Below are the generalized methodologies for the key studies cited.

Fasiglifam Phase III Trial Methodology
  • Objective : To assess the efficacy and safety of fasiglifam monotherapy in patients with type 2 diabetes inadequately controlled with diet and exercise.[1][3]

  • Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][3]

  • Patient Population : Adults with T2DM and a baseline HbA1c between 7.0% and 10.5%.[3]

  • Intervention : Patients were randomized to receive once-daily oral doses of fasiglifam (25 mg or 50 mg) or placebo for 24 weeks.[1]

  • Primary Efficacy Endpoint : Change from baseline in HbA1c at week 24.[1][3]

  • Secondary Efficacy Endpoints : Change from baseline in fasting plasma glucose, and the proportion of patients achieving an HbA1c target of <7.0%.[1][2]

Glimepiride Clinical Trial Methodology (General)
  • Objective : To evaluate the efficacy and safety of glimepiride monotherapy in patients with type 2 diabetes.

  • Study Design : Typically multicenter, randomized, double-blind, placebo-controlled trials.[3]

  • Patient Population : Adults with T2DM who are not adequately controlled by diet and exercise alone.

  • Intervention : Patients receive glimepiride (with doses ranging from 1 mg to 8 mg daily) or placebo.[3]

  • Primary Efficacy Endpoint : Change in HbA1c from baseline.[3]

  • Secondary Efficacy Endpoints : Changes in fasting and postprandial plasma glucose.[3][6]

Sitagliptin Monotherapy Trial Methodology
  • Objective : To assess the efficacy and safety of sitagliptin monotherapy in patients with type 2 diabetes with inadequate glycemic control on diet and exercise.[4]

  • Study Design : A randomized, double-blind, placebo-controlled study.[4]

  • Patient Population : Patients with T2DM and a baseline HbA1c typically between 7.0% and 10.0%.

  • Intervention : Patients were randomized to receive sitagliptin (commonly 100 mg once daily) or placebo for a duration of 24 weeks.[4]

  • Primary Efficacy Endpoint : Change from baseline in HbA1c.[4]

  • Secondary Efficacy Endpoints : Changes in fasting plasma glucose and 2-hour postprandial glucose.[4]

Signaling Pathway and Experimental Workflow

GPR40 Signaling Pathway

Fasiglifam exerts its effects by activating GPR40, a receptor for free fatty acids, which is highly expressed in pancreatic β-cells.[7] The activation of GPR40 by an agonist like fasiglifam initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Fasiglifam Fasiglifam GPR40 GPR40 Fasiglifam->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER PKC PKC DAG->PKC Insulin_Vesicles Insulin Vesicle Exocytosis Ca_ER->Insulin_Vesicles PKC->Insulin_Vesicles Insulin_Secretion Insulin_Secretion Insulin_Vesicles->Insulin_Secretion Leads to Clinical_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Eligible Patients Treatment_Period Treatment Period (e.g., 24 Weeks) Randomization->Treatment_Period Assignment to Groups (Drug vs. Placebo/Comparator) Follow_Up Follow_Up Treatment_Period->Follow_Up Data_Analysis Data_Analysis Follow_Up->Data_Analysis

References

Fasiglifam (TAK-875) Phase III Trials: A Comparative Analysis of a Promising Agent Derailed by Safety Concerns

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction: Fasiglifam (TAK-875) was a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Developed by Takeda Pharmaceuticals, it represented a novel, glucose-dependent mechanism for stimulating insulin (B600854) secretion, which promised effective glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[1][3] Despite showing significant efficacy in Phase II and early Phase III trials, the entire clinical development program was voluntarily terminated in December 2013 due to the emergence of a significant liver safety signal.[3][4][5]

This guide provides a detailed comparison of Fasiglifam's safety and efficacy data from its clinical trial program against key comparators, placebo and glimepiride. It summarizes the quantitative data available up to the point of termination, details the experimental protocols of the key studies, and visualizes the underlying biological and clinical pathways.

Efficacy Data Comparison

Fasiglifam demonstrated a robust, dose-dependent reduction in glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG). The most comprehensive efficacy data comes from a 24-week, Phase III monotherapy trial in Japanese patients and a 12-week, Phase II trial that included an active comparator, glimepiride.

Table 1: Glycemic Efficacy of Fasiglifam vs. Placebo (24 Weeks)
ParameterPlacebo (n=67)Fasiglifam 25 mg (n=63)Fasiglifam 50 mg (n=62)
Mean Change in HbA1c from Baseline +0.16%-0.57%-0.83%
Patients Achieving HbA1c <6.9% 13.8%30.2%54.8%
P-value vs. Placebo for HbA1c Change-<0.0001<0.0001

Data sourced from a Phase III, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise.[6]

Table 2: Glycemic Efficacy of Fasiglifam vs. Glimepiride and Placebo (12 Weeks, Phase II)
ParameterPlacebo (n=61)Glimepiride 4 mg (n=62)Fasiglifam 50 mg (n=61)Fasiglifam 100 mg (n=60)
Mean Change in HbA1c from Baseline -0.1%-1.2%-1.2%-1.5%
Mean Change in FPG from Baseline (mmol/L) +0.4 mmol/L-2.4 mmol/L-1.9 mmol/L-2.4 mmol/L

Data sourced from a Phase II, randomized, double-blind, placebo- and active-controlled study. Efficacy of Fasiglifam was shown to be comparable to glimepiride.[3]

Safety Data Comparison

The critical factor leading to the discontinuation of Fasiglifam was drug-induced liver injury (DILI). This was identified through routine safety monitoring in the large cardiovascular outcomes trial. While overall adverse events were often comparable to placebo, a clear and statistically significant signal of hepatocellular injury emerged.

Table 3: Key Safety Findings - Liver Enzyme Elevations
ParameterPlacebo (n=1,603)Fasiglifam (n=1,604)P-value
Incidence of ALT or AST ≥3x ULN 0.5%2.1%<0.001
Incidence of ALT or AST ≥10x ULN 0.06%0.31%<0.001
Mean Change in AST from Baseline (units/L) -1.0+2.4<0.001

*ULN: Upper Limit of Normal. Data from the terminated cardiovascular outcomes safety trial.[3]

While no cases fully met the criteria for Hy's Law (a prognostic indicator for severe DILI), one "near Hy's Law case" was reported (ALT >20x ULN and total bilirubin (B190676) 1.6x ULN).[3] The pattern of liver injury was determined to be hepatocellular.[4]

Table 4: General and Hypoglycemic Adverse Events
ParameterPlaceboFasiglifamGlimepiride
Overall Treatment-Emergent AEs Similar incidence to Fasiglifam in monotherapy trials[6]Similar incidence to placebo in monotherapy trials[6]Not directly reported in Phase III
Incidence of Hypoglycemia (Phase II) 3%2% (at doses up to 100mg)19%

Hypoglycemia data from the 12-week Phase II trial, highlighting Fasiglifam's primary intended benefit over sulfonylureas.[3]

Experimental Protocols

Key Phase III Efficacy and Safety Trial (Japanese Monotherapy)
  • Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 192 Japanese patients with type 2 diabetes inadequately controlled by diet and exercise alone.

  • Intervention: Patients were randomized (1:1:1) to receive once-daily oral doses of Fasiglifam 25 mg, Fasiglifam 50 mg, or a matching placebo.

  • Duration: 24 weeks of treatment.

  • Primary Endpoint: The primary efficacy measure was the change in HbA1c from baseline to week 24.

  • Secondary Endpoints: Included the percentage of patients achieving an HbA1c target of <6.9% and changes in fasting plasma glucose.[6] Safety assessments included monitoring of adverse events and clinical laboratory values.

Cardiovascular Outcomes Safety Trial (Terminated)
  • Study Design: A Phase III, global, multicenter, randomized, double-blind, placebo-controlled, two-arm trial.[3]

  • Patient Population: The trial intended to enroll 5,000 participants with type 2 diabetes and high cardiovascular risk. At termination, 3,207 participants had been enrolled.[3]

  • Intervention: Patients were randomized to receive either Fasiglifam or a matching placebo, in addition to their standard of care for diabetes and cardiovascular disease.[3]

  • Primary Endpoint: The primary outcome was the time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, and hospitalization for unstable angina.[3]

  • Safety Monitoring: An independent Data Monitoring Committee (DMC) and a dedicated Liver Safety Evaluation Committee (LSEC) were established to monitor unblinded safety data at regular intervals, which ultimately led to the recommendation to halt the program.[3]

Mandatory Visualizations

Mechanism of Action: GPR40 Signaling Pathway

GPR40_Signaling cluster_membrane Pancreatic β-cell Membrane cluster_cell Intracellular Signaling fasiglifam Fasiglifam (Agonist) gpr40 GPR40/FFAR1 Receptor fasiglifam->gpr40 Binds gq Gαq Protein gpr40->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release insulin_vesicle Insulin Vesicles ca_release->insulin_vesicle Promotes Trafficking pkc->insulin_vesicle Potentiates exocytosis Insulin Exocytosis insulin_vesicle->exocytosis glucose Glucose Metabolism (High Glucose Prerequisite) glucose->ca_release Enables Signaling

Caption: Fasiglifam activates the GPR40 receptor, leading to glucose-dependent insulin secretion.

Experimental Workflow: Phase III CV Outcomes Trial

clinical_trial_workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment cluster_followup Phase 4: Follow-up & Monitoring cluster_termination Study Termination p1 Patient Population (T2D at high CV risk) p2 Informed Consent p1->p2 p3 Screening for Inclusion/Exclusion Criteria p2->p3 rand Randomization (1:1) p3->rand arm1 Fasiglifam + Standard of Care rand->arm1 arm2 Placebo + Standard of Care rand->arm2 fu Ongoing Follow-up Visits arm1->fu arm2->fu safety Safety Monitoring (AEs, Labs, Liver Function Tests) fu->safety efficacy Efficacy Assessment (Time to first MACE) fu->efficacy dmc DMC / LSEC Review safety->dmc liver_signal Liver Safety Signal Identified dmc->liver_signal terminate Program Terminated liver_signal->terminate

Caption: Workflow of the terminated Fasiglifam cardiovascular outcomes safety trial.

References

A Comparative Analysis of Fasiglifam and Glimepiride for the Treatment of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of fasiglifam (B1672068) (TAK-875) and glimepiride (B1671586), two oral hypoglycemic agents for the management of type 2 diabetes mellitus (T2DM). While glimepiride is an established second-generation sulfonylurea, fasiglifam, a novel G protein-coupled receptor 40 (GPR40) agonist, had its development terminated in late-stage clinical trials due to safety concerns. This comparison aims to provide an objective overview of their mechanisms of action, clinical efficacy, safety profiles, and the experimental designs of key comparative studies.

Mechanism of Action: Distinct Signaling Pathways

Fasiglifam and glimepiride both stimulate insulin (B600854) secretion from pancreatic β-cells, but through different molecular pathways.

Fasiglifam acts as a GPR40 agonist. GPR40, also known as free fatty acid receptor 1 (FFAR1), is activated by long-chain fatty acids. Fasiglifam's activation of GPR40 is glucose-dependent, meaning it potentiates insulin secretion primarily in the presence of elevated blood glucose levels.[1][2] This glucose dependency was a key feature of its therapeutic rationale, suggesting a lower intrinsic risk of hypoglycemia.[1][2] The signaling cascade involves the Gαq protein subunit, leading to the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which ultimately elevates intracellular calcium and enhances insulin granule exocytosis.

Glimepiride , a sulfonylurea, functions by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane.[3] This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium and subsequent insulin release.[3] Unlike fasiglifam, the action of glimepiride is not directly dependent on ambient glucose levels, which contributes to its higher risk of inducing hypoglycemia.[2]

Signaling_Pathways cluster_fasiglifam Fasiglifam Pathway cluster_glimepiride Glimepiride Pathway Fasiglifam Fasiglifam GPR40 GPR40 Receptor Fasiglifam->GPR40 Binds to Gaq Gαq Protein GPR40->Gaq Activates PLC Phospholipase C Gaq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Catalyzes Ca_F ↑ Intracellular Ca²⁺ IP3_DAG->Ca_F Leads to Insulin_F Insulin Secretion Ca_F->Insulin_F Triggers Glimepiride Glimepiride SUR1 SUR1 Subunit Glimepiride->SUR1 Binds to KATP K-ATP Channel SUR1->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Causes Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_G ↑ Intracellular Ca²⁺ Ca_Channel->Ca_G Allows Influx Insulin_G Insulin Secretion Ca_G->Insulin_G Triggers

Caption: Comparative Signaling Pathways of Fasiglifam and Glimepiride.

Clinical Efficacy

Clinical trials directly comparing fasiglifam and glimepiride demonstrated comparable efficacy in improving glycemic control.

Glycated Hemoglobin (HbA1c) Reduction

A Phase 2, randomized, double-blind, placebo-controlled trial by Burant et al. (2012) showed that after 12 weeks of treatment, fasiglifam at doses of 50 mg and higher achieved reductions in HbA1c that were comparable to glimepiride.[2][4] Similarly, a 24-week Phase 3 trial in a Japanese population (Kaku et al.) showed significant HbA1c reductions with fasiglifam.[5]

Study Treatment Group Baseline HbA1c (Mean) Change from Baseline in HbA1c (Least Squares Mean)
Burant et al. 2012 (Phase 2, 12 weeks) Fasiglifam 50 mg8.1%-1.12%
Fasiglifam 100 mg8.0%-1.02%
Fasiglifam 200 mg8.1%-0.93%
Glimepiride 4 mg8.1%-1.05%
Placebo8.0%-0.13%
Kaku et al. (Phase 3, 24 weeks) Fasiglifam 25 mgNot Reported-0.57%
Fasiglifam 50 mgNot Reported-0.83%
PlaceboNot Reported+0.16%
Fasting Plasma Glucose (FPG)

Both fasiglifam and glimepiride demonstrated significant reductions in fasting plasma glucose levels compared to placebo. In the Phase 2 trial, fasiglifam showed a dose-dependent reduction in FPG.[2][4] The Phase 3 trial by Kaku et al. also reported significant reductions in FPG with fasiglifam starting from week 2 of treatment.[5]

Study Treatment Group Change from Baseline in FPG (mg/dL)
Burant et al. 2012 (Phase 2, 12 weeks) Fasiglifam 50 mg-35.5
Glimepiride 4 mg-34.8
Placebo-3.6

Safety and Tolerability

The safety profiles of fasiglifam and glimepiride were markedly different, ultimately leading to the discontinuation of fasiglifam's development.

Hypoglycemia

A key differentiating safety feature was the incidence of hypoglycemia. Consistent with its glucose-dependent mechanism of action, fasiglifam was associated with a significantly lower risk of hypoglycemic events compared to glimepiride.[2][4]

Study Treatment Group Incidence of Hypoglycemia
Burant et al. 2012 (Phase 2, 12 weeks) Fasiglifam (all doses)2%
Glimepiride 4 mg19%
Placebo3%
Kaku et al. (Phase 3, 24 weeks) Fasiglifam 50 mgOne patient reported
PlaceboNo events reported
Liver Safety

The critical safety issue for fasiglifam was hepatotoxicity.[6] A pooled analysis of data from multiple clinical trials revealed an increased incidence of elevated liver enzymes (ALT and AST) in patients treated with fasiglifam compared to placebo and active comparators, including glimepiride.[6] This led to the termination of the fasiglifam clinical development program.[7][8]

Parameter (Pooled Analysis - Marcinak et al.) Fasiglifam (all doses) Glimepiride Placebo
ALT >3x Upper Limit of Normal (ULN) 2.7%0.8%0.5%
ALT >8x ULN 0.6% (25mg), 0.8% (50mg)0%0.1%
ALT >3x ULN & Total Bilirubin >2x ULN (Hy's Law) 0.1% (25mg), 0.2% (50mg)0%0.0%

Experimental Protocols

The key comparative clinical trials employed rigorous methodologies to assess the efficacy and safety of fasiglifam and glimepiride.

Phase 2 Trial (Burant et al., 2012; NCT01007097)
  • Design: A 12-week, randomized, double-blind, placebo- and active-comparator-controlled, multicenter trial.[4]

  • Patient Population: 426 patients with type 2 diabetes who had inadequate glycemic control with diet and exercise alone or with metformin (B114582) monotherapy.[4]

  • Interventions: Patients were randomized to receive once-daily oral doses of fasiglifam (6.25 mg, 25 mg, 50 mg, 100 mg, or 200 mg), glimepiride (4 mg), or placebo.[4]

  • Primary Outcome: Change in HbA1c from baseline to week 12.[4]

  • Secondary Outcomes: Changes in fasting plasma glucose, and safety assessments including the incidence of adverse events and hypoglycemia.[4]

Cardiovascular Safety Trial (NCT01609582)
  • Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, two-arm trial designed to evaluate the cardiovascular safety of fasiglifam.[8][9]

  • Patient Population: The trial intended to enroll 5,000 patients with type 2 diabetes at high risk for cardiovascular events.[8][9]

  • Interventions: Patients were randomized to receive fasiglifam or placebo in addition to their standard of care.[9]

  • Primary Outcome: Time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, and hospitalization for unstable angina.[8][9]

  • Status: The trial was terminated early due to the emerging liver safety concerns with fasiglifam.[7][8]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (Double-Blind) cluster_assessment Assessment cluster_analysis Data Analysis Patient_Pool T2DM Patient Pool (Inadequate Glycemic Control) Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Pool->Inclusion_Exclusion Randomize Randomization Inclusion_Exclusion->Randomize Yes Fasiglifam_Arm Fasiglifam Randomize->Fasiglifam_Arm Glimepiride_Arm Glimepiride Randomize->Glimepiride_Arm Placebo_Arm Placebo Randomize->Placebo_Arm Follow_Up Follow-up Period (e.g., 12 or 24 weeks) Fasiglifam_Arm->Follow_Up Glimepiride_Arm->Follow_Up Placebo_Arm->Follow_Up Efficacy_Endpoint Primary Efficacy Endpoint (Change in HbA1c) Follow_Up->Efficacy_Endpoint Safety_Endpoint Safety Endpoints (Adverse Events, Hypoglycemia, Liver Function) Follow_Up->Safety_Endpoint Data_Analysis Statistical Analysis Efficacy_Endpoint->Data_Analysis Safety_Endpoint->Data_Analysis

Caption: Generalized Workflow of Comparative Clinical Trials.

Conclusion

Fasiglifam, with its novel glucose-dependent mechanism of action, demonstrated comparable glycemic control to glimepiride with a significantly lower risk of hypoglycemia. This initially positioned it as a promising therapeutic agent for type 2 diabetes. However, the emergence of a significant liver safety signal in late-stage clinical trials led to the cessation of its development. This case underscores the critical importance of thorough long-term safety evaluation in drug development, even for compounds with promising efficacy and a theoretically favorable mechanism of action. Glimepiride remains a widely used and effective treatment for type 2 diabetes, though its use requires careful management to mitigate the risk of hypoglycemia. The story of fasiglifam serves as a valuable case study for researchers and drug development professionals, highlighting the complex interplay between efficacy, mechanism of action, and unforeseen safety challenges.

References

Cross-Species Comparison of Fasiglifam (TAK-875) Liver Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (B1672068) (TAK-875), a potent and selective agonist of G protein-coupled receptor 40 (GPR40), was a promising therapeutic candidate for the treatment of type 2 diabetes mellitus.[1] Despite demonstrating efficacy in glycemic control, its clinical development was halted in Phase III trials due to concerns of drug-induced liver injury (DILI).[2][3] Understanding the mechanisms and cross-species differences of Fasiglifam-induced hepatotoxicity is crucial for the development of safer GPR40 agonists and for improving preclinical safety assessment strategies. This guide provides a comprehensive comparison of Fasiglifam's liver toxicity across different species, supported by experimental data and detailed methodologies.

Mechanism of Liver Toxicity

The liver toxicity of Fasiglifam is not considered a direct consequence of GPR40 agonism but is rather attributed to the metabolic fate and off-target effects of the parent compound and its major metabolite. The primary mechanism involves the formation of a reactive acyl glucuronide metabolite (TAK-875AG).[4][5] Both Fasiglifam and TAK-875AG have been shown to inhibit key hepatobiliary transporters and impair mitochondrial function, leading to cholestasis and hepatocellular injury.[6][5][7][8]

Key mechanistic factors include:

  • Formation of Reactive Metabolites: Fasiglifam is metabolized in the liver to form a reactive acyl glucuronide (TAK-875AG). This metabolite can covalently bind to cellular proteins, a known risk factor for DILI.[6][5]

  • Inhibition of Bile Acid Transporters: Fasiglifam and its acyl glucuronide metabolite inhibit several important bile acid transporters, including the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Proteins (MRPs), specifically MRP2, MRP3, and MRP4.[6][5][8] Inhibition of these transporters disrupts bile acid homeostasis, leading to the intracellular accumulation of cytotoxic bile acids.[8]

  • Mitochondrial Dysfunction: Fasiglifam has been shown to inhibit mitochondrial respiration in HepG2 cells, specifically targeting Complex I and II of the electron transport chain.[6][5] This impairment of mitochondrial function can lead to cellular energy depletion and increased oxidative stress.

Fasiglifam_Toxicity_Pathway cluster_metabolism Hepatic Metabolism cluster_effects Hepatocellular Effects Fasiglifam Fasiglifam (TAK-875) UGT1A3 UGT1A3 Fasiglifam->UGT1A3 Glucuronidation BileAcidTransporters Bile Acid Transporters (BSEP, MRP2, MRP3, MRP4) Fasiglifam->BileAcidTransporters Inhibition Mitochondria Mitochondria (Complex I & II) Fasiglifam->Mitochondria Inhibition TAK875AG TAK-875 Acyl Glucuronide (Reactive Metabolite) UGT1A3->TAK875AG TAK875AG->BileAcidTransporters Inhibition Cholestasis Cholestasis BileAcidTransporters->Cholestasis Leads to OxidativeStress Oxidative Stress Mitochondria->OxidativeStress Increased HepatocellularInjury Hepatocellular Injury Cholestasis->HepatocellularInjury OxidativeStress->HepatocellularInjury

Caption: Proposed signaling pathway of Fasiglifam-induced liver toxicity.

Cross-species Comparison of Liver Toxicity

Significant differences in Fasiglifam-induced liver toxicity have been observed across preclinical species and humans. Dogs were found to be the most sensitive species in non-clinical studies, exhibiting overt liver injury, while rats were less susceptible.[1][9] These differences are largely attributed to variations in the metabolism and biliary elimination of Fasiglifam and its acyl glucuronide metabolite.[9]

Table 1: In Vitro and In Vivo Comparison of Fasiglifam Hepatotoxicity

ParameterHumanDogRat
In Vitro Cytotoxicity (TC50, µM) 56 - 68 (Primary Hepatocytes)[4]Data not availableData not available
Acyl Glucuronide (AG) Formation Moderate (in vitro)[6][5]High[5]Low[6][5]
Bile Concentration of Fasiglifam & AG Not applicableHigh (5-10 fold higher than rat)Low[9]
Bile Flow Rate Not applicableLow (4-8 fold lower than rat)[9]High[9]
In Vivo Liver Injury Increased ALT/AST[2][3]Granulomatous inflammation, crystal formation in bile ducts[9]Hepatocellular hypertrophy, single cell necrosis (at high doses)[5]

Table 2: Clinical Trial Data on Liver Enzyme Elevations in Humans

ParameterFasiglifam (any dose)PlaceboActive Comparators (Sitagliptin, Glimepiride)
ALT > 3x ULN 2.7%[3]0.5%[3]0.8%[3]
ALT or AST > 3x ULN 2.1%[2]0.5%[2]Not Reported
ALT or AST > 10x ULN 0.31%[2]0.06%[2]Not Reported
Adjudicated DILI (highly likely/probably) 0.64%[10]0.06%[10]0.06%[10]

Key Experimental Methodologies

The investigation of Fasiglifam's hepatotoxicity involved a combination of in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Hepatocytes Hepatocyte Culture (Human, Dog, Rat) Cytotoxicity Cytotoxicity Assays (ATP, Caspase 3/7) Hepatocytes->Cytotoxicity Metabolism Metabolite Identification (LC-MS) Hepatocytes->Metabolism Transporter Transporter Inhibition Assays (BSEP, MRPs) Hepatocytes->Transporter Mitochondria Mitochondrial Toxicity Assays (Seahorse, HepG2 Glucose/Galactose) Hepatocytes->Mitochondria AnimalModels Animal Models (Rat, Dog) ToxicityStudies Repeat-Dose Toxicity Studies AnimalModels->ToxicityStudies ClinicalChemistry Clinical Chemistry (ALT, AST, Bilirubin, Bile Acids) ToxicityStudies->ClinicalChemistry Histopathology Histopathology of Liver ToxicityStudies->Histopathology BileAnalysis Bile Analysis (Fasiglifam & Metabolite Conc.) ToxicityStudies->BileAnalysis

Caption: General experimental workflow for assessing Fasiglifam's hepatotoxicity.
In Vitro Hepatocyte Cytotoxicity Assay

  • Objective: To determine the direct cytotoxic potential of Fasiglifam and its metabolites on hepatocytes from different species.

  • Method:

    • Cell Culture: Primary hepatocytes from humans and dogs are cultured in 2D monolayers or 3D spheroids (e.g., human liver microtissues).[4]

    • Compound Treatment: Cells are treated with a range of concentrations of Fasiglifam or its metabolites for various durations (e.g., 24, 48 hours, or up to 14 days).[4]

    • Viability Assessment: Cell viability is assessed using assays that measure ATP content (e.g., CellTiter-Glo®) or caspase 3/7 activity as a marker of apoptosis.[4]

    • Data Analysis: The half-maximal toxic concentration (TC50) is calculated to quantify the cytotoxic potency.[4]

Bile Salt Export Pump (BSEP) Inhibition Assay
  • Objective: To evaluate the inhibitory effect of Fasiglifam and its metabolites on BSEP function.

  • Method:

    • Vesicle Preparation: Membrane vesicles expressing human BSEP are prepared from transfected cell lines (e.g., Sf9 cells).

    • Transport Assay: The ATP-dependent uptake of a radiolabeled BSEP substrate (e.g., [3H]-taurocholate) into the vesicles is measured in the presence and absence of various concentrations of the test compound.

    • Data Analysis: The concentration of the test compound that inhibits 50% of BSEP activity (IC50) is determined.

Mitochondrial Toxicity Assay (HepG2 Glucose vs. Galactose)
  • Objective: To assess the potential of Fasiglifam to induce mitochondrial dysfunction.

  • Method:

    • Cell Culture: HepG2 cells are cultured in media containing either glucose or galactose as the primary energy source. Cells grown in galactose-containing media are more reliant on mitochondrial oxidative phosphorylation for ATP production.[11]

    • Compound Treatment: Cells in both media conditions are treated with the test compound.

    • Viability Assessment: Cell viability is measured after a defined exposure period. A greater reduction in viability in the galactose medium compared to the glucose medium indicates mitochondrial toxicity.[11]

    • Seahorse XF Analyzer: For a more detailed analysis, oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) can be measured to directly assess mitochondrial respiration and glycolysis.[4][12]

Conclusion

The liver toxicity associated with Fasiglifam is a multifactorial process driven by the formation of a reactive acyl glucuronide metabolite, subsequent inhibition of critical bile acid transporters, and impairment of mitochondrial function.[6][4][5][8] Significant species differences in metabolism and biliary excretion explain the higher susceptibility of dogs to Fasiglifam-induced liver injury compared to rats.[9] The clinical data in humans confirmed a clear, albeit low-incidence, signal for hepatotoxicity.[2][3][10] This comprehensive understanding of the mechanistic basis and cross-species variability of Fasiglifam's liver toxicity provides valuable insights for the development of safer next-generation GPR40 agonists and underscores the importance of utilizing a multifaceted approach in preclinical safety assessment to better predict potential human DILI risk.

References

Validating GPR40 Target Engagement of Fasiglifam In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Fasiglifam (TAK-875) and other G protein-coupled receptor 40 (GPR40) agonists, focusing on the in vivo validation of GPR40 target engagement. The data presented herein is intended for researchers, scientists, and drug development professionals.

Fasiglifam is a selective GPR40 agonist that potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2] Its mechanism of action is primarily mediated through the Gαq signaling pathway.[1] This guide compares the in vivo performance of Fasiglifam with other notable GPR40 agonists: LY2881835, CPL207280, and AM-1638, using data from various preclinical rodent models.

Comparative In Vivo Efficacy of GPR40 Agonists

The following tables summarize the in vivo effects of Fasiglifam and comparator GPR40 agonists on key pharmacodynamic markers of target engagement: plasma glucose, insulin, and glucagon-like peptide-1 (GLP-1). These studies were primarily conducted in rodent models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats and diet-induced obese (DIO) mice.

Table 1: Effect of GPR40 Agonists on Plasma Glucose Levels during an Oral Glucose Tolerance Test (OGTT)

CompoundSpecies/ModelDose (mg/kg)Route of Administration% Glucose AUC Reduction vs. VehicleCitation(s)
Fasiglifam (TAK-875) ZDF rats10Oral37.6[2]
LY2881835 DIO mice10OralSignificant reduction (specific % not stated)
CPL207280 Wistar rats10OralSignificantly greater than Fasiglifam
AM-1638 BDF-DIO mice3OralSignificant reduction (specific % not stated)[3]

Table 2: Effect of GPR40 Agonists on Plasma Insulin Levels

CompoundSpecies/ModelDose (mg/kg)Route of AdministrationObservationCitation(s)
Fasiglifam (TAK-875) ZDF rats10OralIncreased plasma insulin levels[4]
LY2881835 ICR mice10OralDose-dependent enhancement in insulin secretion
CPL207280 Wistar rats10Oral2.5-fold greater insulin secretion than Fasiglifam
AM-1638 BDF-DIO mice3OralIncreased plasma insulin levels[3]

Table 3: Effect of GPR40 Agonists on Plasma GLP-1 Secretion

CompoundSpecies/ModelDose (mg/kg)Route of AdministrationObservationCitation(s)
Fasiglifam (TAK-875) Lean mice30OralMedian increase from 5.1 to 10.8 pmol/L[5]
LY2881835 Not specifiedNot specifiedNot specifiedSignificant increases in GLP-1 secretion
AM-1638 Lean mice30OralMedian increase from 5 to 29 pmol/L[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Oral Glucose Tolerance Test (OGTT) in Rodent Models

Objective: To assess the ability of a GPR40 agonist to improve glucose disposal following an oral glucose challenge.

Animal Models:

  • Zucker Diabetic Fatty (ZDF) rats

  • Diet-Induced Obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet)

  • Wistar rats

Procedure:

  • Acclimation and Fasting: Animals are acclimated to the housing conditions for at least one week. Prior to the test, animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein or another appropriate site.

  • Compound Administration: The GPR40 agonist or vehicle is administered orally via gavage at the specified dose.

  • Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.

  • Serial Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups and the vehicle control.

Measurement of Plasma Insulin and GLP-1

Objective: To determine the effect of GPR40 agonists on insulin and GLP-1 secretion.

Procedure:

  • Blood Collection: Blood samples collected during the OGTT or at other specified time points are collected into tubes containing an anticoagulant (e.g., EDTA) and a dipeptidyl peptidase-IV (DPP-IV) inhibitor to prevent GLP-1 degradation.

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • Hormone Quantification: Plasma insulin and active GLP-1 concentrations are measured using commercially available ELISA or multiplex assay kits according to the manufacturer's instructions.

  • Data Analysis: Hormone levels are compared between treatment groups and the vehicle control at each time point.

Visualizations

The following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for in vivo studies.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates InsulinVesicles Insulin Vesicles PKC->InsulinVesicles Promotes Exocytosis Ca_ER->InsulinVesicles Promotes Exocytosis Insulin Secretion Insulin Secretion InsulinVesicles->Insulin Secretion Fasiglifam Fasiglifam Fasiglifam->GPR40 Binds to

Caption: GPR40 signaling pathway activated by Fasiglifam.

Experimental_Workflow cluster_pre_study Pre-Study cluster_experiment Experiment cluster_analysis Analysis acclimation Animal Acclimation (1 week) fasting Overnight Fasting (12-16 hours) acclimation->fasting baseline Baseline Blood Sample (t=0) fasting->baseline administration Oral Administration (GPR40 Agonist or Vehicle) baseline->administration glucose_challenge Oral Glucose Challenge (2 g/kg) administration->glucose_challenge sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) glucose_challenge->sampling glucose_measurement Blood Glucose Measurement sampling->glucose_measurement hormone_assay Plasma Insulin & GLP-1 Assay (ELISA/Multiplex) sampling->hormone_assay data_analysis Data Analysis (AUC Calculation) glucose_measurement->data_analysis hormone_assay->data_analysis

Caption: In vivo experimental workflow for GPR40 agonists.

References

Fasiglifam's Journey Halted: A Deep Dive into Drug-Induced Liver Injury in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

The promising oral G-protein-coupled receptor 40 (GPR40) agonist, Fasiglifam (B1672068) (TAK-875), once a beacon of hope for type 2 diabetes management, saw its development abruptly terminated in late 2013 due to significant liver safety concerns that emerged during Phase III clinical trials.[1][2][3] This guide provides a comprehensive review of the Fasiglifam-induced liver injury observed in these pivotal studies, offering a comparative analysis of the clinical data, an overview of the experimental monitoring protocols, and an exploration of the proposed mechanisms of hepatotoxicity.

For researchers, scientists, and drug development professionals, the story of Fasiglifam serves as a critical case study in drug-induced liver injury (DILI), highlighting the challenges of predicting and managing idiosyncratic hepatotoxicity in late-stage clinical development.

Clinical Trial Data: A Clear Signal of Liver Injury

The decision to halt the development of Fasiglifam was driven by a clear and statistically significant increase in the incidence of elevated liver enzymes in patients receiving the drug compared to placebo.[4][5] A pooled analysis of data from 15 double-blind controlled studies, encompassing 9,139 patients with type 2 diabetes, revealed a concerning trend.[6][7]

Liver Enzyme ElevationFasiglifam (n=5,359)Placebo (n=~1,603)Active Comparators (Sitagliptin or Glimepiride)p-value (Fasiglifam vs. Placebo)
ALT or AST ≥3x ULN 2.1%0.5%Similar rates to placebo<0.001
ALT or AST ≥10x ULN 0.31%0.06%Not reported<0.001
Hy's Law Cases 1 confirmed, 2 near misses0Not reportedN/A

ULN: Upper Limit of Normal. Data compiled from multiple sources.[4][5][6]

The pattern of liver injury associated with Fasiglifam was predominantly hepatocellular.[6][7] While most of the elevated liver transaminases were asymptomatic and resolved after discontinuation of the drug, the occurrence of serious liver injury, including a confirmed Hy's Law case, raised significant safety alarms.[6][8] Hy's Law is a prognostic indicator for severe, life-threatening DILI.

Experimental Protocols for Liver Safety Monitoring

The Fasiglifam clinical development program included rigorous monitoring for potential liver toxicity, overseen by an independent Data Monitoring Committee (DMC) and a Liver Safety Evaluation Committee (LSEC).[4][6] While specific, detailed protocols from all individual trials are not publicly available, the general approach to liver safety assessment in such large-scale clinical trials typically involves:

  • Baseline Assessment: Liver function tests (LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin, were measured at the start of the trial for all participants to establish a baseline.

  • Routine Monitoring: LFTs were monitored at prespecified intervals throughout the duration of the studies. The increased incidence of liver enzyme elevations was noted as early as one month after randomization.[4]

  • Discontinuation Rules: The studies had predefined criteria for discontinuing the study drug based on the magnitude of LFT elevations, in line with FDA guidance on DILI.[8]

  • Causality Assessment: The LSEC, blinded to treatment allocation, was responsible for adjudicating cases of suspected DILI to determine the likelihood of a causal relationship with Fasiglifam.[6][7]

The following diagram illustrates a generalized workflow for liver safety monitoring in the Fasiglifam clinical trials.

cluster_screening Screening & Enrollment cluster_treatment Treatment & Monitoring cluster_evaluation Evaluation & Adjudication s1 Patient Screening s2 Informed Consent s1->s2 s3 Baseline LFTs s2->s3 t1 Randomization to Fasiglifam or Placebo s3->t1 t2 Periodic LFT Monitoring t1->t2 t3 Adverse Event Reporting t2->t3 e1 LFT Elevation Detected? t2->e1 e2 Discontinuation Criteria Met? e1->e2 Yes a1 Continue Treatment e1->a1 No e2->a1 No a2 Discontinue Study Drug e2->a2 Yes e3 LSEC Adjudication e4 Follow-up until Resolution e3->e4 a2->e3

Generalized Clinical Trial Workflow for Liver Safety Monitoring.

Proposed Mechanisms of Fasiglifam-Induced Liver Injury

Post-hoc mechanistic studies have shed light on the potential pathways leading to Fasiglifam-induced hepatotoxicity. The leading hypothesis centers on the metabolic activation of Fasiglifam into a reactive acyl glucuronide (AG) metabolite.[9][10][11]

Several key factors are believed to contribute to the observed liver injury:

  • Reactive Metabolite Formation: Fasiglifam can be metabolized to a reactive AG intermediate, which can covalently bind to cellular proteins, a process known to be a risk factor for idiosyncratic DILI.[9][10][12]

  • Inhibition of Hepatic Transporters: Both Fasiglifam and its AG metabolite have been shown to inhibit key hepatic transporters, including the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Proteins (MRPs).[9][12] Inhibition of these transporters can lead to the intracellular accumulation of bile acids and other potentially toxic substances, causing cholestatic injury.

  • Mitochondrial Toxicity: Studies have indicated that Fasiglifam can impair mitochondrial respiration in liver cells.[9][10] Mitochondrial dysfunction is a well-established mechanism of DILI, leading to cellular energy depletion and oxidative stress.

  • GPR40-Dependent ROS Generation: Some evidence suggests that Fasiglifam may induce the generation of reactive oxygen species (ROS) in a GPR40-dependent manner in hepatocytes, leading to oxidative stress and cellular damage.[13]

The following diagram illustrates the proposed signaling pathway for Fasiglifam-induced liver injury.

cluster_cell Hepatocyte fasiglifam Fasiglifam metabolism Metabolism (UGT Pathway) fasiglifam->metabolism transporter BSEP/MRP Inhibition fasiglifam->transporter mitochondria Mitochondrial Dysfunction fasiglifam->mitochondria ros ROS Generation (GPR40-Dependent) fasiglifam->ros ag Acyl Glucuronide Metabolite metabolism->ag ag->transporter protein_binding Covalent Protein Binding ag->protein_binding injury Hepatocellular Injury transporter->injury mitochondria->injury ros->injury protein_binding->injury

Proposed Signaling Pathway of Fasiglifam-Induced Liver Injury.

Conclusion: Lessons Learned from Fasiglifam

The termination of the Fasiglifam development program underscores the critical importance of vigilant liver safety monitoring in all phases of clinical trials. While preclinical studies in dogs did show some signs of hepatotoxicity, these were not initially thought to be translatable to humans at the proposed therapeutic doses.[4] The clinical data, however, painted a different picture, leading to the prudent decision to halt the program.[1]

The case of Fasiglifam provides valuable insights for the pharmaceutical industry. It highlights the potential for reactive metabolites to contribute to idiosyncratic DILI and reinforces the need for a multi-pronged approach to safety assessment, combining routine clinical monitoring with in-depth mechanistic studies to understand and mitigate the risk of hepatotoxicity for novel drug candidates. The future of the GPR40 agonist class will likely depend on the ability to design molecules that avoid the metabolic liabilities observed with Fasiglifam.[14]

References

A Comparative Analysis of Fasiglifam and Next-Generation FFAR1 Agonists for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic options for type 2 diabetes (T2D) has been continuously evolving, with a focus on developing agents that offer improved glycemic control with a minimal risk of hypoglycemia. Free fatty acid receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), has emerged as a promising target due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. Fasiglifam (TAK-875), a first-generation FFAR1 agonist, showed initial promise but was ultimately discontinued (B1498344) due to concerns of liver toxicity. This has spurred the development of next-generation FFAR1 agonists with improved safety profiles. This guide provides a detailed comparison of Fasiglifam with two such next-generation agonists, CPL207280 and AM-5262, focusing on their performance, experimental data, and underlying mechanisms.

Performance Comparison: Potency, Pharmacokinetics, and Clinical Outcomes

A direct comparison of key performance indicators reveals the advancements made in the development of FFAR1 agonists since Fasiglifam. CPL207280, in particular, demonstrates superior potency and a more favorable safety profile in preclinical and early clinical studies.

ParameterFasiglifam (TAK-875)CPL207280AM-5262
Potency (EC50, human FFAR1) ~72-270 nM[1][2]80 nM[1][2]81 nM[3]
Mechanism of Action Ago-allosteric modulatorAgonistFull Agonist[3]
Key Preclinical Efficacy Improved glucose tolerance in diabetic rats.[1]2.5-fold greater insulin secretion than Fasiglifam in rats and mice; improved glucose tolerance in three diabetic rat models.[1][4]Enhanced glucose-stimulated insulin secretion and improved glucose homeostasis in mice.[3]
Pharmacokinetics (Rats) Cmax: Data not readily available in a comparable format. AUC: Data not readily available in a comparable format. Bioavailability: ~76%[5]Cmax: ~19-516 ng/mL (in humans, single dose)[6] AUC (0-24h): ~516-4603 ng/mL*h (in humans, single dose)[6] Bioavailability: Higher than FasiglifamData not readily available in a comparable format.
Clinical Development Status Discontinued in Phase 3 due to liver toxicity.[1][4]Phase 2 clinical trials completed; demonstrated good safety and tolerability with no signs of hepatotoxicity.[7]Preclinical/early clinical development; noted to have improved pharmacokinetic and selectivity profiles.[3]
Safety Profile Associated with drug-induced liver injury.[1][4]Favorable safety profile with no significant off-target activity or hepatotoxicity observed in Phase 1 and 2 trials.[1][7][8]Reported to have β-cell toxicity in some studies.

Signaling Pathways and Experimental Workflows

The activation of FFAR1 by agonists like Fasiglifam and its successors initiates a cascade of intracellular events culminating in enhanced insulin secretion. Understanding this pathway is crucial for the rational design of novel therapeutics.

FFAR1 Signaling Pathway

Upon binding of an agonist, FFAR1, a Gq-protein coupled receptor, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the fusion of insulin-containing granules with the β-cell membrane and subsequent insulin exocytosis.

FFAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FFAR1 FFAR1 Gq Gq-protein FFAR1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Insulin Insulin Vesicle Fusion & Exocytosis Ca_cyto->Insulin Triggers Agonist FFAR1 Agonist (e.g., Fasiglifam, CPL207280) Agonist->FFAR1 Binds

Caption: FFAR1 signaling cascade upon agonist binding.

Experimental Workflow: In Vitro Potency Assessment

A common method to determine the potency of FFAR1 agonists is the calcium influx assay. This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Influx_Assay A Seed cells expressing FFAR1 (e.g., CHO-hFFAR1) B Incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add FFAR1 agonist (e.g., Fasiglifam, CPL207280) at varying concentrations B->C D Measure fluorescence intensity over time C->D E Analyze data to determine EC50 value D->E

Caption: Workflow for a calcium influx assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of FFAR1 agonists.

In Vitro Potency: Calcium Influx Assay

Objective: To determine the half-maximal effective concentration (EC50) of FFAR1 agonists by measuring the increase in intracellular calcium ([Ca2+]i).

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human FFAR1 (CHO-hFFAR1) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution for approximately 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. The FFAR1 agonist, diluted to various concentrations, is then added to the wells.

  • Signal Detection: The fluorescence intensity is measured immediately and kinetically over a period of several minutes using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence, corresponding to the rise in [Ca2+]i, is plotted against the agonist concentration. The EC50 value is calculated using a sigmoidal dose-response curve fit.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in Rodent Models

Objective: To evaluate the effect of FFAR1 agonists on glucose tolerance in a diabetic or pre-diabetic animal model.

Methodology:

  • Animal Model: Diabetic rat models, such as Zucker Diabetic Fatty (ZDF) rats or Goto-Kakizaki (GK) rats, are commonly used.

  • Acclimatization and Fasting: Animals are acclimated to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.

  • Compound Administration: The FFAR1 agonist or vehicle control is administered orally (p.o.) via gavage.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a glucose solution is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (before glucose administration) and at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent measurement of insulin concentrations using an ELISA kit.

  • Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated. A reduction in the glucose AUC and an increase in the insulin AUC in the drug-treated group compared to the vehicle group indicate improved glucose tolerance and enhanced insulin secretion, respectively.

Conclusion

The development of FFAR1 agonists has been a journey of refining efficacy while mitigating safety concerns. Fasiglifam, despite its discontinuation, provided crucial proof-of-concept for the therapeutic potential of targeting FFAR1 in T2D. Next-generation agonists, exemplified by CPL207280, have demonstrated superior potency and, critically, a more favorable safety profile, particularly concerning hepatotoxicity. The ongoing clinical development of CPL207280 and other emerging FFAR1 agonists offers hope for a new class of oral antidiabetic drugs that can effectively manage hyperglycemia with a low risk of adverse effects. Continued research and rigorous clinical evaluation will be paramount in realizing the full therapeutic potential of this promising drug class.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Fasiglifam Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of Fasiglifam hemihydrate, a selective G-protein-coupled receptor 40 (GPR40) agonist. Although previously investigated for the treatment of type 2 diabetes, its development was halted due to concerns about drug-induced liver injury.[1][2][3] Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety and disposal protocols to minimize health risks and environmental impact.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative information for this compound.

PropertyValueSource
IUPAC Name (S)-2-(6-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetic acidMedKoo Biosciences[4]
Synonyms TAK-875, TAK875MedKoo Biosciences[4]
CAS Number 1374598-80-7 (hemihydrate)MedKoo Biosciences[4]
Molecular Formula C29H32O7SPubChem[5]
Molecular Weight 524.6 g/mol PubChem[5]
Primary Hazards Not classified as hazardous under GHS. However, it is a biologically active molecule with known potential for drug-induced liver injury.PubChem[5]
Storage Short term (days to weeks) at 0 - 4 °C. Long term (months to years) at -20 °C. Should be stored in a dry, dark place.MedKoo Biosciences[4]

Experimental Protocols: Proper Disposal of this compound

The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound in a laboratory setting. This procedure is based on general best practices for the disposal of research chemicals and should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

1. Hazard Assessment:

  • Before handling, review all available safety information, including the potential for liver toxicity.[1][2][3][6]

  • Treat this compound as a potentially hazardous compound due to its biological activity, even if not classified as hazardous under the Globally Harmonized System (GHS).[5]

2. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

3. Segregation of Waste:

  • Solid Waste:

    • Unused or expired this compound powder should be disposed of in its original container if possible.

    • If the original container is not available, transfer the powder to a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the approximate amount, and the date.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound contaminated debris."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. The label should indicate the chemical name, concentration, solvent, and the words "Hazardous Chemical Waste."

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

4. Storage of Chemical Waste:

  • Store all waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from general laboratory traffic and incompatible materials.

5. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Follow all instructions provided by the EHS department for packaging and labeling the waste for transport.

6. Decontamination:

  • After handling and preparing the waste for disposal, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate laboratory disinfectant or cleaning agent.

  • Wash hands thoroughly with soap and water.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_assessment Hazard Assessment & PPE cluster_segregation Waste Segregation cluster_storage_disposal Storage & Final Disposal cluster_end Completion start Identify this compound for Disposal assess_hazards Review Safety Data (Liver Toxicity) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe is_solid Solid Waste? wear_ppe->is_solid solid_waste Collect in Labeled, Sealed Container (Original if possible) is_solid->solid_waste Yes liquid_waste Collect in Labeled, Sealed Liquid Waste Container is_solid->liquid_waste No contaminated_debris Collect Contaminated Debris Separately solid_waste->contaminated_debris store_waste Store in Designated Satellite Accumulation Area contaminated_debris->store_waste liquid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs decontaminate Decontaminate Work Area & Wash Hands contact_ehs->decontaminate end_process Disposal Process Complete decontaminate->end_process

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Fasiglifam Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Fasiglifam (B1672068) hemihydrate for research purposes. It is not a substitute for a formal Safety Data Sheet (SDS). A comprehensive, official SDS for Fasiglifam hemihydrate is not publicly available. The primary known hazard associated with this compound is potential drug-induced liver injury (DILI). All laboratory activities should be conducted following a thorough risk assessment and in accordance with institutional safety policies.

Hazard Identification and Mitigation

This compound is an agonist of the G protein-coupled receptor 40 (GPR40). While it has not been assigned a formal GHS classification, its development was terminated in Phase III clinical trials due to concerns about liver safety. Therefore, it should be handled as a compound with known hepatotoxic potential.

Primary Hazard:

  • Hepatotoxicity (Liver Injury): Studies have shown that Fasiglifam can cause liver injury. The proposed mechanisms include the formation of a reactive acyl glucuronide metabolite, inhibition of bile acid transporters, and mitochondrial toxicity.[1][2][3][4][5]

Precautionary Approach: Due to the known risk of liver toxicity, all handling procedures should aim to minimize exposure. Engineering controls, appropriate personal protective equipment, and strict adherence to standard laboratory safety protocols are mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be performed to determine the specific PPE requirements for the planned procedures. The following table outlines the recommended PPE for handling this compound powder and solutions.

Operation Required PPE Rationale
Handling Powder (weighing, aliquoting) - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Safety Glasses with side shields- Respiratory Protection (e.g., N95 respirator or use of a chemical fume hood)To prevent inhalation of the powder and to protect skin and eyes from contact.
Handling Solutions - Disposable Nitrile Gloves- Lab Coat- Safety Goggles or Safety Glasses with side shieldsTo protect skin and eyes from splashes.

Engineering Controls

Control Measure Recommendation
Ventilation All work with this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Safety Equipment An eyewash station and safety shower must be readily accessible in the laboratory where this compound is handled.

Physical and Chemical Properties

Property Value
Chemical Formula C58H66O15S2 (as hemihydrate)[6]
Molecular Weight 1067.3 g/mol (as hemihydrate)[6]
Appearance Solid (form not specified)
Solubility Information on solubility in common laboratory solvents is not readily available. It is recommended to perform small-scale solubility tests.

Storage and Handling

Parameter Recommendation
Storage Conditions Store in a tightly sealed container in a cool, dry, and dark place.
Incompatible Materials No specific incompatibilities have been identified. Avoid strong oxidizing agents.
General Handling - Avoid generating dust.- Avoid contact with skin, eyes, and clothing.- Wash hands thoroughly after handling.- Use dedicated equipment and clean it thoroughly after use.

Accidental Release and Exposure Procedures

Scenario Procedure
Spill 1. Evacuate the immediate area.2. Wear appropriate PPE (see Section 2).3. For small powder spills, gently cover with a damp paper towel to avoid raising dust and then wipe up. For larger spills, use an absorbent material suitable for chemical spills.4. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.5. Collect all contaminated materials in a sealed container for proper disposal.
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area with soap and plenty of water for at least 15 minutes.3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a research chemical with no formal hazardous waste classification, the following general guidelines apply:

  • Unused Material: Collect in a clearly labeled, sealed container. Consult with your institution's environmental health and safety (EHS) department for guidance on disposal as chemical waste.

  • Contaminated Labware and PPE: Double-bag contaminated disposable items (e.g., gloves, wipes) and dispose of them as solid waste, or as directed by your institution's EHS department.

  • Solutions: The disposal of solutions will depend on the solvent used. Consult your institution's EHS guidelines for the disposal of chemical waste. Do not pour solutions down the drain unless explicitly permitted by your institution for the specific solvent and concentration.

Experimental Protocols and Visualizations

Mechanism of Action: GPR40 Signaling Pathway

Fasiglifam is an agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[7][8] Its primary action is to potentiate glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[7][9] The signaling cascade is initiated by the binding of Fasiglifam to GPR40, which is coupled to a Gq protein. This activates Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations. DAG activates Protein Kinase C (PKC). Both pathways contribute to the potentiation of insulin secretion.[7][10]

GPR40_Signaling_Pathway fasiglifam Fasiglifam gpr40 GPR40 (FFAR1) fasiglifam->gpr40 binds to gq Gq protein gpr40->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleaves to dag DAG pip2->dag cleaves to er Endoplasmic Reticulum ip3->er acts on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ [Ca2+] er->ca2 releases insulin Potentiated Insulin Secretion ca2->insulin pkc->insulin

Caption: GPR40 Signaling Pathway of Fasiglifam.

Experimental Workflow: Handling and Preparation of this compound for In Vitro Studies

This workflow outlines the key steps for safely preparing a stock solution of this compound for use in cell-based assays.

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Handling and Solution Preparation cluster_cleanup Cleanup and Disposal risk_assessment 1. Conduct Risk Assessment ppe 2. Don Appropriate PPE (Gloves, Lab Coat, Goggles, Respirator) risk_assessment->ppe fume_hood 3. Prepare Chemical Fume Hood ppe->fume_hood weigh 4. Weigh this compound in Fume Hood fume_hood->weigh dissolve 5. Dissolve in Appropriate Solvent (e.g., DMSO) to Make Stock Solution weigh->dissolve aliquot 6. Aliquot Stock Solution for Storage dissolve->aliquot decontaminate 7. Decontaminate Glassware and Surfaces aliquot->decontaminate dispose 8. Dispose of Contaminated Waste (per Institutional Guidelines) decontaminate->dispose remove_ppe 9. Remove and Dispose of PPE dispose->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。